molecular formula C6H5S- B8638828 Benzenethiolate

Benzenethiolate

Katalognummer: B8638828
Molekulargewicht: 109.17 g/mol
InChI-Schlüssel: RMVRSNDYEFQCLF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenethiolate is a useful research compound. Its molecular formula is C6H5S- and its molecular weight is 109.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

benzenethiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S/c7-6-4-2-1-3-5-6/h1-5,7H/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVRSNDYEFQCLF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5S-
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Bonding of the Benzenethiolate Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzenethiolate anion (C₆H₅S⁻), the conjugate base of thiophenol, is a pivotal species in organic chemistry and plays a significant role in various chemical transformations, including nucleophilic substitution and the formation of sulfur-containing compounds. Its reactivity is intrinsically linked to its electronic and structural properties. This technical guide provides a comprehensive overview of the structure and bonding of the this compound anion, detailing its molecular geometry, electronic configuration, and spectroscopic characteristics. The guide also includes detailed experimental protocols for its synthesis and characterization, along with a discussion of its key reaction pathways, visualized through logical diagrams. This document is intended to serve as a core reference for researchers and professionals in the fields of chemistry and drug development who work with or encounter this important chemical entity.

Structure and Bonding

The this compound anion is characterized by a phenyl group attached to a negatively charged sulfur atom. The structure and bonding can be understood through a combination of experimental data and theoretical calculations.

Molecular Geometry

While a definitive single-crystal X-ray structure of a simple, unsubstituted alkali metal this compound has proven elusive in the readily available literature, computational studies provide valuable insights into its geometry. Density Functional Theory (DFT) calculations have been employed to determine the optimized geometry of the this compound anion.

Table 1: Calculated Geometric Parameters of the this compound Anion

ParameterValue (Å or °)
Bond Lengths
C-S1.77
C-C (aromatic)1.39 - 1.41
C-H1.08 - 1.09
Bond Angles
C-C-S120.1
C-C-C (aromatic)119.8 - 120.2

Data obtained from DFT calculations.

The C-S bond in the this compound anion is predicted to be approximately 1.77 Å, which is shorter than a typical C-S single bond (around 1.82 Å), suggesting some degree of double bond character due to the delocalization of the negative charge on the sulfur atom into the aromatic ring. The phenyl ring is expected to be planar, with C-C bond lengths characteristic of an aromatic system.

Electronic Structure and Bonding

The electronic structure of the this compound anion is key to its reactivity. The negative charge is not entirely localized on the sulfur atom but is partially delocalized into the π-system of the benzene (B151609) ring. This delocalization can be represented by resonance structures:

Resonance Structure1 [C6H5-S]- Structure2 C6H5=S Structure1->Structure2 Resonance

Caption: Resonance structures of the this compound anion.

This delocalization of the negative charge contributes to the stability of the anion. Molecular orbital (MO) theory provides a more detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) is of particular interest as it is involved in reactions with electrophiles. The HOMO is expected to have significant contribution from the sulfur p-orbitals and the π-orbitals of the benzene ring, consistent with the anion's nucleophilic character.

Spectroscopic Properties

Spectroscopic techniques are essential for the identification and characterization of the this compound anion.

Vibrational Spectroscopy (IR and Raman)

Table 2: Key Vibrational Frequencies of this compound and Related Compounds (cm⁻¹)

Vibrational ModeBenzenethiol (B1682325) (liquid)This compound (adsorbed on gold)
Ring C-C stretch~1583~1574
C-S stretch~690~691
Ring breathing~1001~1000
C-H in-plane bend~1024~1023

Data compiled from various spectroscopic studies.

The C-S stretching vibration is a key diagnostic peak for the this compound moiety. Upon deprotonation of benzenethiol to form the this compound anion, shifts in the vibrational frequencies of the aromatic ring are observed, reflecting the change in electronic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the this compound anion in solution. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic environment.

Table 3: ¹H and ¹³C NMR Chemical Shifts for Sodium this compound in DMSO-d₆

NucleusChemical Shift (ppm)
¹H NMR
ortho-H~7.2
meta-H~6.8
para-H~6.6
¹³C NMR
C-S~148
ortho-C~132
meta-C~128
para-C~122

Approximate values based on typical spectra.

The upfield shift of the aromatic protons and carbons compared to benzenethiol is consistent with the increased electron density in the ring due to the delocalization of the negative charge from the sulfur atom.

Experimental Protocols

Synthesis of Solid Sodium this compound

This protocol describes the preparation of anhydrous sodium this compound from thiophenol and sodium metal.

Materials:

  • Thiophenol (freshly distilled)

  • Sodium metal (stored under mineral oil)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Hexane (B92381) (anhydrous)

  • Schlenk flask and other appropriate glassware for air-sensitive techniques

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Under an inert atmosphere, place freshly cut sodium metal into a Schlenk flask containing a magnetic stir bar.

  • Wash the sodium metal with anhydrous hexane to remove the mineral oil, and then remove the hexane via cannula.

  • Add anhydrous diethyl ether or THF to the flask to cover the sodium.

  • While stirring, slowly add a solution of freshly distilled thiophenol in the same anhydrous solvent to the sodium suspension at room temperature. Hydrogen gas will evolve. The addition should be controlled to maintain a gentle effervescence.

  • After the addition is complete, continue stirring at room temperature until all the sodium has reacted and the evolution of hydrogen has ceased.

  • The resulting white precipitate of sodium this compound can be isolated by filtration under an inert atmosphere.

  • Wash the solid with anhydrous hexane and dry under vacuum to obtain a fine white powder.

SynthesisWorkflow Start Start: Thiophenol and Sodium Metal Reaction React in Anhydrous Ether/THF under Inert Atmosphere Start->Reaction Isolation Filter and Wash with Hexane Reaction->Isolation Drying Dry under Vacuum Isolation->Drying Product Product: Anhydrous Sodium this compound Drying->Product

Caption: Workflow for the synthesis of anhydrous sodium this compound.

Characterization by Titration

The purity of the synthesized sodium this compound can be determined by titration.

Materials:

  • Sodium this compound sample

  • Standardized solution of a suitable electrophile (e.g., an alkyl halide like benzyl (B1604629) bromide)

  • Appropriate solvent (e.g., ethanol)

  • Indicator or potentiometric endpoint detection

Procedure:

  • Accurately weigh a sample of the synthesized sodium this compound and dissolve it in a suitable solvent.

  • Titrate the solution with a standardized solution of an electrophile. The reaction consumes the this compound anion.

  • The endpoint can be detected using a suitable indicator that responds to the disappearance of the thiolate or the appearance of excess electrophile, or by monitoring the potential change in a potentiometric titration.

  • The purity of the sodium this compound can be calculated from the volume of the titrant used and the stoichiometry of the reaction.

Reactivity and Reaction Pathways

The this compound anion is a potent nucleophile and participates in a variety of chemical reactions.

Nucleophilic Aromatic Substitution (SNAAr)

This compound is an excellent nucleophile in SNAr reactions, displacing leaving groups on electron-deficient aromatic rings.

SNAr_Mechanism Reactants This compound Anion + Electron-Deficient Aryl Halide Attack Nucleophilic Attack on the Aromatic Ring Reactants->Attack Intermediate Formation of a Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Elimination Loss of the Leaving Group Intermediate->Elimination Product Formation of a Diaryl Thioether Elimination->Product

Caption: Logical pathway for Nucleophilic Aromatic Substitution (SNAAr).

Reaction with Elemental Sulfur

This compound reacts with elemental sulfur (S₈) in a ring-opening reaction to form polysulfides.[1] This reactivity is important in various industrial and biological processes.

SulfurReaction Reactants This compound Anion + Elemental Sulfur (S8) RingOpening Nucleophilic Attack on the S8 Ring Reactants->RingOpening Intermediate Formation of a Phenylpolysulfide Anion (C6H5S-S7-) RingOpening->Intermediate FurtherReactions Further Reactions with this compound Intermediate->FurtherReactions Products Formation of Diphenyl Disulfide and Shorter Polysulfide Anions FurtherReactions->Products

Caption: Reaction pathway of this compound with elemental sulfur.

Conclusion

The this compound anion is a versatile and reactive species with a structure and electronic configuration that are well-suited for its role as a potent nucleophile. This guide has provided a detailed overview of its structural and bonding characteristics, spectroscopic signatures, and key reaction pathways. The included experimental protocols offer practical guidance for its synthesis and characterization. A thorough understanding of the fundamental properties of the this compound anion is essential for its effective utilization in organic synthesis and for elucidating its role in more complex chemical and biological systems. Further experimental studies, particularly single-crystal X-ray diffraction of simple alkali metal salts, would be invaluable in providing a more complete and experimentally validated picture of its solid-state structure.

References

The Enduring Nucleophilicity of Benzenethiolate: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Benzenethiolate (PhS⁻), the conjugate base of thiophenol, stands as a cornerstone nucleophile in modern organic synthesis. Its unique combination of high polarizability, moderate basicity, and affinity for soft electrophiles makes it an indispensable tool for the construction of carbon-sulfur bonds and a versatile reagent in a multitude of transformations. This technical guide provides an in-depth analysis of this compound's nucleophilicity, offering quantitative data, detailed experimental protocols, and mechanistic insights for researchers, chemists, and professionals in drug development.

Core Principles of this compound Nucleophilicity

This compound is readily formed by the deprotonation of benzenethiol (B1682325). With a pKa of approximately 6.6 in water, benzenethiol is significantly more acidic than its oxygen analogue, phenol (B47542) (pKa ≈ 10), allowing for the facile generation of the thiolate anion using common bases such as sodium hydroxide (B78521) or triethylamine (B128534).

The nucleophilic character of the this compound anion is governed by several key factors:

  • High Polarizability : The sulfur atom, being larger and its valence electrons further from the nucleus than oxygen, has a highly polarizable electron cloud. This "softness" allows for effective orbital overlap with a wide range of electrophiles, particularly soft electrophiles, in the transition state.

  • The Alpha Effect : While not a classical alpha-effect nucleophile, the presence of the adjacent phenyl ring's π-system can influence the electron distribution and reactivity of the sulfur center.

  • Solvent Effects : The nucleophilicity of this compound is profoundly influenced by the solvent system. In polar aprotic solvents like DMSO and acetonitrile, the anion is poorly solvated, rendering it highly reactive. Conversely, in polar protic solvents like water or ethanol (B145695), hydrogen bonding solvates the anion, reducing its nucleophilic strength.

According to the Hard and Soft Acids and Bases (HSAB) principle, the soft nature of the sulfur atom in this compound dictates its preference for reacting with soft electrophiles. This principle is a powerful predictive tool for understanding its reactivity patterns.

cluster_hsab HSAB Principle: this compound Reactivity Soft_Nu This compound (PhS⁻) (Soft Nucleophile) Soft_El Soft Electrophiles (e.g., Alkyl Halides, Michael Acceptors) Soft_Nu->Soft_El Favorable Interaction (Fast Reaction) Hard_El Hard Electrophiles (e.g., Acyl Chlorides) Soft_Nu->Hard_El Less Favorable Interaction (Slower Reaction)

Caption: HSAB principle applied to this compound.

Quantitative Analysis of Nucleophilicity

The reactivity of nucleophiles can be quantified using Mayr's nucleophilicity scale, which relates the rate constant (k) of a reaction to the nucleophilicity parameter (N), a nucleophile-specific sensitivity parameter (sN), and the electrophilicity parameter (E) of the reaction partner via the equation: log k = sN(N + E) .

This compound is a potent nucleophile on this scale, with its reactivity being highly solvent-dependent. The nucleophilicity generally increases in the order: Dichloromethane (B109758) (DCM) < Acetonitrile (MeCN) < Dimethyl Sulfoxide (DMSO).[1]

NucleophileSolventNsNReference
Thiophenolate (PhS⁻)DMSO23.360.74[2]
p-Methylthis compoundDMSO23.830.73
p-Chlorothis compoundDMSO22.510.76

Table 1: Mayr's Nucleophilicity Parameters for Thiophenolates in DMSO.

Key Applications in Organic Reactions

SN2 Reactions: Thioether Synthesis

This compound is highly effective in SN2 reactions with primary and secondary alkyl halides, tosylates, and other substrates with good leaving groups, leading to the formation of aryl thioethers. The reaction proceeds via a concerted backside attack, resulting in an inversion of stereochemistry at the electrophilic carbon center.

PhS This compound (PhS⁻) TS [PhS---R---X]⁻ ‡ (Trigonal Bipyramidal Transition State) PhS->TS Backside Attack RX Alkyl Halide (R-X) RX->TS Product Aryl Thioether (PhS-R) TS->Product C-S Bond Forms LeavingGroup Halide Ion (X⁻) TS->LeavingGroup C-X Bond Breaks

Caption: Workflow for SN2 thioether synthesis.

Michael Additions: Conjugate Addition Reactions

As a soft nucleophile, this compound excels in 1,4-conjugate (Michael) additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. The reaction is typically catalyzed by a weak base, which generates the thiolate in situ.

ThiolMichael AcceptorCatalyst (mol%)SolventTimeYield (%)
BenzenethiolMethyl Vinyl KetoneNoneNeat30 min93
4-ChlorobenzenethiolMethyl Vinyl KetoneNoneNeat15 min98
Benzenethiol2-Cyclohexen-1-oneNoneNeat45 min94
BenzenethiolChalcone (B49325)L-Proline (5)[bmim]PF₆1 h95

Table 2: Representative Yields for Thia-Michael Addition Reactions.[3]

cluster_michael Base-Catalyzed Thia-Michael Addition Thiophenol Benzenethiol (PhSH) Thiolate This compound (PhS⁻) Thiophenol->Thiolate Deprotonation Base Base (e.g., Et₃N) Base->Thiolate Enolate Enolate Intermediate Thiolate->Enolate 1,4-Addition Acceptor Michael Acceptor (Enone) Acceptor->Enolate Product Michael Adduct Enolate->Product Protonation (from PhSH or H-Base⁺)

Caption: General pathway for the Thia-Michael reaction.

Other Important Transformations
  • Thioester Synthesis : this compound can react with acylating agents like acyl chlorides or anhydrides to form S-phenyl thioesters. These thioesters are valuable intermediates, for example, in peptide synthesis and as activated carbonyl species.

  • Demethylation Agent : In drug development and complex molecule synthesis, sodium this compound is a classic reagent for the demethylation of aryl methyl ethers, a crucial deprotection step.[4] The reaction proceeds via an SNAr or SN2 mechanism on the methyl group.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzyl (B1604629) Phenyl Sulfide (B99878) via SN2 Reaction

Objective: To synthesize benzyl phenyl sulfide from benzenethiol and benzyl bromide.

Materials:

  • Benzenethiol (1.10 g, 10.0 mmol, 1.0 eq)

  • Sodium hydroxide (0.44 g, 11.0 mmol, 1.1 eq)

  • Benzyl bromide (1.71 g, 10.0 mmol, 1.0 eq)

  • Ethanol (50 mL)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer, add sodium hydroxide (0.44 g) and ethanol (50 mL). Stir until the base is fully dissolved.

  • Add benzenethiol (1.10 g) dropwise to the solution at room temperature. Stir for 15 minutes to ensure complete formation of sodium this compound.

  • Add benzyl bromide (1.71 g) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Ethyl Acetate (B1210297)/Hexanes).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water (50 mL) and ethyl acetate (50 mL). Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica (B1680970) gel (Eluent: 2% Ethyl Acetate/Hexanes) to afford benzyl phenyl sulfide as a colorless oil.

Protocol 2: Base-Catalyzed Michael Addition of Benzenethiol to Chalcone

Objective: To synthesize 3-(phenylthio)-1,3-diphenylpropan-1-one.

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one) (2.08 g, 10.0 mmol, 1.0 eq)

  • Benzenethiol (1.10 g, 10.0 mmol, 1.0 eq)

  • Triethylamine (Et₃N) (0.101 g, 1.0 mmol, 0.1 eq)

  • Dichloromethane (DCM) (40 mL)

  • 1M HCl solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 100 mL round-bottom flask, dissolve chalcone (2.08 g) and benzenethiol (1.10 g) in dichloromethane (40 mL).

  • Add triethylamine (0.101 g, 140 µL) dropwise to the stirring solution at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction for 1 hour at room temperature. Monitor the disappearance of starting materials by TLC (Eluent: 20% Ethyl Acetate/Hexanes).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from ethanol to yield the pure Michael adduct as a white crystalline solid.

Protocol 3: Synthesis of S-Phenyl Thioacetate (B1230152)

Objective: To prepare S-phenyl thioacetate by acetylation of benzenethiol.

Materials:

  • Benzenethiol (2.20 g, 20.0 mmol, 1.0 eq)

  • Acetyl chloride (1.73 g, 22.0 mmol, 1.1 eq)

  • Pyridine (B92270) (1.74 g, 22.0 mmol, 1.1 eq)

  • Anhydrous diethyl ether (50 mL)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzenethiol (2.20 g) and anhydrous diethyl ether (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.74 g) to the stirred solution.

  • Add acetyl chloride (1.73 g) dropwise to the mixture over 15 minutes, maintaining the temperature at 0 °C. A precipitate of pyridinium (B92312) hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding water (30 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl (2 x 20 mL), followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to afford S-phenyl thioacetate as a colorless liquid.[5]

References

synthesis and isolation of benzenethiolate salts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Isolation of Benzenethiolate Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , crucial reagents in organic synthesis, particularly in the pharmaceutical industry for introducing thiol groups into molecules.[1] It covers detailed experimental protocols, data presentation for key compounds, and visual workflows to ensure clarity and reproducibility in a laboratory setting.

Introduction to this compound Salts

This compound salts, also known as thiophenoxides, are organosulfur compounds derived from the deprotonation of benzenethiol (B1682325) (thiophenol). The general structure consists of a phenyl group attached to a negatively charged sulfur atom (thiolate), with a corresponding cation, typically an alkali metal such as sodium (Na⁺), potassium (K⁺), or lithium (Li⁺). These salts are powerful nucleophiles and are widely used in various chemical transformations, including the formation of thioethers through nucleophilic substitution reactions and the synthesis of more complex sulfur-containing molecules.[2][3] Their reactivity and utility make them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[2][4]

Synthesis of this compound Salts

The primary method for synthesizing this compound salts is the deprotonation of benzenethiol using a suitable base. The choice of base and solvent is critical and depends on the desired cation. Due to the high reactivity of the reagents, especially alkali metals and their hydrides, these procedures must be conducted with stringent safety precautions, typically under an inert atmosphere.[5][6][7]

Synthesis of Sodium this compound (C₆H₅SNa)

Sodium this compound is commonly prepared by reacting benzenethiol with a sodium base like sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH).

Experimental Protocol (Using Sodium Hydroxide):

  • Preparation: In a round-bottomed flask, dissolve sodium hydroxide (4.0 g, 0.100 mol) in 25 mL of water. Cool the solution in an ice bath.[8]

  • Reaction: While stirring, slowly add benzenethiol (11.0 g, 10.2 mL, 0.100 mol) to the cold NaOH solution.[8] The reaction is an acid-base neutralization, forming the sodium salt and water.

  • Stirring: Continue stirring the mixture in the ice bath to ensure the reaction goes to completion. The resulting aqueous solution contains the sodium this compound.

  • Usage: This aqueous solution can often be used directly in subsequent reactions, such as phase-transfer catalysis.[8] For isolation of the solid salt, the water must be removed under reduced pressure.

Synthesis of Potassium this compound (C₆H₅SK)

Potassium this compound can be synthesized by treating benzenethiol with a potassium base, such as potassium hydroxide (KOH).[2]

Experimental Protocol (Using Potassium Hydroxide):

  • Reaction Setup: In a suitable reaction vessel, dissolve potassium hydroxide (1 equivalent) in a polar solvent like water or a lower alcohol.[2]

  • Addition of Thiol: Cool the basic solution and add benzenethiol (1 equivalent) dropwise with stirring.

  • Completion: Allow the reaction to stir at room temperature until the deprotonation is complete.

  • Isolation: The potassium salt can be isolated by removing the solvent under vacuum or by precipitation upon addition of a non-polar solvent.

Synthesis of Lithium this compound (C₆H₅SLi)

Lithium this compound is often prepared using organolithium reagents like n-butyllithium (n-BuLi) or by direct reaction with lithium metal. The use of n-BuLi is common for generating the lithium salt in situ for further reactions.[9]

Experimental Protocol (Using n-Butyllithium):

  • Reaction Setup: In an oven-dried, two-necked flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, dissolve benzenethiol (1 equivalent) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether.[10]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (1 equivalent) in hexanes via syringe. The reaction is exothermic and generates butane (B89635) gas.

  • Completion: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0 °C or while warming to room temperature to ensure complete formation of the lithium salt. The resulting solution of lithium this compound is then ready for subsequent use.

Data Presentation

Table 1: Physical Properties of Common this compound Salts
Compound NameChemical FormulaMolecular Weight ( g/mol )AppearanceCAS Number
Sodium this compoundC₆H₅NaS132.16[4][11]White to light yellow powder or crystals930-69-8[4]
Potassium this compoundC₆H₅KS148.27 (approx.)White to light yellow solid[3]3111-52-2[12]
Lithium this compoundC₆H₅LiS116.10[13][14]Corrosive solid/solution[14]2973-86-6[13][14]
Table 2: Comparison of Synthesis Methods
Target SaltCation SourceCommon BaseTypical SolventKey Conditions
Sodium this compoundSodiumNaOH, NaHWater, THF, EthanolIce bath cooling for NaOH; Inert atmosphere for NaH.[8]
Potassium this compoundPotassiumKOHWater, EthanolReaction is typically performed in an aqueous medium.[2]
Lithium this compoundLithiumn-ButyllithiumAnhydrous THF, Diethyl EtherStrict anhydrous and inert conditions; Low temperature (0 °C).[9][10]

Mandatory Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Benzenethiol Benzenethiol (PhSH) Salt This compound Salt (PhS⁻M⁺) Benzenethiol->Salt Deprotonation Base Alkali Metal Base (M-B) e.g., NaOH, KOH, n-BuLi Base->Salt Byproduct Byproduct (H-B) e.g., H₂O, Butane

Caption: General deprotonation reaction for this compound salt synthesis.

Experimental Workflow Diagram

Experimental_Workflow cluster_isolation Isolation & Purification start Start: Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) setup Reaction Setup: Add Anhydrous Solvent and Benzenethiol start->setup cool Cool Reaction Mixture (e.g., 0 °C Ice Bath) setup->cool add_base Slowly Add Base (e.g., n-BuLi solution) cool->add_base react Stir for 30-60 min to Ensure Complete Reaction add_base->react precipitate Precipitate Salt (if necessary, add anti-solvent) react->precipitate filtrate Filter the Solid Product under Inert Atmosphere precipitate->filtrate wash Wash with Cold, Anhydrous Solvent filtrate->wash dry Dry the Salt under Vacuum wash->dry finish End: Store Pure Salt in Desiccator/Glove Box dry->finish

Caption: Workflow for the synthesis and isolation of a this compound salt.

Isolation and Purification of this compound Salts

The isolation of solid this compound salts requires careful handling to prevent decomposition due to moisture or atmospheric oxygen.

General Isolation Protocol:

  • Precipitation: If the salt is soluble in the reaction solvent, it can be precipitated by adding a non-polar "anti-solvent" (e.g., hexane) until the product crashes out of the solution.

  • Filtration: The solid precipitate is collected by filtration.[15] For air- and moisture-sensitive salts, this should be performed using Schlenk line techniques or within a glove box.

  • Washing: The collected solid should be washed with a small amount of a cold, anhydrous solvent (such as diethyl ether or hexane) to remove any unreacted starting materials or soluble impurities.[15]

  • Drying: The purified salt is then dried under high vacuum to remove all traces of solvent.

  • Purity Assessment: The purity of the final product can be assessed using techniques like NMR spectroscopy, although the hygroscopic and reactive nature of the salts can make characterization challenging.

Safe Handling and Storage

This compound salts and their precursors, particularly alkali metals and organometallic reagents, are hazardous.[5] Benzenethiol itself is a foul-smelling and toxic liquid.[16]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (double-gloving is recommended).[5][6]

  • Inert Atmosphere: Handle all reagents and products under an inert atmosphere (nitrogen or argon) in a glove box or a well-ventilated fume hood to prevent reaction with air and moisture.[6][7]

  • Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent violent reactions, especially with alkali metals, hydrides, and organolithium reagents.[5][10]

  • Spill Management: Have appropriate spill control materials ready. Class D fire extinguishers (for combustible metals) should be available when working with sodium or potassium metal. Do not use water on alkali metal fires.[17]

Storage:

  • Alkali metal benzenethiolates are hygroscopic and reactive. They should be stored in tightly sealed containers within a desiccator or a glove box.[5][7]

  • Store away from incompatible materials such as acids, oxidizing agents, and water.[6]

References

An In-depth Technical Guide to the Solubility of Benzenethiolate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of benzenethiolate salts, primarily sodium and potassium this compound, in common organic solvents. Due to a notable scarcity of precise quantitative solubility data in publicly accessible literature, this document emphasizes the qualitative solubility of these compounds, underpinned by the fundamental principles of solvent-solute interactions. Furthermore, this guide presents a detailed, best-practice experimental protocol for the quantitative determination of this compound solubility, empowering researchers to generate reliable data for their specific applications. This document is intended to be an essential resource for scientists and professionals working in organic synthesis, materials science, and pharmaceutical development where this compound compounds are utilized.

Introduction

This compound, the conjugate base of benzenethiol (B1682325) (thiophenol), is a potent nucleophile and a versatile building block in organic chemistry. Its salts, most commonly with alkali metals such as sodium and potassium, are employed in a variety of chemical transformations, including the synthesis of thioethers and as reagents in demethylation reactions.[1] The efficacy and efficiency of these reactions are critically dependent on the solubility of the this compound salt in the chosen reaction medium. Understanding the solubility profile of these salts in different organic solvents is therefore paramount for reaction optimization, process development, and the synthesis of novel chemical entities.

This guide addresses the current knowledge gap regarding the quantitative solubility of this compound salts. While benzenethiol itself is a nonpolar liquid with good solubility in many organic solvents, its ionic salts exhibit markedly different solubility profiles.[2] The solubility of these salts is governed by the polarity of the solvent, its ability to solvate the cation and the thiolate anion, and the lattice energy of the salt.

Physicochemical Properties of this compound Salts

Sodium and potassium this compound are typically white to off-white or yellowish crystalline solids.[3] They are ionic compounds, consisting of an alkali metal cation (Na⁺ or K⁺) and the this compound anion (C₆H₅S⁻). The physical properties of these salts are summarized in Table 1.

PropertySodium this compoundPotassium this compoundReference(s)
CAS Number 930-69-83111-52-2[3][4]
Molecular Formula C₆H₅NaSC₆H₅KS[4][5]
Molecular Weight 132.16 g/mol 148.27 g/mol [4][5]
Appearance White to light yellow solidWhite to light yellow solid[3]
Melting Point >300 °CNot available[3]

Table 1: Physicochemical Properties of Sodium and Potassium this compound.

Qualitative Solubility of this compound Salts

While precise quantitative data is scarce, the general solubility behavior of sodium and potassium this compound can be inferred from their ionic nature and established principles of solubility. The adage "like dissolves like" is a useful starting point. As ionic salts, benzenethiolates are expected to be more soluble in polar solvents that can effectively solvate both the cation and the anion.

Polar Protic Solvents: These solvents, such as water and alcohols (methanol, ethanol), possess O-H or N-H bonds and can act as hydrogen bond donors. They are generally good solvents for ionic compounds. Sodium and potassium this compound are known to be soluble in water and alcohols.[3][6] The hydrogen bonding capability of these solvents can effectively solvate the thiolate anion, while the polar nature of the solvent solvates the alkali metal cation.

Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether are generally poor solvents for ionic salts due to their inability to effectively solvate charged species. Consequently, sodium and potassium this compound are expected to have very low solubility in these solvents. Benzenethiol itself, however, is soluble in many of these nonpolar organic solvents.[2]

A summary of the expected qualitative solubility is presented in Table 2.

Solvent ClassCommon SolventsExpected Solubility of this compound Salts
Polar Protic Water, Methanol, EthanolHigh
Polar Aprotic DMSO, DMF, Acetonitrile (B52724) (ACN), Tetrahydrofuran (THF)Moderate to High
Nonpolar Hexane, Toluene, Diethyl EtherLow to Insoluble

Table 2: Qualitative Solubility of Sodium and Potassium this compound in Common Organic Solvents.

Experimental Protocol for Quantitative Solubility Determination

To address the lack of quantitative data, researchers can determine the solubility of this compound salts in their solvents of interest using a standardized experimental protocol. The following is a detailed methodology based on the widely accepted shake-flask method.

4.1. Materials and Equipment

  • This compound salt (sodium or potassium) of high purity

  • Anhydrous organic solvents of interest

  • Analytical balance (± 0.1 mg)

  • Vials with sealed caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

4.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound salt to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration of the dissolved salt is no longer changing.

  • Phase Separation:

    • After reaching equilibrium, allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vial at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a pre-warmed/cooled pipette to the experimental temperature to avoid precipitation.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Quantify the concentration of the this compound in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry by measuring the absorbance at the λmax of this compound, or HPLC).

  • Calculation of Solubility:

    • Calculate the concentration of the this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

4.3. Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

experimental_workflow start Start: Define Solute, Solvent, and Temperature prep Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute analyze Analyze Sample Concentration (e.g., UV-Vis, HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Experimental workflow for solubility determination.

Factors Influencing this compound Solubility

Several factors can influence the solubility of this compound salts in organic solvents:

  • Nature of the Cation: The size and charge density of the alkali metal cation can affect the lattice energy of the salt and its solvation energy. Generally, for a given anion, salts with smaller, more charge-dense cations have higher lattice energies and may be less soluble.

  • Solvent Polarity: As discussed, polar solvents are more effective at solvating ions and will generally lead to higher solubility. The dielectric constant of a solvent is a good indicator of its polarity.

  • Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature shifts the equilibrium towards dissolution.

  • Purity of Solute and Solvent: Impurities in either the this compound salt or the solvent can significantly affect the measured solubility. Water is a common impurity in organic solvents and can have a substantial impact on the solubility of ionic compounds.

Conclusion

References

Benzenethiolate: A Comprehensive Technical Guide to its pKa and Acid-Base Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenethiolate, the conjugate base of benzenethiol (B1682325), is a pivotal chemical entity with significant implications in organic synthesis, medicinal chemistry, and materials science. Its nucleophilic character and the acidity of its parent thiol dictate its reactivity and potential applications. This in-depth technical guide provides a comprehensive overview of the pKa of benzenethiol and the acid-base properties of this compound. It includes a compilation of quantitative pKa data, detailed experimental protocols for its determination, and an exploration of its reactivity profile. Furthermore, this guide employs Graphviz visualizations to illustrate key concepts and experimental workflows, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Benzenethiol (C₆H₅SH), also known as thiophenol, is the simplest aromatic thiol. Its sulfur-hydrogen bond exhibits moderate acidity, leading to the formation of the this compound anion (C₆H₅S⁻) upon deprotonation. The acidity of benzenethiol, quantified by its pKa value, is a fundamental parameter that governs the position of the acid-base equilibrium and, consequently, the concentration of the highly nucleophilic this compound species in a given medium.

Understanding the pKa of benzenethiol and the resulting acid-base properties of this compound is crucial for predicting and controlling its chemical behavior. In drug development, the ionization state of thiol-containing molecules influences their pharmacokinetic and pharmacodynamic profiles. In organic synthesis, this compound serves as a potent nucleophile for the formation of carbon-sulfur bonds, a common linkage in many pharmaceutical and agrochemical compounds. This guide aims to provide a detailed technical examination of these properties for scientists and researchers.

pKa of Benzenethiol: A Quantitative Overview

The pKa of benzenethiol is significantly lower than that of its oxygen analog, phenol (B47542) (pKa ≈ 10), rendering it a considerably stronger acid. This increased acidity is attributed to the higher polarizability of sulfur and the weaker S-H bond compared to the O-H bond. The pKa of benzenethiol has been determined in various solvents, and the values are summarized in the table below.

Solvent System pKa Temperature (°C) Reference
Water (H₂O)6.6225[Not specified]
Dimethyl Sulfoxide (DMSO)10.28Not specified[Not specified]
20% Water-Ethanol6.53 - 7.47 (for para-substituted)20[1]
20% Water-Ethanol6.07 - 6.99 (for meta-substituted)20[1]

Note: The pKa in 20% water-ethanol for substituted benzenethiols is presented as a range to indicate the effect of substituents on acidity.

Experimental Determination of pKa

The accurate determination of the pKa of benzenethiol is essential for quantitative studies of its reactivity. Two common experimental methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an acid. It involves the gradual addition of a standard solution of a strong base to a solution of the acid while monitoring the pH.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of benzenethiol of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

    • Prepare a standardized solution of a strong base, such as sodium hydroxide (B78521) (e.g., 0.1 M).

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Procedure:

    • Place a known volume of the benzenethiol solution into a beaker.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Add the standardized base solution in small, known increments.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of base added to obtain a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the benzenethiol has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_benzenethiol Prepare Benzenethiol Solution start_titration Start Titration prep_benzenethiol->start_titration prep_base Prepare Standardized Base add_base Add Base Incrementally prep_base->add_base calibrate_ph Calibrate pH Meter measure_ph Measure pH calibrate_ph->measure_ph start_titration->add_base add_base->measure_ph After each addition measure_ph->add_base Continue until past equivalence point plot_curve Plot Titration Curve measure_ph->plot_curve determine_pka Determine pKa at Half-Equivalence Point plot_curve->determine_pka

Figure 1: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the pKa of a compound if the protonated and deprotonated forms have distinct absorption spectra. Benzenethiol and this compound exhibit different UV absorption profiles, allowing for the application of this method.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of benzenethiol in a suitable solvent.

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of benzenethiol.

  • Spectral Measurement:

    • For each buffer solution, add a small, constant amount of the benzenethiol stock solution.

    • Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the protonated (PhSH) and deprotonated (PhS⁻) species is maximal.

    • Plot the absorbance at this wavelength as a function of pH. The resulting plot will be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[2]

UV_Vis_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Benzenethiol Stock Solution add_to_buffers Add Stock to Buffers prep_stock->add_to_buffers prep_buffers Prepare Buffer Solutions of Varying pH prep_buffers->add_to_buffers record_spectra Record UV-Vis Spectra add_to_buffers->record_spectra plot_absorbance Plot Absorbance vs. pH record_spectra->plot_absorbance determine_pka Determine pKa from Inflection Point plot_absorbance->determine_pka Benzenethiolate_Formation Benzenethiol Benzenethiol (PhSH) This compound This compound (PhS⁻) Benzenethiol->this compound Deprotonation Base Base (e.g., NaOH) Base->this compound Conjugate_Acid Conjugate Acid (e.g., H₂O) Redox_Signaling Thiol Protein-SH (Thiol) Thiolate Protein-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Oxidized_Thiol Protein-SOH, -SS-, etc. (Oxidized) Thiolate->Oxidized_Thiol Oxidation ROS Reactive Oxygen Species (ROS) ROS->Oxidized_Thiol Oxidized_Thiol->Thiol Reduction Signal_Transduction Signal Transduction Oxidized_Thiol->Signal_Transduction Reductants Cellular Reductants (e.g., Glutathione) Reductants->Thiol

References

An In-depth Technical Guide to Sodium Benzenethiolate: Chemical Identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core identification data for sodium benzenethiolate, a key reagent in organic synthesis.

Quantitative Data

The fundamental chemical properties of sodium this compound are summarized below. This data is essential for accurate experimental design and chemical inventory management.

PropertyValueCitations
Molecular Weight132.16 g/mol [1][2]
CAS Number930-69-8[2]
Molecular FormulaC₆H₅NaS[1][2][3]
EC Number213-224-0[4]
Melting Point>300 °C

Synonyms

Sodium this compound is also known by several other names in literature and commercial listings[1][2][5][6]:

  • Sodium Thiophenolate

  • Benzenethiol sodium salt

  • Sodium Thiophenoxide

  • Thiophenol Sodium Salt

  • Sodium Phenylsulfide

  • Sodium Phenylmercaptide

Methodology for Data Compilation

The data presented in this guide was compiled through a systematic search of established chemical databases and supplier catalogs. Queries for "sodium this compound," "sodium thiophenolate," and its CAS number were executed across platforms such as PubChem, supplier websites (Sigma-Aldrich, TCI Chemicals), and chemical aggregators. The molecular weight and CAS number were cross-referenced across multiple sources to ensure accuracy.

Visualization of Chemical Identity

The following diagram illustrates the logical relationship between the chemical compound and its primary identifiers.

Figure 1. Identification of Sodium this compound A Sodium this compound B CAS Number: 930-69-8 A->B is identified by C Molecular Weight: 132.16 g/mol A->C has a

Figure 1. Identification of Sodium this compound

References

Introduction: The Role of Frontier Orbitals in Molecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Calculation of Benzenethiolate Frontier Orbitals

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that utilizes the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity.[1][2] Developed by Kenichi Fukui, FMO theory posits that the most significant interactions between molecules involve the electrons in the HOMO of one species and the empty LUMO of another.[1][3] The HOMO is associated with the molecule's capacity as a nucleophile or electron donor, while the LUMO represents its electrophilicity or ability to accept electrons.[4][5] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability, reactivity, and electrical transport properties.[6][7] A smaller gap generally implies higher reactivity and easier electronic excitation.[6]

This compound (C₆H₅S⁻), the deprotonated form of benzenethiol (B1682325), is a molecule of significant interest in materials science and nanotechnology, particularly for its ability to form self-assembled monolayers (SAMs) on metal surfaces like gold.[8][9] Understanding the electronic structure of this compound, especially the nature and energy of its frontier orbitals, is crucial for designing molecular electronic devices, sensors, and functionalized surfaces. This guide provides a technical overview of the theoretical methods used to calculate and analyze the frontier orbitals of this compound.

Theoretical Methodology: Density Functional Theory (DFT)

The primary computational tool for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT).[10] DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecular properties, including orbital energies.[10]

Experimental Protocols: Core Computational Steps

A typical DFT-based investigation of this compound's frontier orbitals involves a series of well-defined steps. The process begins with defining the molecule's geometry, followed by optimization and subsequent analysis of its electronic properties.

1. Geometry Optimization: The initial step is to build the three-dimensional structure of the this compound molecule. This structure is then optimized to find its lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

2. Selection of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functionals: Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used as they incorporate a portion of the exact Hartree-Fock exchange, providing reliable results for many molecular systems.[11]

  • Basis Sets: Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently employed.[11][12] The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially for anionic species like thiolate and for systems involving non-covalent interactions.

3. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum. A stable structure will have no imaginary frequencies.

4. Single-Point Energy Calculation and Orbital Analysis: Once a stable geometry is confirmed, a single-point energy calculation is performed using the chosen functional and basis set. This calculation provides the energies and compositions of all molecular orbitals, including the HOMO and LUMO. Software packages like Gaussian, coupled with visualization tools like GaussView or Avogadro, are used to perform these calculations and render the 3D shapes of the frontier orbitals.[13][14] The red and green lobes in these visualizations represent the positive and negative phases of the molecular orbital wavefunction.[12][13]

G cluster_input 1. Input Definition cluster_calc 2. Core Calculation cluster_output 3. Analysis & Visualization geom Define Initial Molecular Geometry (this compound) method Select DFT Functional (e.g., B3LYP) & Basis Set (e.g., 6-311++G(d,p)) opt Geometry Optimization (Find Energy Minimum) method->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify sp Single-Point Energy Calculation analysis Extract HOMO/LUMO Energies & Other Electronic Properties sp->analysis verify->sp If Minimum is Confirmed vis Visualize Orbital Shapes (e.g., GaussView, Avogadro) analysis->vis

Computational workflow for determining frontier orbitals.

Frontier Orbitals of this compound on Gold Surfaces

A primary application for this compound is its use in forming SAMs on gold surfaces. When benzenethiol (C₆H₅SH) adsorbs on a gold surface, the S-H bond cleaves, and the sulfur atom of the resulting this compound forms a bond with the gold atoms.[9][15] This interaction significantly modifies the electronic structure of both the molecule and the metal surface.

First-principles DFT calculations have been instrumental in understanding this system. Studies on this compound adsorption on the Au(111) surface reveal that the molecule's orientation and the resulting electronic properties are complex.[8][9] The interaction leads to the emergence of an energy gap, which has been observed in DFT calculations of thiolate-protected gold nanoparticles to be around 0.5 eV.[16]

The bonding mechanism involves the interaction of this compound's frontier orbitals with the electronic states of the gold surface. This can be conceptualized as:

  • Donation: Electron density from the HOMO of the this compound (primarily localized on the sulfur atom) is donated to the unoccupied states of the gold surface.

  • Back-donation: Electron density from the occupied d-orbitals of the gold atoms can be back-donated into the LUMO of the this compound.

G cluster_molecule This compound cluster_surface Gold Surface HOMO HOMO (S-localized) Au_unocc Unoccupied Au States HOMO->Au_unocc  Electron Donation LUMO LUMO (π* system) Au_d Occupied Au d-orbitals Au_d->LUMO  Back-Donation

Orbital interactions at the this compound-gold interface.

Quantitative Data from Theoretical Calculations

The precise energy values of the frontier orbitals and related electronic properties are key outputs of DFT calculations. These values are essential for predicting molecular behavior and for parametrizing higher-level models. The table below summarizes typical quantum chemical descriptors that are calculated for this compound systems.

ParameterSymbolDescriptionTypical Calculation Level
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the highest orbital containing electrons; relates to ionization potential and electron-donating ability.[7]DFT/B3LYP/6-311++G(d,p)
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest orbital devoid of electrons; relates to electron affinity and electron-accepting ability.[7]DFT/B3LYP/6-311++G(d,p)
HOMO-LUMO GapΔEEnergy difference between LUMO and HOMO (ELUMO - EHOMO); correlates with chemical reactivity and stability.[6]DFT/B3LYP/6-311++G(d,p)
Adsorption EnergyEadsThe energy released upon adsorption of this compound onto a surface, indicating the strength of the interaction.[8]First-Principles DFT (Slab Model)
Work Function ModificationΔΦChange in the metal's work function upon formation of the SAM, influenced by the interface dipole.[17]First-Principles DFT (Slab Model)
Vacancy Formation EnergyEvacThe energy required to create a gold atom vacancy on the surface, which can be facilitated by thiolate adsorption.[8]First-Principles DFT (Slab Model)

Table 1: Key electronic and structural parameters for this compound systems derived from theoretical calculations.

Conclusion

Theoretical calculations, predominantly using Density Functional Theory, provide indispensable insights into the electronic structure of this compound. By determining the energies and spatial distributions of the frontier molecular orbitals, researchers can understand and predict the molecule's reactivity, its interaction with metal surfaces, and its potential performance in molecular electronic applications. The computational protocols and analyses outlined in this guide form the basis for the rational design of novel materials and devices for researchers, scientists, and drug development professionals.

References

The Genesis of a Cornerstone Reagent: A Technical History of Benzenethiolate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the historical milestones, foundational synthetic protocols, and key chemical principles of benzenethiolate chemistry. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated look into the discovery and application of this pivotal class of organosulfur compounds.

Introduction: The Emergence of Aromatic Thiols

Benzenethiol (B1682325), also known as thiophenol, is the simplest aromatic thiol, characterized by a sulfhydryl group (-SH) attached to a benzene (B151609) ring. Its deprotonated form, the this compound anion (C₆H₅S⁻), is a potent nucleophile and a versatile ligand in organic and inorganic chemistry. The history of this compound chemistry is intrinsically linked to the broader development of organic synthesis in the late 19th and early 20th centuries. Early investigations into aromatic compounds and the desire to create sulfur-containing analogues of phenols spurred the development of methods to introduce the thiol group onto the benzene ring.

Historical Timeline and Key Discoveries

The journey to understanding and utilizing benzenethiolates was marked by several key discoveries that provided foundational methods for their synthesis.

  • Late 19th Century - Early Synthetic Efforts: One of the earliest and most straightforward methods for preparing thiophenol was the reduction of benzenesulfonyl chloride with zinc dust in the presence of an acid.[1] This method, while effective, highlighted the reactivity of the sulfur center and the challenges associated with handling aromatic sulfur compounds.

  • 1890 - The Leuckart Thiophenol Reaction: A significant advancement came from the German chemist Rudolf Leuckart, who in 1890 reported a method for synthesizing aromatic thiols from diazonium salts.[2][3][4][5] The Leuckart thiophenol reaction involves the decomposition of a diazoxanthate, formed from a diazonium salt and a xanthate, to yield an aryl xanthate.[2][5] This intermediate can then be hydrolyzed to the corresponding aryl thiol.[2][5] This reaction provided a reliable route to introduce a sulfur functional group onto an aromatic ring starting from anilines.[5]

  • 1911 - Zincke Disulfide Cleavage: Theodor Zincke contributed another important method involving the cleavage of aryl disulfides. In 1911, he reported that the action of chlorine or bromine on aryl disulfides, thiophenols, or arylbenzyl sulfides could form sulfenyl halides, which are versatile intermediates. This work provided a pathway for the manipulation and formation of aryl-sulfur bonds.

  • Mid-20th Century - The Newman-Kwart Rearrangement: A mechanistically distinct and powerful method for synthesizing thiophenols from phenols emerged with the Newman-Kwart rearrangement. This thermal rearrangement involves the intramolecular migration of an aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur, forming an S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate yields the desired thiophenol. This reaction is a cornerstone for converting readily available phenols into their thiol counterparts.

Quantitative Data: Physical and Chemical Properties

The following table summarizes key quantitative data for benzenethiol, the parent compound of benzenethiolates.

PropertyValueReference(s)
Molecular Formula C₆H₆S[6]
Molecular Weight 110.18 g/mol [6]
Appearance Colorless liquid[7]
Odor Repulsive, garlic-like[6]
Boiling Point 168.3 °C[6]
Melting Point -15 °C
Density 1.073 g/mL at 25 °C
pKa 6.62 (in H₂O)[7]
Solubility in Water 835 mg/L at 25 °C[6]

Experimental Protocols: Foundational Syntheses

The following are detailed methodologies for key historical experiments in the synthesis of benzenethiol.

Reduction of Benzenesulfonyl Chloride to Thiophenol

This procedure is adapted from a well-established method for the laboratory-scale synthesis of thiophenol.

Materials:

  • Benzenesulfonyl chloride

  • Concentrated sulfuric acid

  • Zinc dust

  • Cracked ice

  • Calcium chloride

Procedure:

  • In a large round-bottomed flask equipped with a mechanical stirrer and placed in an ice-salt bath, a mixture of cracked ice and concentrated sulfuric acid is prepared and cooled to between -5 °C and 0 °C.

  • Benzenesulfonyl chloride is gradually added to the cold sulfuric acid mixture with stirring.

  • Zinc dust is then added in portions, ensuring the temperature does not rise above 0 °C.

  • After the addition of zinc is complete, the cooling bath is removed, and the reaction is allowed to warm. The mixture is then heated to boiling under reflux for several hours until the reaction is complete.

  • The thiophenol is isolated by steam distillation.

  • The collected organic layer is separated from the aqueous layer, dried with anhydrous calcium chloride, and purified by distillation. A typical yield for this reaction is around 91%.

The Leuckart Thiophenol Reaction (Conceptual Steps)

This reaction proceeds in two main stages: the formation of the aryl xanthate and its subsequent hydrolysis.

Part A: Formation of the Aryl Xanthate

  • An aromatic amine (aniline derivative) is diazotized using sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate.

  • The resulting diazoxanthate is gently warmed in a slightly acidic cuprous medium, leading to its decomposition and the formation of the aryl xanthate.[2][5]

Part B: Hydrolysis to the Thiophenol

  • The aryl xanthate is then subjected to alkaline hydrolysis, typically by heating with a strong base such as sodium hydroxide (B78521) or potassium hydroxide.

  • This cleavage of the xanthate yields the aryl thiolate salt.

  • Acidification of the reaction mixture liberates the free aryl thiol (thiophenol), which can then be isolated and purified.

The Newman-Kwart Rearrangement

This three-step process converts a phenol (B47542) into a thiophenol.

Step 1: Formation of the O-Aryl Thiocarbamate

  • The starting phenol is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide.

  • The phenoxide is then reacted with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) to yield the O-aryl thiocarbamate.

Step 2: Thermal Rearrangement

  • The purified O-aryl thiocarbamate is heated to high temperatures, typically in the range of 200-300 °C. This can be done neat or in a high-boiling solvent.

  • The thermal energy drives the intramolecular rearrangement to the more thermodynamically stable S-aryl thiocarbamate.

Step 3: Hydrolysis to the Thiophenol

  • The S-aryl thiocarbamate is hydrolyzed under basic conditions (e.g., refluxing with aqueous or alcoholic NaOH or KOH).

  • The hydrolysis cleaves the thiocarbamate, yielding the thiophenolate salt.

  • Acidification of the mixture provides the final thiophenol product.

Visualizing the Chemistry of this compound

The following diagrams illustrate the key synthetic pathways and a general experimental workflow for the preparation of benzenethiol.

historical_synthesis_pathways Aniline Aniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization Xanthate Aryl Xanthate Diazonium->Xanthate Leuckart Reaction (1890) Benzenethiol Benzenethiol Xanthate->Benzenethiol Hydrolysis BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Benzenethiol Reduction (e.g., Zn/H+) Phenol Phenol O_Thiocarbamate O-Aryl Thiocarbamate Phenol->O_Thiocarbamate Thiocarbamoylation S_Thiocarbamate S-Aryl Thiocarbamate O_Thiocarbamate->S_Thiocarbamate Newman-Kwart Rearrangement S_Thiocarbamate->Benzenethiol Hydrolysis

Key Historical Synthetic Routes to Benzenethiol.

experimental_workflow start Start: Select Synthetic Route reagents Reactant Preparation Starting Material Reagents Solvent start->reagents reaction Reaction Setup Control Temperature Stirring Inert Atmosphere (if needed) reagents->reaction monitoring Reaction Monitoring TLC GC-MS LC-MS reaction->monitoring workup Work-up Quenching Extraction Washing monitoring->workup purification Purification Distillation Crystallization Chromatography workup->purification characterization Characterization NMR IR Mass Spec. purification->characterization product Final Product: Benzenethiol / Derivative characterization->product

A Generalized Experimental Workflow for Benzenethiol Synthesis.

Role in Chemical Reactions and Biological Systems

This compound is a soft nucleophile, readily participating in Sₙ2 reactions with alkyl halides to form thioethers.[7] It also undergoes Michael additions to α,β-unsaturated carbonyl compounds.[7] While benzenethiol itself is not a primary signaling molecule in biological pathways, the thiol and thiolate functionalities are central to biochemistry. In proteins, the thiol group of cysteine residues can exist as a thiolate anion at physiological pH, making it a highly reactive nucleophile involved in enzyme catalysis and redox signaling.[8] These protein thiolates are susceptible to oxidation, which can modulate protein function and is a key aspect of cellular responses to oxidative stress.[8] The study of this compound chemistry provides a fundamental model for understanding the reactivity of these more complex biological thiolates.

Conclusion

From its early synthesis through classical organic reactions to its role as a model for understanding biological thiols, this compound chemistry has a rich history. The development of synthetic methods for its preparation has not only provided chemists with a valuable reagent but has also contributed significantly to the broader field of organic synthesis. This guide provides a foundational overview for researchers, highlighting the key discoveries and practical methodologies that have shaped our understanding of this important class of organosulfur compounds.

References

An In-depth Technical Guide to the Stability and Decomposition Pathways of Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the stability and various decomposition pathways of benzenethiolate. A thorough understanding of these properties is critical for its application in chemical synthesis, materials science, and particularly in the field of drug development, where thiol-containing moieties are frequently utilized. This guide synthesizes data on its stability under various conditions, details common experimental protocols for its analysis, and visualizes its complex degradation pathways.

Core Concepts of this compound Stability

This compound (C₆H₅S⁻), the conjugate base of benzenethiol (B1682325) (thiophenol), is a potent nucleophile widely used in organic synthesis. However, its utility is intrinsically linked to its stability, which is influenced by several environmental and chemical factors. As a salt, such as sodium this compound, it exists as an air-sensitive powder.[1] Its high reactivity makes it susceptible to degradation, which can impact reaction yields, product purity, and the shelf-life of related compounds.

Key factors influencing the stability of this compound include:

  • Presence of Oxygen: this compound is highly susceptible to oxidation, especially in the presence of atmospheric oxygen. This is a primary degradation pathway, leading to the formation of diphenyl disulfide.[1] Thiolates, in general, oxidize more rapidly than their corresponding thiols.[1]

  • pH and Moisture: this compound salts are reactive towards moisture. In the presence of water or acidic conditions, the this compound anion will readily protonate to form benzenethiol (C₆H₅SH).[1][2] While benzenethiol is also reactive, the thiolate form is a significantly stronger nucleophile. The equilibrium is governed by the pKa of the thiol group, which for most thiols is in the range of 6-10.[1]

  • Temperature: Elevated temperatures can induce thermal decomposition. Research on analogous aryl sulfides suggests that temperatures exceeding 230-250°C can initiate the homolytic fission of carbon-sulfur bonds, triggering a free-radical cascade.[3] When heated to decomposition, benzenethiol emits toxic fumes of sulfur oxides.[4]

  • Light Exposure: Photolytic degradation, particularly under UV irradiation, can catalyze oxidation processes. This may involve the formation of a sulfide (B99878) radical cation as an intermediate.[3]

  • Metal Ions: The soft sulfur atom of this compound readily coordinates with metal ions.[3] This can lead to the formation of stable metal-thiolate complexes, a principle used in coordination chemistry and chelation therapy.[5]

Quantitative Stability Data

The following table summarizes the known effects of various conditions on the stability and reactivity of this compound, including kinetic data where available.

ParameterCondition/ReagentObserved EffectRate Coefficient / ConstantReference
Oxidation Air (O₂)Readily oxidizes to form diphenyl disulfide.Not specified, but thiolates oxidize faster than thiols.[1]
Oxidation Hydrogen Peroxide (H₂O₂)Oxidizes to diphenyl disulfide.Rate depends on catalyst; e.g., 48.15 ± 2.68 µM·min⁻¹ with a diselenide catalyst.[6]
Oxidation Chromate (Cr(VI)) in Acetic AcidForms a thioester intermediate, then decomposes to thiyl radicals and disulfide.Rate coefficient for intermediate decomposition: (6.8 ± 0.5) × 10⁻² s⁻¹ at 298 K.[7]
Thermal Stress Elevated TemperatureHomolytic fission of C-S bonds.Onset typically >230°C for analogous compounds.[3]
Thermal Stress Heating to DecompositionEmits toxic sulfur oxides (SOx).Not applicable.[4]
pH Acidic ConditionsProtonation to form benzenethiol.Governed by pKa (approx. 6-10 for thiols).[1][2]
Nucleophilic Reactivity Soft ElectrophilesActs as a potent soft nucleophile, forming covalent adducts.Reaction is rapid and preferential with soft electrophiles.[8][9][10]

Major Decomposition Pathways

This compound can decompose through several distinct chemical pathways, primarily driven by oxidation and thermal stress.

Oxidative Decomposition

This is the most common degradation route for this compound under ambient conditions.

  • Dimerization to Disulfide: The primary oxidative product is diphenyl disulfide (C₆H₅-S-S-C₆H₅). This reaction can be initiated by various oxidants, including molecular oxygen, hydrogen peroxide, and metal ions.[1][6] The mechanism often proceeds through a thiyl radical (C₆H₅S•) intermediate, especially in the presence of one-electron oxidants.[7]

  • Further Oxidation: The sulfur atoms in the resulting disulfide or even the initial thiolate can be further oxidized under stronger conditions to form a range of sulfur-containing compounds, including sulfoxides (e.g., benzenesulfinates) and sulfones (e.g., benzenesulfonates).[3]

Thermal Decomposition

At sufficiently high temperatures, the primary decomposition pathway involves the cleavage of the carbon-sulfur bond.[3]

  • Homolytic Cleavage: This process generates a phenyl radical (C₆H₅•) and a sulfur-containing radical, initiating a cascade of further reactions. This is a common pathway in pyrolysis.

Reactions with Electrophiles

As a highly reactive soft nucleophile, the thiolate anion readily attacks soft electrophilic centers.[8][9] This is less a "decomposition" pathway and more a "reactivity" pathway, but it leads to the consumption of this compound.

  • Michael Addition: this compound can add to α,β-unsaturated carbonyl compounds.[3]

  • Sₙ2 Reactions: It can displace leaving groups from alkyl halides and other substrates.

The diagram below illustrates the interplay between these principal decomposition and reaction pathways.

G This compound This compound (C₆H₅S⁻) Benzenethiol Benzenethiol (C₆H₅SH) This compound->Benzenethiol Protonation (H⁺) Low pH / Moisture Disulfide Diphenyl Disulfide (C₆H₅S-SC₆H₅) This compound->Disulfide Oxidation (O₂, H₂O₂, etc.) Radicals Phenyl & Thiol Radicals (C₆H₅• + S•) This compound->Radicals Thermal Decomposition (High Temp) Adducts Covalent Adducts (e.g., Thioethers) This compound->Adducts Reaction with Electrophiles (E⁺) Sulfoxide Further Oxidation Products (Sulfoxides, Sulfones) Disulfide->Sulfoxide Stronger Oxidation

Caption: Key decomposition and reaction pathways of this compound.

Experimental Protocols for Stability and Decomposition Analysis

Studying the degradation of this compound requires robust analytical methods to separate and identify the parent compound and its various degradation products.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): HPLC, typically with UV detection, is the workhorse technique for stability studies. It allows for the separation and quantification of this compound, benzenethiol, diphenyl disulfide, and other degradation products over time.[11][12] A reversed-phase C18 column is commonly used with a mobile phase consisting of an acetonitrile/water or methanol/water gradient.

  • Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is suitable for analyzing volatile degradation products, especially those resulting from thermal decomposition.

  • Mass Spectrometry (MS): MS is crucial for the structural elucidation of unknown degradation products.[13] It provides molecular weight information and fragmentation patterns that help identify the chemical structure of novel compounds formed during decomposition.

  • Spectroscopy (UV-Visible, NMR): UV-Visible spectroscopy can be used to monitor the reaction in real-time, for example, by observing the appearance of the disulfide absorption band.[6][13] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about isolated degradation products.[13]

Sample Experimental Protocol: Oxidative Stability Study

This protocol outlines a typical experiment to assess the stability of sodium this compound in an aqueous solution exposed to air.

  • Preparation of Solutions:

    • Prepare a stock solution of sodium this compound in a deoxygenated solvent (e.g., nitrogen-purged acetonitrile).

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 5, 7.4, 9).

  • Initiation of Degradation:

    • Initiate the experiment by diluting an aliquot of the this compound stock solution into each of the prepared aqueous buffers in open-air vials to a final concentration of 1 mM.

    • A control sample should be prepared in a sealed, nitrogen-filled vial to serve as a baseline.

  • Incubation and Sampling:

    • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Immediately quench any further reaction, if necessary, by adding a suitable agent or by snap-freezing in liquid nitrogen.

  • Sample Analysis:

    • Analyze the collected samples using a validated HPLC-UV method.

    • Monitor the peak area of this compound (or benzenethiol, depending on pH) and the peak area of the primary degradation product, diphenyl disulfide.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the degradation rate constant (k) and the half-life (t₁/₂) of this compound under each condition.

The logical flow of such an experiment is visualized below.

G cluster_0 A Sample Preparation (this compound in buffered solution) B Incubation (Controlled Temp, pH, Atmosphere) A->B C Time-Point Sampling (t=0, 1, 2, ... 24h) B->C D Sample Quenching (e.g., Snap Freezing) C->D E Analytical Measurement (HPLC-UV, LC-MS) D->E F Data Processing & Interpretation (Calculate Rate, Half-life) E->F

Caption: A typical experimental workflow for a this compound stability study.

Relevance in Drug Development

The stability of thiol and thiolate groups is a paramount concern in drug development for several reasons:

  • Efficacy and Shelf-Life: Degradation of a thiol-containing active pharmaceutical ingredient (API) leads to a loss of potency and a reduced shelf-life.[14][15] Understanding the degradation pathways is essential for developing stable formulations.

  • Formation of Impurities: Decomposition products are considered impurities that may have different pharmacological or toxicological profiles. Regulatory agencies require strict control and characterization of such impurities.

  • Bioconjugation Chemistry: Thiol groups are frequently used for conjugating drugs to targeting moieties like antibodies, creating Antibody-Drug Conjugates (ADCs). The reaction often involves a thiol-maleimide linkage. However, this bond can be unstable and undergo a retro-Michael reaction, releasing the drug from its carrier prematurely.[16] Understanding the nucleophilic nature of the thiolate is key to designing more stable conjugation strategies.

  • Metabolic Stability: In vivo, thiol groups can be sites of metabolic modification, including oxidation or conjugation (e.g., glucuronidation), which affects the drug's pharmacokinetic profile.[17] Strategies in drug design sometimes involve replacing a metabolically unstable thiol with a suitable bioisostere to improve stability while retaining biological activity.[18]

References

Unveiling the Core Reactivity of Benzenethiolate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenethiolate, the conjugate base of benzenethiol (B1682325), is a potent sulfur nucleophile that plays a pivotal role in a vast array of chemical transformations. Its unique electronic and steric properties make it a versatile reagent in organic synthesis, a crucial ligand in catalysis, and a key structural motif in numerous biologically active molecules. This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involving this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Nucleophilic Reactivity of this compound

The high polarizability of the sulfur atom and the negative charge render this compound an excellent soft nucleophile. This characteristic governs its participation in two major classes of reactions: nucleophilic substitution and conjugate addition.

Nucleophilic Substitution Reactions

This compound readily partakes in SN2 and SNAr (nucleophilic aromatic substitution) reactions. In SN2 reactions, it efficiently displaces leaving groups from aliphatic carbons to form thioethers. In SNAr reactions, it attacks electron-deficient aromatic rings, substituting a leaving group, typically a halide.

Quantitative Data for Nucleophilic Substitution:

The reactivity of this compound in nucleophilic substitution is quantifiable through kinetic studies. The following table summarizes rate constants for the reaction of sodium this compound with various halogenated nitrothiophenes in methanol (B129727).

SubstrateTemperature (°C)k (L mol⁻¹ s⁻¹)Activation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (cal mol⁻¹ K⁻¹)
2,3-dichloro-4-methyl-5-nitrothiophene20.00.051214.2-14.0
2,3-dibromo-4-methyl-5-nitrothiophene20.00.12613.0-13.8
2,3-diiodo-4-methyl-5-nitrothiophene20.00.29111.8-17.0
2-bromo-5-nitrothiophene20.01.1514.5-13.7

Data compiled from studies on this compound-dehalogenation of dihalogeno-nitrothiophenes.[1]

Experimental Protocol: Synthesis of Phenyl Thioethers

This protocol details a general procedure for the synthesis of a phenyl thioether via an SN2 reaction.

Materials:

  • Benzenethiol

  • Sodium hydroxide (B78521) (or other suitable base)

  • Methanol (or other suitable solvent)

  • Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzenethiol (1.0 equivalent) in methanol.

  • Cool the solution in an ice bath and add sodium hydroxide (1.05 equivalents) portion-wise. Stir until the base is fully dissolved and sodium this compound is formed.

  • To the resulting solution, add the alkyl halide (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to yield the crude phenyl thioether.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Reaction Workflow: SN2 Synthesis of a Phenyl Thioether

sn2_workflow cluster_prep Preparation of this compound cluster_reaction S_N2 Reaction cluster_workup Workup and Purification prep1 Dissolve Benzenethiol in Methanol prep2 Add NaOH at 0°C prep1->prep2 Formation of Sodium this compound react1 Add Alkyl Halide dropwise at 0°C prep2->react1 react2 Warm to RT and Stir (2-12h) react1->react2 Monitor by TLC workup1 Remove Methanol (Rotary Evaporator) react2->workup1 workup2 Partition between Et2O and H2O workup1->workup2 workup3 Wash with Brine, Dry over MgSO4 workup2->workup3 workup4 Filter and Concentrate workup3->workup4 purify Column Chromatography (if necessary) workup4->purify product product purify->product Isolated Phenyl Thioether

Caption: Experimental workflow for the SN2 synthesis of a phenyl thioether.

Conjugate Addition (Michael Addition)

This compound is a classic nucleophile for the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, a reaction known as the Michael addition. This reaction is highly efficient and forms a new carbon-sulfur bond at the β-position of the carbonyl compound.

Quantitative Data for Michael Addition:

The following table presents the yields for the solvent-free Michael addition of various thiophenols to methyl vinyl ketone.

ThiolTime (min)Yield (%)
Benzenethiol3093
4-Chlorobenzenethiol1598
4-Methylbenzenethiol3085
4-Methoxybenzenethiol3093
2-Naphthalenethiol1589
4-Bromobenzenethiol6096
Benzylthiol4576

Data from a study on solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds.[2]

Experimental Protocol: Michael Addition of Benzenethiol to an Enone

Materials:

  • Benzenethiol

  • α,β-unsaturated ketone (e.g., methyl vinyl ketone, 2-cyclohexen-1-one)

  • Base catalyst (e.g., triethylamine, sodium methoxide) - optional, reaction can proceed without a catalyst

  • Solvent (e.g., methanol, or solvent-free)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, combine the α,β-unsaturated ketone (1.0 equivalent) and benzenethiol (1.1 equivalents).

  • If a catalyst is used, add a catalytic amount (e.g., 0.1 equivalents of triethylamine).

  • Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to a few hours.

  • If the reaction was performed solvent-free, the crude product can be directly purified. If a solvent was used, it is removed under reduced pressure.

  • Purify the product by column chromatography on silica gel to afford the pure Michael adduct.

Mechanism of Michael Addition

Caption: Mechanism of the Michael addition of this compound to an enone.

This compound in Catalysis

This compound and its derivatives are widely employed as ligands in transition metal catalysis. The sulfur atom can coordinate to a metal center, modulating its electronic and steric properties, thereby influencing the catalytic activity and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings, this compound can act as a ligand. The general mechanism involves oxidative addition, transmetalation, and reductive elimination.

General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

pd_cross_coupling pd0 Pd(0)L_n pd_intermediate1 R¹-Pd(II)L_n-X pd0->pd_intermediate1 Oxidative Addition pd_intermediate2 R¹-Pd(II)L_n-R² pd_intermediate1->pd_intermediate2 Transmetalation pd_intermediate2->pd0 Reductive Elimination r1r2 R¹-R² mx M-X r1x R¹-X r2m R²-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

While this compound itself can be a coupling partner, its more significant role is often as a ligand (or as part of a more complex ligand structure) that influences the efficiency of these steps.

Oxidation of this compound

This compound is readily oxidized to diphenyl disulfide. This reaction can occur under various conditions, including exposure to air, especially in the presence of base or metal catalysts.

Quantitative Analysis of Benzenethiol Oxidation

A common method for the quantitative determination of benzenethiol involves its titration with iodine in the presence of pyridine, which proceeds according to the following reaction:

2 C₆H₅SH + I₂ → C₆H₅S-SC₆H₅ + 2 HI

Diphenyl disulfide can be quantified by reduction to benzenethiol with zinc and acetic acid, followed by titration with iodine.[3]

Synthesis of Heterocycles: The Case of Benzothiazoles

A particularly important application of this compound chemistry is in the synthesis of benzothiazoles, a class of heterocyclic compounds with significant biological and pharmaceutical relevance. The condensation of 2-aminobenzenethiol with various electrophiles is a cornerstone of benzothiazole (B30560) synthesis.[4][5][6][7][8]

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles from 2-Aminobenzenethiol and Aldehydes

Materials:

  • 2-Aminobenzenethiol

  • Aromatic or aliphatic aldehyde

  • Ethanol

  • Hydrogen peroxide (30% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzenethiol (1 mmol) and the aldehyde (1 mmol) in ethanol.

  • To this solution, add hydrogen peroxide (6 mmol) and hydrochloric acid (3 mmol) at room temperature.[5]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction mixture carefully with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 2-substituted benzothiazole.

Logical Relationship in Benzothiazole Synthesis

benzothiazole_synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions aminothiophenol 2-Aminobenzenethiol condensation Condensation and Oxidative Cyclization aminothiophenol->condensation aldehyde Aldehyde (R-CHO) aldehyde->condensation solvent Ethanol solvent->condensation oxidant H₂O₂ oxidant->condensation acid HCl acid->condensation product 2-Substituted Benzothiazole condensation->product

Caption: Logical relationship of reactants and conditions for benzothiazole synthesis.

This guide has provided a foundational understanding of the key reaction mechanisms involving this compound. The versatility of this nucleophile, demonstrated through its participation in substitution, addition, and catalytic processes, underscores its importance in modern organic chemistry and drug development. The provided data, protocols, and diagrams serve as a practical resource for researchers aiming to harness the reactivity of this compound in their synthetic endeavors.

References

An In-depth Technical Guide to Benzenethiolate Coordination Chemistry with Transition Metals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of benzenethiolate with transition metals, focusing on the synthesis, characterization, and applications of these versatile complexes. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the fundamental properties and potential applications of these compounds.

Core Concepts in this compound Coordination Chemistry

This compound (PhS⁻), the conjugate base of thiophenol, is a soft, anionic, monodentate ligand that forms stable complexes with a wide range of transition metals. Its coordination chemistry is rich and varied, driven by the strong affinity of the soft sulfur donor for soft and borderline metal centers. The electronic and steric properties of the this compound ligand can be readily tuned by substitution on the phenyl ring, allowing for fine control over the properties of the resulting metal complexes.

These complexes exhibit diverse structural motifs, including mononuclear, binuclear, and polynuclear structures, as well as complex clusters. The thiolate sulfur can act as a terminal ligand or as a bridging ligand, connecting two or more metal centers. This versatility in coordination modes gives rise to a wide array of geometries and electronic structures, which in turn dictates their reactivity and potential applications.

Synthesis of Transition Metal this compound Complexes

The synthesis of transition metal this compound complexes can be broadly categorized into several key methods. The choice of method depends on the desired complex, the starting materials, and the stability of the products.

A common and straightforward method involves the reaction of a transition metal salt with a stoichiometric amount of benzenethiol (B1682325) or its corresponding alkali metal salt (e.g., sodium this compound).[1] The reaction is typically carried out in an inert atmosphere to prevent oxidation of the thiolate.

Another versatile route is the oxidative addition of a disulfide (e.g., diphenyldisulfide) to a low-valent transition metal complex. This method is particularly useful for preparing complexes where the metal is in a higher oxidation state.

Ligand exchange reactions, where a coordinated ligand on a metal complex is replaced by this compound, offer a pathway to more complex and tailored structures. The success of this method depends on the relative binding affinities of the incoming and outgoing ligands.

Structural and Spectroscopic Characterization

A combination of analytical techniques is employed to elucidate the structure and properties of transition metal this compound complexes.

X-ray Crystallography is the most definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, and coordination geometries.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR provide information about the organic backbone of the ligand, while the coordination of the thiolate to the metal can induce significant shifts in the proton and carbon resonances of the phenyl ring. For paramagnetic complexes, NMR spectra can be broad, but the isotropic shifts can provide valuable information about the electronic structure.

Mass Spectrometry , particularly electrospray ionization (ESI-MS), is used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and composition. Fragmentation patterns can also provide insights into the structure and stability of the complex.

Infrared (IR) and Raman Spectroscopy are used to probe the vibrational modes of the complexes. The disappearance of the S-H stretching vibration (around 2550 cm⁻¹) of free thiophenol is a clear indication of coordination. New bands corresponding to metal-sulfur vibrations can also be observed, typically in the far-IR region.[5]

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. This compound complexes often exhibit intense ligand-to-metal charge transfer (LMCT) bands in the UV-visible region, which are characteristic of the metal-thiolate bond.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of transition metal this compound complexes, providing a basis for comparison and further research.

Table 1: Selected Bond Lengths and Angles in Transition Metal this compound Complexes
ComplexMetalM-S Bond Length (Å)S-M-S Bond Angle (°)Reference
[(Me₄N)₂][(μ-SPh)₆(CoSPh)₄]Co2.258 (terminal)-[2]
2.322 (bridging)
[NHEt₃][Mo(SPh)₄(NO)]Mo--[4]
[PPh₄][WCl(SPh)₃(NO)]W--[4]
[Ni(SPh)₂(dppe)]Ni2.215, 2.22390.5
[Fe(SPh)₄]²⁻Fe2.356109.5
[Cu(SPh)(PPh₃)₂]Cu2.345-

Note: This table presents representative data. For more detailed information, please refer to the cited literature.

Table 2: Spectroscopic Data for Selected Transition Metal this compound Complexes
ComplexTechniqueKey ObservationsReference
[Ni(SR)₂(dppe)]UV-VisLMCT bands in the near-UV and visible regions.[5]
Ramanν(Ni-S) stretch observed between 404-436 cm⁻¹.[5]
[Co(SPh)₄]²⁻UV-Visd-d transitions and S→Co charge-transfer bands.[2]
[Mo(SPh)₄(NO)]⁻IRStrong ν(NO) band.[4]

Note: SR represents a generic thiolate ligand. dppe is 1,2-bis(diphenylphosphino)ethane.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of transition metal this compound complexes.

General Synthesis of a Homoleptic this compound Complex: Tetraphenylthiolatoferrate(II), [Fe(SPh)₄]²⁻

Materials:

  • Iron(II) chloride (FeCl₂)

  • Sodium this compound (NaSPh)

  • Anhydrous methanol (B129727)

  • Anhydrous diethyl ether

  • Schlenk line and glassware

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve FeCl₂ in anhydrous methanol in a Schlenk flask.

  • In a separate Schlenk flask, dissolve four equivalents of sodium this compound in anhydrous methanol.

  • Slowly add the sodium this compound solution to the FeCl₂ solution with vigorous stirring.

  • A color change and the formation of a precipitate should be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.

  • Filter the resulting solid under inert atmosphere and wash with small portions of cold, anhydrous methanol and then with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield the [Fe(SPh)₄]²⁻ complex, typically as a salt with the corresponding cation (e.g., Na⁺).

Characterization by FT-IR Spectroscopy

Procedure:

  • Prepare a KBr pellet of the synthesized complex by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Record the FT-IR spectrum of the KBr pellet over the range of 4000-400 cm⁻¹.

  • For comparison, record the FT-IR spectrum of the free benzenethiol ligand.

  • Analyze the spectra for the disappearance of the S-H stretching band (around 2550 cm⁻¹) and the appearance of new bands, particularly in the low-frequency region (below 600 cm⁻¹), which may be attributed to M-S stretching vibrations.

Characterization by UV-Vis Spectroscopy

Procedure:

  • Prepare a dilute solution of the complex in a suitable solvent (e.g., acetonitrile, dichloromethane) of known concentration. The solvent should not absorb significantly in the region of interest.

  • Use a quartz cuvette with a defined path length (typically 1 cm).

  • Record the UV-Vis spectrum of the solution over a range of wavelengths (e.g., 200-800 nm).

  • Identify the absorption maxima (λ_max) and calculate the molar extinction coefficients (ε) for the observed bands. These values are characteristic of the electronic transitions within the complex.[6]

Applications in Research and Drug Development

Transition metal this compound complexes are not only of fundamental academic interest but also exhibit potential in various applications, including catalysis and medicine.

Catalysis: These complexes have been investigated as catalysts in a range of organic transformations. The metal-sulfur bond can participate in redox processes, and the steric and electronic environment around the metal center can be tuned to control catalytic activity and selectivity. For example, they have been explored as catalysts in cross-coupling reactions and oxidation reactions.[7][8][9]

Bioinorganic Chemistry and Drug Development: The interaction of transition metal complexes with biomolecules is a burgeoning area of research. Thiolate ligands are relevant to biological systems as they can mimic the coordination environment of metal ions in metalloproteins, such as those containing cysteine residues.[10] Some metal complexes with thiolate ligands have been investigated for their potential as therapeutic or diagnostic agents. For instance, metal complexes can be designed to act as enzyme inhibitors or as imaging agents for medical diagnostics.[11][12][13][14] The ability to systematically modify the this compound ligand provides a platform for developing structure-activity relationships.

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (Metal Salt & this compound) reaction Reaction in Inert Atmosphere start->reaction isolation Isolation & Purification (Filtration, Washing, Drying) reaction->isolation product This compound Complex isolation->product xray X-ray Crystallography product->xray Structural Analysis nmr NMR Spectroscopy product->nmr Solution Structure ms Mass Spectrometry product->ms Molecular Weight ir IR/Raman Spectroscopy product->ir Vibrational Modes uvvis UV-Vis Spectroscopy product->uvvis Electronic Transitions characterization_logic cluster_structure Structural Information cluster_properties Physicochemical Properties center Transition Metal This compound Complex solid_state Solid-State Structure (Bond Lengths, Angles) center->solid_state X-ray Crystallography solution_structure Solution Structure (Connectivity) center->solution_structure NMR Spectroscopy composition Composition & Mass center->composition Mass Spectrometry electronic Electronic Properties (d-d transitions, CT bands) center->electronic UV-Vis Spectroscopy vibrational Vibrational Modes (M-S stretch) center->vibrational IR/Raman Spectroscopy catalytic_cycle catalyst [M]ⁿ⁺ Photocatalyst excited_catalyst [M]ⁿ⁺* Excited State catalyst->excited_catalyst hv (Visible Light) reduced_catalyst [M]⁽ⁿ⁻¹⁾⁺ Reduced Catalyst excited_catalyst->reduced_catalyst + R-SH - R-SH•⁺ reduced_catalyst->catalyst Oxidation thiol R-SH Thiol thiyl_radical {R-S• | Thiyl Radical} thiol->thiyl_radical Deprotonation of R-SH•⁺ adduct_radical R-S-Alkene• Adduct Radical thiyl_radical->adduct_radical + Alkene alkene Alkene product {R-S-Alkene-H | Product} adduct_radical->product + R-SH - R-S•

References

A Technical Guide to the Physical Properties of Crystalline Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of crystalline sodium benzenethiolate. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents a logical workflow for its physical analysis.

Introduction

Sodium this compound (also known as sodium thiophenoxide) is an organosulfur compound with the chemical formula C₆H₅SNa.[1][2] It is the sodium salt of thiophenol and serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds through nucleophilic aromatic substitution reactions.[1][2] Its utility extends to various fields, including the synthesis of pharmaceuticals and other specialty chemicals.[3] Understanding the physical properties of its crystalline form is crucial for its proper handling, storage, and application in research and development.

Quantitative Physical Properties

A summary of the key physical properties of crystalline sodium this compound is presented in the table below. This data has been compiled from various chemical databases and literature sources.

PropertyValueCitation(s)
Molecular Formula C₆H₅SNa[1][4]
Molecular Weight 132.16 g/mol [1][4]
Appearance White to light yellow powder or crystal[2][5]
Melting Point >300 °C (literature)[3][4]
Density 1.079 g/cm³[4]
Solubility in Water Soluble[2][5]
CAS Number 930-69-8[1][4]

Crystallographic Data

A definitive, publicly available crystal structure for sodium this compound could not be located in the Cambridge Structural Database (CSD) or through extensive literature searches.[6][7][8] The determination of the crystal structure through single-crystal X-ray diffraction is a critical step in fully characterizing a crystalline solid. This analysis would provide invaluable information, including the crystal system, space group, unit cell dimensions, and the precise arrangement of atoms and ions in the solid state. Such data is fundamental for understanding the material's packing, stability, and potential polymorphism, all of which are critical parameters in drug development and materials science.

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of crystalline sodium this compound. Given that this compound can be air and moisture sensitive, appropriate handling techniques, such as the use of a glovebox or Schlenk line, are recommended.[9][10]

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sodium this compound sample is finely powdered using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 20 °C below the expected melting point (>300 °C).

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.

  • For air-sensitive handling, the capillary tube should be loaded and sealed within an inert atmosphere (e.g., a glovebox).

Solubility Profile

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

Apparatus:

  • Test tubes and rack

  • Vortex mixer

  • Graduated cylinders or pipettes

  • Analytical balance

  • Spatula

Solvents to be Tested:

  • Water

  • Ethanol

  • Methanol

  • Acetone

  • Toluene

  • Hexane

  • Dichloromethane

Procedure:

  • Add approximately 10 mg of crystalline sodium this compound to a test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered "soluble" in that solvent at that concentration.

  • If the solid does not dissolve, the compound is "insoluble."

  • If some solid dissolves but not all, it is "partially soluble."

  • For quantitative solubility, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., UV-Vis spectroscopy, gravimetric analysis after solvent evaporation). For hygroscopic compounds, all manipulations should be performed under anhydrous conditions.[11]

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for characterizing the crystalline nature of a solid and identifying its crystal phase.

Apparatus:

  • Powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα)

  • Sample holder (a low-background holder is recommended)

  • For air-sensitive samples, an air-tight sample holder or a specialized dome is necessary.[12]

  • Mortar and pestle

Procedure:

  • Grind the crystalline sodium this compound to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

  • Mount the powdered sample onto the sample holder, ensuring a flat and even surface.

  • For air-sensitive samples, prepare the sample in an inert atmosphere (glovebox) and seal it in an air-tight holder with a low-absorption window (e.g., Kapton film).[9][13]

  • Place the sample holder in the diffractometer.

  • Set the instrument parameters, including the 2θ scan range (e.g., 5° to 50°), step size, and scan speed.

  • Initiate the X-ray scan and collect the diffraction pattern.

  • The resulting diffractogram (intensity vs. 2θ) provides a fingerprint of the crystalline phase.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the material.

Apparatus:

  • Simultaneous Thermal Analyzer (STA) or separate TGA and DSC instruments

  • Sample pans (e.g., alumina (B75360) or platinum)

  • For hygroscopic samples, hermetically sealed pans or analysis under a dry inert atmosphere is crucial.[14]

Procedure:

  • Place a small, accurately weighed amount of the sample (typically 2-10 mg) into a sample pan.

  • Place the sample pan and an empty reference pan into the instrument.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10 °C/min).

  • TGA: Continuously monitor the sample's weight as a function of temperature. Weight loss can indicate desolvation or decomposition.

  • DSC: Monitor the heat flow to the sample relative to the reference. Endothermic or exothermic peaks can indicate phase transitions (e.g., melting, crystallization) or decomposition.

  • For hygroscopic samples, it may be beneficial to include an initial isothermal step at a temperature slightly above 100 °C to remove any adsorbed water before the main heating ramp.[14]

Spectroscopic Analysis

Spectroscopic techniques provide information about the molecular structure and functional groups present in the compound.

Apparatus:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (ATR):

  • Place a small amount of the crystalline sample directly on the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Key expected vibrations include those from the aromatic ring and the C-S bond.[15]

Apparatus:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

Procedure:

  • Dissolve a small amount of the sample in a suitable deuterated solvent in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • The ¹H NMR spectrum will provide information about the protons on the benzene (B151609) ring.[16]

  • The ¹³C NMR spectrum will show signals for the carbon atoms in the benzene ring.[16]

  • For organometallic compounds, NMR is a powerful tool for structural elucidation in solution.[10]

Apparatus:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks

Procedure:

  • Prepare a dilute solution of sodium this compound in a suitable solvent (e.g., water or ethanol).

  • Record the UV-Vis spectrum, typically from 200 to 400 nm.

  • The spectrum will show absorption maxima (λ_max) corresponding to electronic transitions within the molecule, particularly those involving the aromatic ring and the sulfur atom.[17]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of crystalline sodium this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_preliminary Preliminary Characterization cluster_structural Structural & Thermal Analysis cluster_spectroscopic Spectroscopic Analysis cluster_data Data Analysis & Reporting synthesis Synthesis & Purification of Sodium this compound appearance Visual Inspection (Color, Form) synthesis->appearance Initial Sample melting_point Melting Point Determination appearance->melting_point solubility Solubility Screening melting_point->solubility pxrd Powder X-ray Diffraction (PXRD) solubility->pxrd thermal Thermal Analysis (TGA/DSC) solubility->thermal ir Infrared (IR) Spectroscopy solubility->ir data_analysis Comprehensive Data Analysis & Interpretation pxrd->data_analysis thermal->data_analysis nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr uv_vis UV-Vis Spectroscopy nmr->uv_vis uv_vis->data_analysis report Technical Guide/ Whitepaper Generation data_analysis->report

Experimental Workflow for Physical Characterization

References

Benzenethiolate: A Cornerstone Precursor in Modern Organosulfur Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenethiolate (C₆H₅S⁻), the conjugate base of benzenethiol (B1682325), stands as a pivotal nucleophile and precursor in the vast landscape of organosulfur chemistry. Its high reactivity and versatility make it an indispensable tool for the construction of carbon-sulfur bonds, a fundamental transformation in the synthesis of a wide array of biologically active molecules, functional materials, and pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights relevant to researchers in both academic and industrial settings.

Preparation of this compound

This compound is typically generated in situ from its conjugate acid, benzenethiol (also known as thiophenol). Due to the higher acidity of the thiol proton (pKa ≈ 6.6 in water) compared to alcohols, deprotonation is readily achieved using a variety of bases.[2] Sodium this compound is a common and commercially available salt, but for many applications, its fresh preparation is preferred to ensure high reactivity.

Experimental Protocol: Preparation of Aqueous Sodium this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

Procedure:

  • In a suitable flask, dissolve 4.0 g (0.100 mol) of sodium hydroxide in 25 mL of water.

  • Cool the solution in an ice bath.

  • To the ice-cold solution, add 11.0 g (10.2 mL, 0.100 mol) of benzenethiol dropwise with stirring.[1]

  • The resulting solution contains aqueous sodium this compound and can be used directly in subsequent reactions.

Logical Relationship: Formation of this compound

Benzenethiol Benzenethiol (C₆H₅SH) This compound This compound Anion (C₆H₅S⁻) Benzenethiol->this compound Deprotonation Base Base (e.g., NaOH) Base->this compound Byproduct Conjugate Acid of Base (e.g., H₂O) Start Start Materials: This compound & Electrophile Reaction Reaction: Nucleophilic Substitution Start->Reaction Workup Work-up: Extraction & Washing Reaction->Workup Purification Purification: Distillation/Chromatography Workup->Purification Product Final Product: Thioether Purification->Product Benzenethiol Benzenethiol This compound This compound Benzenethiol->this compound Deprotonation Base Base (e.g., TEA) Base->this compound Enolate Enolate Intermediate This compound->Enolate Conjugate Addition MichaelAcceptor α,β-Unsaturated Carbonyl MichaelAcceptor->Enolate Product Michael Adduct Enolate->Product Protonation ProtonSource Proton Source (e.g., Benzenethiol) ProtonSource->Product CuI Cu(I) Catalyst CuThiolate [Cu(SPh)₂]⁻ Intermediate CuI->CuThiolate + 2 PhS⁻ Thiolate This compound OxidativeAddition Oxidative Addition CuThiolate->OxidativeAddition ArylHalide Aryl Halide (Ar-I) ArylHalide->OxidativeAddition CuIII Cu(III) Intermediate OxidativeAddition->CuIII ReductiveElimination Reductive Elimination CuIII->ReductiveElimination ReductiveElimination->CuI Catalyst Regeneration Product Diaryl Sulfide (Ar-SPh) ReductiveElimination->Product

References

Methodological & Application

Application Notes: Benzenethiolate in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic chemistry for the synthesis of substituted aromatic compounds. This powerful method involves the displacement of a leaving group on an aromatic ring by a nucleophile. Unlike electrophilic aromatic substitution, SNAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs). Aryl thioethers, the products of SNAr reactions with thiolates, are crucial structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials. Benzenethiolate (PhS⁻), the conjugate base of benzenethiol (B1682325), is a highly effective sulfur nucleophile for these transformations due to its high polarizability and nucleophilicity, enabling the efficient formation of carbon-sulfur bonds under relatively mild conditions.

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1][2]

  • Nucleophilic Addition: The this compound anion attacks the carbon atom bearing the leaving group (ipso-carbon). This step is typically the rate-determining step as it disrupts the aromaticity of the ring.[1] The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the electron-withdrawing groups at the ortho and para positions, which is crucial for its stabilization.

  • Leaving Group Elimination: The aromaticity of the ring is restored in a fast subsequent step through the elimination of the leaving group, yielding the final aryl thioether product.

Caption: General mechanism of the SNAr reaction.

Key Factors Influencing SNAr Reactivity

The efficiency and rate of the SNAr reaction are governed by three primary factors: the substrate (aromatic ring and leaving group), the nucleophile, and the reaction conditions (solvent).

Factors_Affecting_SNAr Figure 2: Factors Influencing SNAr Reactions SNAr SNAr Reaction Efficiency Substrate Substrate Properties SNAr->Substrate Nucleophile Nucleophile Strength SNAr->Nucleophile Solvent Solvent Effects SNAr->Solvent EWG Electron-Withdrawing Groups (EWG) at o/p positions Substrate->EWG LG Leaving Group Ability (F > Cl > Br > I) Substrate->LG Nuc_Strength Basicity & Polarizability (Thiolates are excellent) Nucleophile->Nuc_Strength Solvent_Type Polar Aprotic Solvents (e.g., DMF, DMSO, NMP) Solvent->Solvent_Type

Caption: Logical relationships of key factors in SNAr.

  • Substrate: The aromatic ring must be electron-deficient. This is achieved by one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho and/or para to the leaving group.[1] These groups stabilize the intermediate Meisenheimer complex through resonance.

  • Leaving Group: The reactivity order for halide leaving groups is typically F > Cl > Br > I. Although fluoride (B91410) is the worst leaving group in SN1 and SN2 reactions, its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.

  • Solvent: Polar aprotic solvents such as DMF, DMSO, and NMP are preferred.[3] They effectively solvate the cation of the thiolate salt but do not strongly solvate the anionic nucleophile, preserving its reactivity. Recently, aqueous systems using surfactants or polymers have emerged as greener alternatives.[4]

Quantitative Data Summary

The following table summarizes representative SNAr reactions involving this compound with various activated electrophiles, highlighting the broad applicability and generally high yields of this transformation.

ElectrophileNucleophileBase (equiv.)SolventTemp (°C)TimeYield (%)
2-FluoronitrobenzeneBenzenethiol (1.0)KOH (1.0)HPMC/H₂O600.5 h99
4-Fluoro-3-nitro-benzotrifluorideBenzenethiol (1.0)KOH (1.0)HPMC/H₂O600.5 h99
2-Chloro-5-nitro-pyridineBenzenethiol (1.0)K₂CO₃ (1.0)HPMC/H₂O601 h93
4-Chloro-3,5-dinitro-benzotrifluorideBenzenethiol (1.0)KOH (1.0)HPMC/H₂O600.5 h99
HexafluorobenzenePotassium this compound-PyridineReflux4 h95 (mono-substituted)

Data for HPMC/H₂O reactions adapted from reference[4].

Experimental Protocols

Safety Precaution: Benzenethiol has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: General Synthesis of an Aryl Thioether in a Polar Aprotic Solvent

This protocol describes a general method for the reaction between an activated aryl halide and benzenethiol.

Materials:

  • Activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene) (1.0 equiv)

  • Benzenethiol (1.05 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated aq. NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the activated aryl halide (1.0 equiv) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 equiv) to the solution.

  • Slowly add benzenethiol (1.05 equiv) via syringe to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure aryl thioether.

Protocol 2: Green Synthesis of Phenyl-(2-nitrophenyl)sulfane in an Aqueous Medium[4]

This protocol is adapted from a sustainable chemistry approach using a polymeric additive in water.

Materials:

Procedure:

  • Prepare a 2 wt% stock solution of HPMC in deionized water.

  • In a vial, dissolve 2-fluoronitrobenzene (1.0 equiv) in 2.0 mL of the HPMC stock solution.

  • Add benzenethiol (1.0 equiv) to the solution.

  • Add solid potassium hydroxide (1.0 equiv) to the mixture.

  • Seal the vial and stir the mixture vigorously at 60 °C for 30 minutes.

  • After cooling to room temperature, the product often precipitates from the aqueous solution.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure product (phenyl-(2-nitrophenyl)sulfane). If an oil is formed, perform a standard aqueous workup and extraction as described in Protocol 1.

Experimental Workflow

Workflow Figure 3: General Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup (Inert atmosphere, add solvent, reactants, and base) A->B C 3. Reaction (Stirring at specified temp.) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Workup (Quenching, Extraction, Washing) D->E Complete F 6. Purification (Column Chromatography or Recrystallization) E->F G 7. Analysis (NMR, MS, etc.) F->G H Pure Product G->H

Caption: A typical workflow for SNAr reactions.

References

Application Notes and Protocols: Benzenethiolate for Functionalization of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of gold nanoparticles (AuNPs) using benzenethiolate and its derivatives. The unique properties of AuNPs, including their high surface area-to-volume ratio, biocompatibility, and tunable optical properties, make them ideal scaffolds for various biomedical applications, including drug delivery, bio-imaging, and diagnostics.[1][2][3][4] The functionalization with this compound, a prototypical aromatic thiol, allows for the creation of stable, well-defined monolayers on the gold surface, which is a crucial step for subsequent conjugation with therapeutic agents or targeting moieties.

Introduction

Gold nanoparticles functionalized with thiol-containing molecules, such as this compound, form a stable gold-sulfur (Au-S) bond, creating a self-assembled monolayer (SAM) on the nanoparticle surface.[5][6] This process is fundamental for tailoring the surface chemistry of AuNPs for specific applications. This compound and its derivatives offer a rigid and well-defined linker that can influence the electronic properties and stability of the nanoparticles.[7][8] These functionalized nanoparticles can serve as versatile platforms for the attachment of a wide range of molecules, including drugs, proteins, and nucleic acids, making them highly valuable in drug development.[1][2]

Key Applications in Research and Drug Development

  • Drug Delivery Vehicles: this compound-functionalized AuNPs can be further modified to carry and deliver therapeutic agents to specific cells or tissues.[1][2][9] The aromatic nature of the linker can be exploited for π-π stacking interactions with certain drug molecules.

  • Targeted Imaging and Diagnostics: The gold core of the nanoparticles provides excellent contrast for imaging modalities like transmission electron microscopy (TEM).[10] By attaching targeting ligands to the this compound layer, these nanoparticles can be directed to specific biological targets for enhanced imaging and diagnosis.

  • Biosensing: The functionalized surface can be used to immobilize biorecognition elements, such as antibodies or enzymes, for the development of sensitive and specific biosensors.[11]

  • Photothermal Therapy: Gold nanoparticles exhibit surface plasmon resonance, which allows them to absorb light and convert it into heat.[2] This property can be harnessed for photothermal therapy to selectively destroy cancer cells.

Quantitative Data Summary

The size of the gold nanoparticles can be precisely controlled by varying the molar ratio of the gold precursor to the thiol ligand during synthesis.[7][8] This relationship is critical for tuning the optical and biological properties of the nanoparticles.

Synthesis MethodAu:S Molar RatioAverage Nanoparticle Diameter (nm)Reference
Modified Two-Phase0.75:12.8 ± 0.5[7]
Modified Two-Phase1.5:1~3.5[7][12]
Modified Two-Phase6:1~6.0[7][12]
Modified Two-Phase15:1~9.0[7][12]
One-Phase1.07:1~2.0[7][8]
One-Phase2.15:1~2.0[7][8]
One-Phase10.7:1~2.0[7][8]

Experimental Protocols

Here, we provide detailed protocols for the synthesis of this compound-functionalized gold nanoparticles using both a modified two-phase and a one-phase method.

Protocol 1: Modified Two-Phase Synthesis (Brust Method)

This method allows for good control over nanoparticle size by adjusting the Au/S molar ratio.[7]

Materials:

Procedure:

  • Gold Precursor Solution: Dissolve HAuCl₄·3H₂O in deionized water to a final concentration of 30 mM.

  • Thiol Solution: Dissolve benzenethiol in toluene. The amount will depend on the desired Au:S molar ratio.

  • Phase Transfer: In a flask, combine the aqueous HAuCl₄ solution with the toluene solution of benzenethiol. Add TOAB to the mixture. Stir vigorously until the gold is completely transferred from the aqueous phase to the organic phase, indicated by the aqueous phase becoming colorless and the organic phase turning orange/red.

  • Reduction: Freshly prepare a 0.4 M aqueous solution of NaBH₄. Add the NaBH₄ solution to the vigorously stirred organic phase. The color of the organic phase will change from orange to dark brown/black, indicating the formation of gold nanoparticles.

  • Stirring: Continue to stir the reaction mixture for at least 3 hours to ensure complete reaction and monolayer formation.

  • Purification:

    • Separate the organic phase.

    • Reduce the volume of the organic phase using a rotary evaporator.

    • Precipitate the nanoparticles by adding a large volume of ethanol.

    • Centrifuge the mixture to pellet the nanoparticles.

    • Wash the nanoparticle pellet with ethanol multiple times to remove excess thiol and TOAB.

    • Dry the purified nanoparticles under vacuum.

Protocol 2: One-Phase Synthesis in THF

This method is a simpler alternative to the two-phase synthesis.[7][8]

Materials:

  • HAuCl₄·3H₂O

  • Benzenethiol (or Benzylthiol)

  • Tetrahydrofuran (THF)

  • Lithium triethylborohydride (Superhydride) in THF (1.0 M)

Procedure:

  • Reaction Mixture: In a flask, mix a solution of HAuCl₄·3H₂O in THF with a solution of benzenethiol in THF. The amounts will depend on the desired Au:S molar ratio.

  • Stirring: Stir the mixture at room temperature for 2 hours. The color of the solution will change to opaque orange.

  • Reduction: Add the 1.0 M solution of lithium triethylborohydride in THF dropwise to the stirring solution. Gas evolution will be observed, and the solution will turn dark red-brown.[7]

  • Purification:

    • Evaporate the THF to reduce the volume.

    • Transfer the concentrated solution to a centrifuge tube.

    • Precipitate the nanoparticles by adding a non-polar solvent like hexane.

    • Centrifuge to collect the nanoparticles.

    • Wash the pellet with a suitable solvent (e.g., ethanol) to remove impurities.

    • Dry the purified nanoparticles.

Characterization of Functionalized Gold Nanoparticles

A suite of analytical techniques is essential to confirm the successful synthesis and functionalization of the gold nanoparticles.

TechniqueInformation Provided
Transmission Electron Microscopy (TEM) Provides information on the size, shape, and dispersion of the gold nanoparticle cores.[10]
UV-Vis Spectroscopy Characterizes the surface plasmon resonance (SPR) peak, which is dependent on nanoparticle size and the surrounding dielectric medium (i.e., the functionalizing layer).[10]
X-ray Photoelectron Spectroscopy (XPS) Confirms the presence of the Au-S bond and provides information on the chemical composition of the nanoparticle surface.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to quantify the ligand density on the nanoparticle surface.[13][14]
Dynamic Light Scattering (DLS) Measures the hydrodynamic diameter of the nanoparticles in solution, providing information on their size and aggregation state.[5]

Visualizing the Workflow and Concepts

To aid in the understanding of the experimental process and the underlying principles, the following diagrams have been generated.

G cluster_synthesis Two-Phase Synthesis Workflow A HAuCl4 in Water C Mix & Add TOAB (Phase Transfer Agent) A->C B Benzenethiol in Toluene B->C D Vigorous Stirring (Au Transfer to Organic Phase) C->D E Add NaBH4 (Reducing Agent) D->E F Nanoparticle Formation E->F G Purification (Evaporation, Precipitation, Washing) F->G H Functionalized AuNPs G->H

Two-Phase Synthesis Workflow Diagram.

G AuNP Gold Nanoparticle Functionalized_AuNP Functionalized AuNP (Au-S-R) AuNP->Functionalized_AuNP Covalent Au-S Bond Thiol Benzenethiol (R-SH) Thiol->Functionalized_AuNP Targeted_Drug_Delivery Targeted Drug Delivery System Functionalized_AuNP->Targeted_Drug_Delivery Drug Drug Molecule Drug->Targeted_Drug_Delivery

Conceptual Diagram of AuNP Functionalization.

G cluster_characterization Characterization Techniques Input Functionalized AuNPs TEM TEM Size, Shape, Dispersion Input->TEM UVVis UV-Vis Surface Plasmon Resonance Input->UVVis XPS XPS Au-S Bond, Surface Composition Input->XPS NMR NMR Ligand Density Input->NMR DLS DLS Hydrodynamic Size, Aggregation Input->DLS

Characterization Methods for Functionalized AuNPs.

References

Application Notes and Protocols for Benzenethiolate Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deprotection of benzenethiolate-protected functional groups. The this compound group is a common protecting group for thiols and other functionalities in organic synthesis, particularly in peptide and carbohydrate chemistry. Its removal is a critical step in the final stages of synthesizing complex molecules. This document outlines various methods for this compound deprotection, including acid-catalyzed cleavage, base-catalyzed hydrolysis, oxidative cleavage, and metal-assisted cleavage, providing researchers with a selection of protocols to suit different substrates and experimental conditions.

Data Presentation: Comparison of this compound Deprotection Methods

The following table summarizes quantitative data for common this compound and related thioether deprotection methods. The choice of method will depend on the specific substrate, the presence of other protecting groups, and the desired reaction conditions.

Deprotection MethodReagent(s)Solvent(s)Temperature (°C)Reaction TimeReported Yield (%)Reference(s)
Acid-Catalyzed Cleavage Trifluoroacetic Acid (TFA) / ScavengersDichloromethane (DCM)Room Temperature1.5 - 4 hoursGenerally high, often >90% for peptide cleavage[1][2]
Base-Catalyzed Hydrolysis Sodium Hydroxide (B78521) (NaOH)Methanol (B129727)/Water or Ethanol/WaterRoom Temperature - 822 - 17 hours37 - 75% (for thioacetates)[3][4]
Reductive Cleavage Magnesium (Mg) / Acetic Acid (AcOH)Methanol (MeOH)Room Temperature50 - 70 minutes88 - 94%[5]
Oxidative Cleavage Iodine (I₂) / Dimethyl Sulfoxide (DMSO)Dimethyl Sulfoxide (DMSO)Reflux30 - 60 minutesHigh (e.g., 86% for related substrates)[6]
Heavy Metal-Assisted Cleavage Mercuric Acetate (B1210297) (Hg(OAc)₂)Acetic Acid/WaterRoom Temperature~1 hourNot specified

Mandatory Visualization

Deprotection_Workflow General Workflow for this compound Deprotection cluster_prep 1. Preparation cluster_reaction 2. Deprotection Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Protected Substrate B Select Deprotection Reagents (e.g., TFA, NaOH, Mg/AcOH) D Dissolve Substrate in Solvent A->D Start C Choose Appropriate Solvent (e.g., DCM, MeOH, H₂O) E Add Deprotection Reagents under Controlled Conditions D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction F->G Reaction Complete H Solvent Extraction G->H I Dry and Concentrate H->I J Purify Crude Product (e.g., Chromatography) I->J K Characterize Final Product (NMR, MS) J->K L Deprotected Product

Caption: A generalized workflow for a typical this compound deprotection experiment.

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)

This method is widely used, especially in solid-phase peptide synthesis (SPPS), for the cleavage of acid-labile protecting groups. The use of scavengers is crucial to prevent side reactions from the highly reactive carbocations generated during cleavage.

Materials:

  • This compound-protected substrate

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Scavengers: Triisopropylsilane (TIS), Water (H₂O), Thioanisole, 1,2-Ethanedithiol (EDT)

  • Cold diethyl ether

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Preparation of Cleavage Cocktail:

    • For substrates without sensitive residues: Prepare a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

    • For substrates with sensitive residues (e.g., Cys, Met, Trp): Prepare "Reagent K" by mixing TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v)[1]. Prepare the cocktail fresh before use in a fume hood.

  • Deprotection Reaction: a. Dissolve the this compound-protected substrate in an appropriate amount of DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add the freshly prepared cleavage cocktail to the solution. A typical ratio is 10-25 mL of cocktail per gram of substrate. c. Stir the reaction mixture at room temperature. d. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1.5 to 4 hours.

  • Work-up and Isolation: a. Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA. b. Add the concentrated solution dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. This will precipitate the deprotected product. c. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation. d. Collect the precipitate by filtration or centrifugation. e. Wash the solid product with cold diethyl ether (2-3 times) to remove residual scavengers and byproducts. f. Dry the final product under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide (NaOH)

This protocol is suitable for substrates that are stable under basic conditions. The reaction involves the nucleophilic attack of hydroxide ions on the carbon atom attached to the sulfur.

Materials:

  • This compound-protected substrate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

  • Hydrochloric acid (HCl), 2 M solution

  • Diethyl ether or Ethyl acetate for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: a. Dissolve the this compound-protected substrate in a mixture of methanol (or ethanol) and water (e.g., 4:1 v/v). b. Prepare a 0.4 M solution of NaOH in the same solvent mixture and add it to the substrate solution. c. Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the substrate. For thioacetate (B1230152) deprotection, refluxing at 82°C for 2 hours has been reported[4].

  • Monitoring and Work-up: a. Monitor the reaction by TLC until the starting material is consumed. b. Cool the reaction mixture to room temperature. c. Carefully neutralize the mixture with a 2 M HCl solution. d. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 times). e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel.

Protocol 3: Reductive Cleavage using Magnesium and Acetic Acid

This method offers a mild and efficient alternative for the deprotection of certain S-protected compounds.

Materials:

  • This compound-protected substrate

  • Magnesium (Mg) turnings

  • Acetic acid (AcOH), glacial

  • Methanol (MeOH)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) for extraction

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Deprotection Reaction: a. To a solution of the protected substrate (e.g., 2 mmol) in methanol (15 mL), add acetic acid (1.5 mL, 24 mmol)[5]. b. Add magnesium turnings (288 mg, 12 mmol) to the solution[5]. c. Stir the solution at room temperature. The reaction is typically complete within 50-70 minutes[5]. d. Monitor the reaction progress by TLC.

  • Work-up and Isolation: a. Filter the reaction mixture to remove any remaining magnesium. b. Concentrate the filtrate under reduced pressure. c. Dilute the residue with a 5% NaHCO₃ solution (10 mL) and extract with ethyl acetate (2 x 10 mL)[5]. d. Wash the combined organic layers with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and filter[5]. e. Evaporate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by silica gel chromatography.

References

Application Notes and Protocols: Benzenethiolate as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzenethiolate, the conjugate base of benzenethiol, has emerged as a highly versatile and effective ligand in the field of catalysis. Its sulfur atom, a soft donor, forms strong, stable bonds with various transition metals, particularly soft metal ions like palladium, copper, gold, and nickel.[1] This inherent affinity allows for the creation of robust catalytic systems with tunable electronic and steric properties. The this compound ligand can coordinate to metal centers in several modes—monodentate, bidentate, or as a bridging ligand—offering a high degree of control over the geometry and reactivity of the resulting metal complex.[1] These characteristics make it a valuable tool in a wide array of catalytic transformations, including cross-coupling reactions, nanoparticle-mediated catalysis, and C-H activation.

Application Notes

Cross-Coupling Reactions

This compound and its derivatives are excellent ligands for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex organic molecules. They play a crucial role in stabilizing the catalytic species and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]

  • C-S Cross-Coupling: In copper-catalyzed Ullmann-type reactions, this compound ligands are instrumental in the formation of aryl-sulfur bonds, a critical linkage in many pharmaceuticals and organic materials. The catalytic cycle is believed to proceed through a Cu(I)/Cu(III) mechanism, where the thiolate ligand facilitates the crucial C-S bond-forming reductive elimination step.[1]

  • C-C Cross-Coupling (Heck Reaction): Thiol-functionalized polymer supports have been used to immobilize palladium complexes. These heterogeneous catalysts, featuring palladium-thiolate linkages, have demonstrated high activity and stability in Heck coupling reactions, allowing for easy separation and recycling of the catalyst.[2]

Ullmann_CS_Coupling cluster_cycle Catalytic Cycle CuI_L Cu(I)-Ligand CuI_SAr Cu(I)-Thiolate CuI_L->CuI_SAr + R-SH - L-H CuIII_complex Cu(III) Intermediate CuI_SAr->CuIII_complex + Ar-X (Oxidative Addition) CuIII_complex->CuI_L (Reductive Elimination) - Product Product Aryl Thioether (Ar-S-R) Reactants Reactants: Aryl Halide (Ar-X) Benzenethiol (R-SH) Nanoparticle_Catalysis_Workflow cluster_prep Catalyst Preparation cluster_catalysis Catalytic Reaction NP Gold Nanoparticle (AuNP) Functionalized_NP Functionalized AuNP (Au-S-Ar) Thiol Benzenethiol Ligand Thiol->Functionalized_NP Surface Functionalization Functionalized_NP2 Functionalized AuNP (Catalyst) Reactants Reactants (A + B) Reactants->Functionalized_NP2 Adsorption on Catalyst Surface Products Products (C) Functionalized_NP2->Products Catalytic Conversion CH_Activation Start Substrate with Directing Group (DG) Intermediate Chelate-Assisted Intermediate Start->Intermediate Coordination Catalyst Pd or Ni Catalyst Catalyst->Intermediate Product Thiolated Product Intermediate->Product C-H Activation & C-S Bond Formation Thiol This compound (Ar-S⁻) Thiol->Intermediate

References

Benzenethiolate in Metal-Organic Frameworks: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the applications of benzenethiolate-functionalized metal-organic frameworks (MOFs). It includes detailed application notes, quantitative data summaries, and experimental protocols for the synthesis and evaluation of these versatile materials.

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of this compound moieties, either as primary linkers or through post-synthetic modification, imparts unique properties to MOFs, making them highly effective in a range of applications including heavy metal sequestration, catalysis, chemical sensing, and drug delivery. The sulfur atom in the this compound group exhibits a strong affinity for soft metal ions and can be readily functionalized, allowing for the fine-tuning of the MOF's chemical and physical properties.

Application Notes

Heavy Metal Sequestration

This compound-functionalized MOFs have demonstrated exceptional efficacy in the removal of heavy metal ions from aqueous solutions. The soft nature of the sulfur atom in the thiol group leads to strong coordination with soft Lewis acids, such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). This high affinity results in both high adsorption capacities and excellent selectivity for these toxic metal ions.

Mechanism of Action: The primary mechanism for heavy metal capture is the strong covalent bond formation between the sulfur atom of the this compound and the heavy metal ion. The porous structure of the MOF allows for the efficient diffusion of metal ions to the active thiol sites within the framework.

Catalysis

The introduction of this compound functionalities into MOFs can create active sites for various catalytic reactions. These materials can act as heterogeneous catalysts, offering advantages such as ease of separation and reusability. Thiol-functionalized MOFs have shown promise in areas like photocatalysis for the degradation of organic pollutants. The this compound group can influence the electronic properties of the MOF, enhancing its ability to absorb light and generate reactive oxygen species for pollutant degradation.

Key Advantages:

  • High Porosity: Facilitates diffusion of reactants and products.

  • Tunable Active Sites: The electronic environment of the thiol group can be modified to optimize catalytic activity.

  • Stability: The robust framework structure can withstand harsh reaction conditions.

Chemical Sensing

The unique photoluminescent properties of some MOFs can be harnessed for chemical sensing applications. The incorporation of this compound can modulate the fluorescence of the MOF, allowing for the detection of specific analytes through fluorescence quenching or enhancement. This compound-functionalized MOFs have been successfully employed as selective sensors for nitroaromatic compounds, which are common explosives.

Sensing Mechanism: The interaction between the analyte and the this compound-functionalized MOF can lead to a change in the electronic structure of the framework, affecting its luminescent properties. This change can be a result of electron transfer, energy transfer, or competitive absorption between the analyte and the MOF.

Drug Delivery

The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery systems. This compound functionalization can be used to control the loading and release of therapeutic agents. For instance, the interaction between the thiol groups and specific drug molecules can enhance loading capacity and provide a mechanism for controlled release, potentially triggered by changes in the physiological environment. The co-delivery of multiple drugs, such as ibuprofen (B1674241) and curcumin, has been explored using functionalized MOFs.[1][2]

Controlled Release: The release of drugs can be controlled by the strength of the interaction between the drug and the this compound moiety, as well as by the diffusion rate of the drug through the MOF pores.

Quantitative Data Summary

The following tables summarize key quantitative data for various applications of this compound and thiol-functionalized MOFs.

Table 1: Heavy Metal Adsorption Performance

MOF SystemTarget Metal IonAdsorption Capacity (mg/g)Adsorption TimeReference
Thiol-functionalized HKUST-1Hg²⁺714.29-
Thiol-functionalized UiO-66-NH₂Hg²⁺89010 min (99.9%)[3]
Thiol-functionalized Fe₃O₄@DTIM-MOFHg²⁺756.9120 min
MOF-808-EDTAHg²⁺5925 min (>90%)[4]
MOF-808-EDTAPb²⁺3135 min (>90%)[4]

Table 2: Catalytic Performance

MOF CatalystReactionSubstrateConversion/Yield (%)Time (h)Reference
Basolite F300 (Fe-MOF)Alkylation of BenzeneBenzyl chloride1000.25[5][6]
CuBTCKnoevenagel CondensationBenzaldehyde>992[7]
Mn-BDCKnoevenagel CondensationVarious aldehydes>99-[7]
Ni-1@NU-1000Hydroboration of BenzaldehydeBenzaldehyde>994.2[8]

Table 3: Chemical Sensing Performance

MOF SensorAnalyteDetection LimitQuenching Efficiency (%)Reference
Zn(II)-based MOFPicric Acid6.8 x 10⁻¹¹ M87[9]
Tb-MOFPicric Acid100 nM-[10]
JOU-23 (Ti-based MOF)Nitrobenzene-86.4[11]
Zn- and Cd-based MOFsFe(III) ions--[12]

Table 4: Drug Loading and Release

MOF CarrierDrugLoading Capacity (mg/g)Release ConditionsReference
Amine-functionalized Cu(II) MOFIbuprofen1530.20-[13]
Mg-MOF-74Ibuprofen/Curcumin30 wt% total loadingPBS solution, 24 h[1]
medi-MOF-1 (Zn-curcumin based)Ibuprofen--[13]
UiO-66-NH₂Ibuprofen--[14]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a this compound-Containing MOF (General Procedure)

This protocol describes a general method for the solvothermal synthesis of MOFs using a this compound-based linker.[15][16][17]

Materials:

  • Metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)

  • This compound-based organic linker (e.g., 4-mercaptobenzoic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the metal salt and the this compound-based organic linker in the chosen solvent. The molar ratio of metal salt to linker will depend on the target MOF structure.

  • Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to the desired reaction temperature (typically between 80 °C and 150 °C) and maintain this temperature for a specified period (ranging from 12 to 72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature slowly.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Perform a solvent exchange by immersing the product in a more volatile solvent (e.g., ethanol (B145695) or chloroform) for 24-48 hours, replacing the solvent several times.

  • Activate the MOF by heating the sample under vacuum to remove the solvent molecules from the pores. The activation temperature will depend on the thermal stability of the MOF.

Protocol 2: Post-Synthetic Modification (PSM) to Introduce this compound Groups

This protocol outlines a general procedure for introducing this compound functionalities into a pre-synthesized MOF containing reactive groups (e.g., amino or halo groups).[18][19][20][21]

Materials:

  • Pre-synthesized MOF with reactive functional groups (e.g., UiO-66-NH₂)

  • Benzenethiol (B1682325) or a derivative (e.g., 4-mercaptobenzoic acid)

  • A suitable solvent (e.g., anhydrous toluene, dichloromethane)

  • A base (if necessary, e.g., triethylamine)

  • Schlenk flask and reflux setup

Procedure:

  • Activate the pre-synthesized MOF by heating under vacuum to remove any guest molecules from the pores.

  • In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated MOF in the chosen anhydrous solvent.

  • In a separate flask, dissolve the benzenethiol derivative in the same solvent. If the reaction requires a base, add it to this solution.

  • Add the solution containing the benzenethiol derivative to the MOF suspension under stirring.

  • Heat the reaction mixture to reflux and maintain for a specified period (typically 12-48 hours).

  • After cooling to room temperature, collect the functionalized MOF by filtration or centrifugation.

  • Wash the product thoroughly with the reaction solvent and then with a more volatile solvent to remove any unreacted reagents and byproducts.

  • Dry the final product under vacuum.

Visualizations

Synthesis_Workflow Workflow for this compound MOF Synthesis cluster_synthesis Direct Solvothermal Synthesis cluster_psm Post-Synthetic Modification (PSM) start_s Metal Salt + this compound Linker solvent Solvent (e.g., DMF) start_s->solvent reaction_s Solvothermal Reaction (Heat & Pressure) solvent->reaction_s product_s This compound MOF reaction_s->product_s start_p Pre-synthesized MOF (e.g., with -NH2 groups) reagent Benzenethiol Derivative start_p->reagent reaction_p PSM Reaction (e.g., Reflux) reagent->reaction_p product_p This compound-functionalized MOF reaction_p->product_p

Caption: Synthetic routes to this compound-containing MOFs.

Heavy_Metal_Sequestration Mechanism of Heavy Metal Sequestration MOF This compound-MOF Pore Thiol -SH group Adsorbed Adsorbed Metal Ion (-S-Hg-) Thiol->Adsorbed Strong Covalent Bond Formation Metal Heavy Metal Ion (e.g., Hg²⁺) Metal->MOF Diffusion into pore

Caption: Heavy metal ion capture by a this compound-functionalized MOF.

Sensing_Mechanism Fluorescent Sensing of Nitroaromatics MOF Luminescent This compound-MOF Interaction Host-Guest Interaction (Electron Transfer) MOF->Interaction Analyte Nitroaromatic (e.g., Picric Acid) Analyte->Interaction Quenching Fluorescence Quenching (Signal Change) Interaction->Quenching

Caption: Mechanism of nitroaromatic detection via fluorescence quenching.

References

Application Notes and Protocols for the In Situ Generation of Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed laboratory procedure for the in situ generation of benzenethiolate, a potent nucleophile widely used in organic synthesis. The protocol is based on the straightforward deprotonation of thiophenol (benzenethiol) using a common base.

The in situ generation of this compound is a preferred method as it avoids the isolation of the often air-sensitive and foul-smelling sodium this compound salt.[1][2][3] The resulting nucleophilic thiolate can be directly used in subsequent reactions, such as nucleophilic substitution or Michael additions.[4][5]

Chemical Principles

This compound (C₆H₅S⁻) is the conjugate base of thiophenol (C₆H₅SH). Thiophenol is significantly more acidic than its alcohol analog, phenol, with a pKa of approximately 6.6.[4] This increased acidity allows for its facile deprotonation by a variety of bases to generate the this compound anion.[4][6]

The most common and straightforward method for the in situ generation of this compound is the reaction of thiophenol with a strong base, such as sodium hydroxide (B78521) (NaOH).[7] The resulting sodium this compound is a powerful nucleophile due to the soft nature and high polarizability of the sulfur atom.[6]

It is important to note that this compound can be readily oxidized, particularly in the presence of air (oxygen) and base, to form diphenyl disulfide (C₆H₅S-SC₆H₅).[4][5] To minimize this side reaction, it is often recommended to perform the reaction under an inert atmosphere, such as nitrogen.[7]

Experimental Protocol: In Situ Generation of Aqueous Sodium this compound

This protocol is adapted from a procedure published in Organic Syntheses and describes the preparation of an aqueous solution of sodium this compound for immediate use in a subsequent reaction.[7]

Materials:

  • Thiophenol (Benzenethiol), C₆H₅SH

  • Sodium hydroxide (NaOH), pellets or solution

  • Deionized water

  • Ice bath

  • Reaction flask (e.g., two-necked round-bottom flask)

  • Magnetic stirrer and stir bar

  • Nitrogen inlet (optional but recommended)

Procedure:

  • Prepare the Base Solution: In a reaction flask, dissolve the required amount of sodium hydroxide in deionized water. The solution should be cooled in an ice bath to 0-5 °C.

  • Inert Atmosphere (Recommended): If the subsequent reaction is sensitive to oxidation, flush the reaction flask with an inert gas, such as nitrogen, and maintain a positive pressure of the inert gas throughout the procedure.

  • Addition of Thiophenol: While vigorously stirring the cold sodium hydroxide solution, slowly add the thiophenol dropwise. The addition should be controlled to maintain the temperature of the reaction mixture below 10 °C.

  • Formation of this compound: Continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete deprotonation and formation of the sodium this compound solution.

  • Immediate Use: The resulting aqueous solution of sodium this compound is now ready for in situ use in the desired chemical transformation.

Safety Precautions:

  • Thiophenol has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Quantitative Data

The following table provides an example of the quantities of reagents required for the preparation of 0.100 moles of sodium this compound, as described in a literature procedure.[7]

ReagentMolecular Weight ( g/mol )Amount (g)Volume (mL)Moles (mol)
Thiophenol110.1811.010.20.100
Sodium Hydroxide40.004.0-0.100
Water18.02-25-

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation of Base Solution cluster_reaction In Situ Generation of this compound cluster_application Subsequent Reaction NaOH Sodium Hydroxide Flask Reaction Flask in Ice Bath NaOH->Flask H2O Deionized Water H2O->Flask This compound Aqueous Sodium this compound Solution Thiophenol Thiophenol Thiophenol->this compound Slow Addition SubsequentReaction Immediate Use in Synthesis This compound->SubsequentReaction

Caption: Workflow for the in situ generation of sodium this compound.

Reaction Mechanism Diagram

reaction_mechanism Thiophenol C₆H₅SH This compound C₆H₅S⁻ Thiophenol->this compound Deprotonation Base + OH⁻ Water + H₂O

Caption: Deprotonation of thiophenol to form this compound.

References

Application Notes and Protocols: Benzenethiolate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenethiolate, the conjugate base of thiophenol, is a potent sulfur nucleophile extensively utilized in the synthesis of pharmaceutical intermediates. Its reactivity allows for the formation of carbon-sulfur (C-S) bonds, a crucial linkage in a variety of biologically active molecules. The resulting thioether moieties are integral structural components of numerous therapeutic agents, contributing to their pharmacological activity and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on common and robust synthetic methodologies.

Organosulfur compounds, particularly aryl thioethers, are prevalent in medicinal chemistry.[1] The thioether linkage can influence a molecule's conformation, lipophilicity, and metabolic stability, making it a key functional group in drug design. This compound is a readily available and highly reactive precursor for the introduction of the phenylthio group into organic molecules.[2]

Core Applications of this compound in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is the formation of aryl and diaryl thioethers. These reactions are typically achieved through two main pathways:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are among the most versatile and widely used for the formation of C-S bonds.[3] They offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis.[4]

  • Nucleophilic Aromatic Substitution (SNAr): In cases where the aromatic ring is activated by electron-withdrawing groups, this compound can directly displace a leaving group, such as a halide, to form the corresponding thioether.[5] This method is particularly useful for the synthesis of heteroaryl thioethers.[6][7]

These methodologies have been instrumental in the synthesis of various classes of pharmaceuticals, including kinase inhibitors, antiviral agents, and central nervous system drugs.

Data Presentation: Synthesis of Diaryl Thioether Intermediates

The following table summarizes quantitative data for the synthesis of unsymmetrical diaryl thioethers, which are common intermediates in pharmaceutical development. The data is adapted from a palladium-catalyzed one-pot reaction sequence involving the in-situ formation of a protected arenethiol followed by coupling with a second aryl bromide.[8] This approach avoids the direct handling of volatile and malodorous thiols.

EntryAryl Bromide 1Aryl Bromide 2ProductYield (%)
14-BromotolueneBromobenzene4-Tolyl phenyl sulfide85
24-BromoanisoleBromobenzene4-Methoxyphenyl phenyl sulfide82
34-BromobenzonitrileBromobenzene4-Cyanophenyl phenyl sulfide75
41-Bromo-4-(trifluoromethyl)benzeneBromobenzene4-(Trifluoromethyl)phenyl phenyl sulfide78
54-Bromotoluene4-Bromoanisole4-Methoxyphenyl 4-tolyl sulfide80

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of Unsymmetrical Diaryl Thioethers

This protocol describes a one-pot synthesis of unsymmetrical diaryl thioethers from two different aryl bromides using a thiol surrogate, which generates the thiolate in situ.[8]

Materials:

  • Aryl Bromide 1 (1.0 mmol)

  • Aryl Bromide 2 (1.0 mmol)

  • Triisopropylsilanethiol (TIPS-SH) (1.0 mmol, 214 µL)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 mmol, 184 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol, 4.5 mg)

  • 1,1'-Bis(di-tert-butylphosphino)ferrocene (CyPF-tBu) (0.02 mmol, 9.5 mg)

  • Toluene (B28343) (3.0 mL)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M in THF, 2.0 mL)

Procedure:

  • To a 4 mL vial, add Pd(OAc)2 (4.5 mg, 0.02 mmol), CyPF-tBu (9.5 mg, 0.02 mmol), Aryl Bromide 1 (1.0 mmol), and LiHMDS (184 mg, 1.1 mmol).

  • Add toluene (1.5 mL) to the vial.

  • Add TIPS-SH (214 µL, 1.0 mmol) to the mixture.

  • Seal the vial with a cap containing a PTFE septum and heat the mixture at 110 °C for 2-4 hours, or until the starting material is consumed as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Add Aryl Bromide 2 (1.0 mmol) and an additional portion of toluene (1.5 mL).

  • Continue heating at 110 °C for another 4-6 hours.

  • Cool the reaction to room temperature and add TBAF solution (2.0 mL, 2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes to deprotect the silyl (B83357) thioether.

  • Quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Heteroaryl Thioethers

This protocol provides a general method for the reaction of this compound with an electron-deficient heteroaryl halide.[7]

Materials:

  • Heteroaryl Halide (e.g., 2-chloropyrimidine) (1.0 mmol)

  • Thiophenol (1.1 mmol, 114 µL)

  • Potassium Carbonate (K2CO3) (2.0 mmol, 276 mg)

  • N,N-Dimethylacetamide (DMAc) (5 mL)

Procedure:

  • To a round-bottom flask, add the heteroaryl halide (1.0 mmol) and potassium carbonate (2.0 mmol).

  • Add N,N-dimethylacetamide (5 mL) to the flask.

  • Add thiophenol (1.1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature or heat to 80-100 °C, monitoring the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the reactivity of the heteroaryl halide.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (Aryl Halide) ArX->OxAdd PdII_ArX Ar-Pd(II)Ln-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal ArS_Na Ar'-SNa (this compound) ArS_Na->Transmetal PdII_Ar_SAr Ar-Pd(II)Ln-SAr' Transmetal->PdII_Ar_SAr NaX NaX Transmetal->NaX RedElim Reductive Elimination PdII_Ar_SAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-S-Ar' (Diaryl Thioether) RedElim->Product

Caption: Catalytic cycle of Palladium-catalyzed C-S cross-coupling.

G Start Aryl Halide (Ar-X) + this compound (PhS⁻) Step1 Nucleophilic Attack Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Elimination of Leaving Group Intermediate->Step2 Product Aryl Phenyl Thioether (Ar-SPh) Step2->Product X_minus X⁻ Step2->X_minus

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

This compound is a fundamental reagent in the synthesis of thioether-containing pharmaceutical intermediates. The choice of synthetic method, either palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depends on the specific substrate and the desired complexity of the target molecule. The protocols provided herein offer robust and versatile methods for the incorporation of the phenylthio moiety, facilitating the development of novel therapeutic agents. Researchers should consider the substrate scope and functional group tolerance of each method to select the most appropriate synthetic strategy.

References

Surface Modification of Copper with Benzenethiolate Self-Assembled Monolayers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of copper with self-assembled monolayers (SAMs) of benzenethiolate offers a robust and straightforward method for tailoring the interfacial properties of this technologically important metal. The spontaneous adsorption of benzenethiol (B1682325) (C₆H₅SH) onto a copper surface results in the formation of a highly ordered, dense monolayer of this compound (C₆H₅S-) covalently bonded to the copper via a strong copper-sulfur (Cu-S) bond. This modification imparts new functionalities to the copper surface, with significant implications for corrosion inhibition, molecular electronics, and potentially as a platform for further chemical functionalization. This document provides detailed application notes and experimental protocols for the preparation, characterization, and primary application of this compound SAMs on copper surfaces. While the predominant application of this specific system lies in materials science, particularly corrosion prevention, we will also touch upon its potential, though less explored, relevance in contexts of interest to drug development professionals, such as the creation of well-defined surfaces for fundamental studies of molecular interactions.

Core Applications: Corrosion Inhibition

The primary and most extensively documented application of this compound SAMs on copper is the prevention of corrosion. The dense, aromatic monolayer acts as a physical barrier, isolating the reactive copper surface from corrosive agents in the environment. The stability of the Cu-S bond and the intermolecular interactions between the phenyl rings contribute to a robust and durable protective layer.

Quantitative Data for Corrosion Inhibition

The effectiveness of this compound SAMs in corrosion protection is typically evaluated using electrochemical techniques, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization.

ParameterValueConditionsReference
Inhibition Efficiency > 90%1 M HNO₃ solution[1]
Charge Transfer Resistance (Rct) Increase Significantly higher than bare copperAcidic solution[2]
Corrosion Current Density (Icorr) Reduction Reduced from 710.1 µA cm⁻² to 90.45 µA cm⁻²1 M HNO₃ with an amino acid analog[1]

Experimental Protocols

Protocol 1: Preparation of this compound SAMs on Polycrystalline Copper

This protocol describes a general procedure for the formation of this compound SAMs on polycrystalline copper substrates, suitable for most research laboratory settings.

Materials:

  • Polycrystalline copper substrates (e.g., copper foil, discs)

  • Benzenethiol (C₆H₅SH)

  • Ethanol (B145695) (absolute, 200 proof)

  • Toluene (B28343)

  • Hydrochloric acid (HCl) or Acetic acid for cleaning

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glass beakers and petri dishes

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Mechanically polish the copper substrate to a mirror finish using progressively finer grades of alumina (B75360) or diamond paste.

    • Sonciate the polished substrate in ethanol for 10-15 minutes to remove polishing residues.

    • Rinse thoroughly with DI water.

    • Chemically etch the substrate to remove the native oxide layer by immersing it in a solution of dilute HCl (e.g., 1 M) or acetic acid for 1-2 minutes.

    • Rinse profusely with DI water and then with ethanol.

    • Dry the substrate under a stream of high-purity nitrogen gas. The substrate should be used immediately for SAM formation.

  • SAM Formation:

    • Prepare a 1 mM solution of benzenethiol in ethanol or toluene in a clean glass container. Degassing the solution by bubbling with nitrogen for 10-15 minutes is recommended to minimize oxidation.

    • Immediately immerse the cleaned copper substrate into the benzenethiol solution.

    • Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Post-Formation Rinsing and Drying:

    • Remove the substrate from the benzenethiol solution with clean tweezers.

    • Rinse the surface thoroughly with fresh ethanol (or toluene) to remove any non-covalently bonded molecules.

    • Dry the SAM-modified substrate under a gentle stream of nitrogen gas.

    • Store the modified substrate in a clean, dry, and inert environment.

Protocol 2: Characterization of this compound SAMs

A. Contact Angle Goniometry:

This technique provides a quick and straightforward assessment of the change in surface hydrophobicity upon SAM formation.

Procedure:

  • Measure the static water contact angle on the cleaned, unmodified copper substrate.

  • Measure the static water contact angle on the this compound SAM-modified copper substrate.

  • A significant increase in the water contact angle indicates the successful formation of a hydrophobic this compound monolayer.

B. X-ray Photoelectron Spectroscopy (XPS):

XPS is a powerful surface-sensitive technique used to confirm the chemical composition and bonding state of the SAM.

Procedure:

  • Introduce the SAM-modified copper substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire high-resolution spectra for the S 2p, C 1s, and Cu 2p core levels.

  • Data Analysis:

    • The S 2p spectrum should show a peak at a binding energy corresponding to a thiolate species bonded to copper.

    • The C 1s spectrum will confirm the presence of aromatic carbon.

    • The Cu 2p spectrum can be used to assess the underlying copper's oxidation state.

Protocol 3: Evaluation of Corrosion Inhibition using Electrochemical Impedance Spectroscopy (EIS)

Materials:

  • Potentiostat with EIS capability

  • Three-electrode electrochemical cell (Working electrode: SAM-modified copper; Reference electrode: e.g., Ag/AgCl or Saturated Calomel Electrode; Counter electrode: e.g., platinum wire)

  • Corrosive medium (e.g., 3.5 wt.% NaCl solution, dilute acid)

Procedure:

  • Assemble the three-electrode cell with the SAM-modified copper as the working electrode and fill it with the corrosive solution.

  • Allow the system to stabilize for a set period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the EIS measurement at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small AC voltage amplitude (e.g., 10 mV).

  • Fit the resulting Nyquist and Bode plots to an appropriate equivalent electrical circuit model to extract quantitative parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value for the SAM-modified surface compared to bare copper indicates better corrosion protection.[3][4]

Quantitative Data from Characterization

The following tables summarize key quantitative data for this compound SAMs on copper surfaces, providing a basis for comparison and characterization.

Table 1: Physical and Structural Properties
ParameterValueSubstrateTechniqueReference
Molecular Tilt Angle ~30° from normalCu(111)STM[2]
Molecular Tilt Angle 20° from normalCu(100)NEXAFS[3]
Apparent Height ~8 ÅCu(111)STM[2]
Cu-S Bond Length ~2.25 ÅCu(111)DFT[2]
Adsorption Energy -1.5 to -2.0 eVCu(111)DFT[2]
Work Function Change (ΔΦ) -0.9 eV (fresh), -0.5 eV (aged)Cu(100)UPS[4]
Table 2: Surface Properties
ParameterBefore SAM FormationAfter SAM FormationTechnique
Water Contact Angle Typically < 30° (clean copper)> 70°Contact Angle Goniometry

Relevance to Drug Development Professionals: Current Status and Future Perspectives

It is important to note that the direct application of this compound SAMs on copper in drug development is not a widely established field of research. The majority of studies focus on its material science aspects. However, the principles and techniques are highly relevant, and the platform holds potential for future biomedical applications.

Potential (Hypothetical) Applications:

  • Biocompatible Coatings: While benzenethiol itself is not biocompatible, the this compound SAM can serve as a foundational layer for further modification with biocompatible molecules, such as polyethylene (B3416737) glycol (PEG), to improve the biocompatibility of copper-containing medical devices.

  • Platforms for Biosensing: A this compound-modified copper surface provides a well-defined and stable interface. The phenyl ring can be functionalized (using benzenethiol derivatives) to introduce specific chemical groups for the covalent immobilization of biomolecules (e.g., enzymes, antibodies, DNA). This could enable the development of novel electrochemical biosensors.

  • Fundamental Studies of Drug-Surface Interactions: The well-ordered nature of the SAM provides an idealized surface for studying the fundamental interactions of drug molecules with aromatic interfaces, which can be relevant for understanding drug formulation and delivery systems.

Currently, there is a lack of specific, published protocols for these biomedical applications using the this compound/copper system. Researchers in drug development looking to explore these avenues would need to adapt protocols from related systems, such as thiol-on-gold chemistry.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical connections in the study of this compound SAMs on copper.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization cluster_app Application Testing start Start: Copper Substrate polish Mechanical Polishing start->polish sonicate Sonication in Ethanol polish->sonicate etch Acid Etching sonicate->etch dry1 N2 Drying etch->dry1 immerse Immerse Substrate (18-24h) dry1->immerse solution Prepare 1 mM Benzenethiol Solution solution->immerse rinse Rinse with Ethanol immerse->rinse dry2 N2 Drying rinse->dry2 contact_angle Contact Angle dry2->contact_angle xps XPS dry2->xps stm STM dry2->stm eis Electrochemical Impedance Spectroscopy dry2->eis

Caption: Experimental workflow for the preparation, characterization, and testing of this compound SAMs on copper.

logical_relationship cluster_cause Surface Modification cluster_effect Resulting Properties & Performance SAM_formation This compound SAM Formation ordered_monolayer Formation of an Ordered, Dense Monolayer SAM_formation->ordered_monolayer leads to hydrophobicity Increased Surface Hydrophobicity ordered_monolayer->hydrophobicity results in barrier Creation of a Physical Barrier ordered_monolayer->barrier acts as corrosion_resistance Enhanced Corrosion Resistance barrier->corrosion_resistance provides

Caption: Logical relationship between SAM formation and enhanced corrosion resistance.

References

Application Notes and Protocols for Benzenethiolate-Modified Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of benzenethiolate-modified electrodes in various electrochemical applications. Benzenethiol (B1682325) and its derivatives can form stable self-assembled monolayers (SAMs) on electrode surfaces, particularly gold, enabling a wide range of applications in sensing, electrocatalysis, and molecular electronics.

Section 1: Electrochemical Sensing Applications

This compound-modified electrodes offer a versatile platform for the sensitive and selective detection of various analytes, including heavy metals and biologically relevant molecules. The aromatic ring of the this compound can be functionalized to enhance selectivity, and the SAM provides a well-defined interface for electrochemical reactions.

Heavy Metal Detection: Lead (Pb²⁺)

This compound-modified electrodes can be employed for the trace detection of heavy metal ions like lead through techniques such as anodic stripping voltammetry. The thiol groups have a strong affinity for heavy metals, facilitating their preconcentration on the electrode surface.

Quantitative Data:

ParameterValueReference
AnalyteLead (Pb²⁺)[1][2]
Electrode2-Benzimidazolethiol-modified carbon paste electrode[1]
Detection Limit (LOD)3.43 x 10⁻⁶ mol L⁻¹[1]
Linear Range1 to 50 µg/L[3]
TechniqueAnodic Stripping Voltammetry (ASV) / Differential Pulse Voltammetry (DPV)[1][3]

Experimental Protocol:

Protocol 1: Preparation of 2-Benzimidazolethiol-Modified Carbon Paste Electrode and Lead Detection

  • Electrode Preparation:

    • Thoroughly mix high-purity graphite (B72142) powder with 2-benzimidazolethiol powder in a 1:1 mass ratio.

    • Add a mineral oil binder (e.g., Nujol) to the powder mixture and blend until a uniform, dense paste is formed.

    • Pack the paste into the cavity of a suitable electrode holder (e.g., a Teflon tube) and smooth the surface on a clean paper.

  • Preconcentration of Lead:

    • Immerse the modified electrode in the sample solution containing Pb²⁺ ions (buffered at an appropriate pH, e.g., 4.5 with acetate (B1210297) buffer).

    • Apply a preconcentration potential of -1.2 V (vs. Ag/AgCl) for a defined period (e.g., 180 seconds) while stirring the solution to facilitate the accumulation of lead onto the electrode surface.

  • Stripping and Detection:

    • Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10 seconds).

    • Scan the potential from -1.2 V to a more positive potential (e.g., -0.2 V) using a differential pulse or square wave voltammetry waveform.

    • The oxidation of the deposited lead will result in a stripping peak, the height of which is proportional to the concentration of Pb²⁺ in the sample.

Logical Workflow for Lead Detection:

Lead_Detection_Workflow cluster_prep Electrode Preparation cluster_detection Electrochemical Detection Mix Mix Graphite and 2-Benzimidazolethiol Bind Add Binder and Form Paste Mix->Bind Pack Pack into Electrode Holder Bind->Pack Preconcentration Preconcentrate Pb²⁺ on Electrode Pack->Preconcentration Stripping Anodic Stripping of Pb Preconcentration->Stripping Signal Measure Stripping Peak Current Stripping->Signal

Workflow for Pb²⁺ detection using a modified electrode.
Biosensing: Dopamine (B1211576), Uric Acid, and Ascorbic Acid

This compound-based SAMs on gold electrodes can be utilized for the simultaneous or selective detection of important biomolecules like dopamine (DA), uric acid (UA), and ascorbic acid (AA). The modified surface can exhibit electrocatalytic activity towards the oxidation of these analytes, allowing for their determination at lower potentials and with enhanced sensitivity.

Quantitative Data:

AnalyteElectrode ModifierDetection Limit (LOD)Linear RangeReference
Dopamine (DA)Curcumin (B1669340) functionalized AuNPs--[4]
Uric Acid (UA)Graphene oxide & 5-amino-1,3,4-thiadiazole-2-thiol1.68 µM2 - 360 µM[5][6]
Ascorbic Acid (AA)ZnO-decorated reduced graphene oxide0.01 µM1 - 5000 µM[7]

Experimental Protocol:

Protocol 2: Preparation of this compound-Modified Gold Electrode for Biosensing

  • Gold Electrode Pretreatment:

    • Polish a gold disk electrode with alumina (B75360) slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing cloth.

    • Sonnicate the electrode in ethanol (B145695) and then in deionized water for 5 minutes each to remove any polishing residues.

    • Electrochemically clean the electrode by cycling the potential in a 0.5 M H₂SO₄ solution until a stable cyclic voltammogram characteristic of clean gold is obtained. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Self-Assembled Monolayer (SAM) Formation:

    • Immerse the clean gold electrode in a dilute solution (e.g., 1 mM) of the desired benzenethiol derivative (e.g., 4-aminothiophenol (B129426) for further functionalization or a benzenethiol with specific recognition capabilities) in ethanol for a sufficient time to allow for the formation of a well-ordered monolayer (typically 12-24 hours).

    • After incubation, remove the electrode from the solution, rinse thoroughly with ethanol to remove non-chemisorbed molecules, and dry gently under nitrogen.

  • Electrochemical Detection of Analytes:

    • Perform electrochemical measurements (e.g., cyclic voltammetry or differential pulse voltammetry) in a phosphate (B84403) buffer solution (PBS, typically pH 7.4) containing the analyte(s) of interest (DA, UA, or AA).

    • The oxidation of the analytes will produce characteristic peaks at potentials that are often more favorable and with higher currents on the modified electrode compared to a bare gold electrode.

Detection Mechanism for Dopamine:

The electrochemical detection of dopamine at a modified electrode surface involves the oxidation of dopamine to dopamine-o-quinone, a process that is facilitated by the electrocatalytic properties of the modifier.

Dopamine_Detection Dopamine Dopamine Electrode This compound- Modified Electrode Dopamine->Electrode Adsorption & Oxidation Dopamine_quinone Dopamine-o-quinone Electrode->Dopamine_quinone Release Signal Electrochemical Signal (Current) Electrode->Signal Electron Transfer

Mechanism of dopamine detection at a modified electrode.

Section 2: Electrocatalysis Applications

This compound-modified electrodes can act as catalysts for important electrochemical reactions, such as the reduction of carbon dioxide (CO₂). The molecular layer can influence the reaction pathway and product selectivity.

Carbon Dioxide (CO₂) Reduction

Thiolate-modified gold electrodes have been shown to enhance the Faradaic efficiency and current density for the electrochemical reduction of CO₂ to carbon monoxide (CO). The ligand on the surface can create a specific local environment that favors the desired reaction pathway.

Quantitative Data:

ParameterValueReference
Catalyst2-Phenylethanethiol-modified Au electrode[8]
ProductCarbon Monoxide (CO)[8]
Faradaic Efficiency for COUp to 2-fold enhancement[8]
Current Density for COUp to 2-fold enhancement[8]
Potential Range-0.6 to -0.9 V vs. RHE[8]

Experimental Protocol:

Protocol 3: Electrocatalytic CO₂ Reduction on a this compound-Modified Gold Electrode

  • Electrode Preparation:

    • Prepare a clean polycrystalline gold electrode as described in Protocol 2.

    • Immerse the electrode in a 1 mM ethanolic solution of 2-phenylethanethiol (B1584568) for at least 12 hours to form the SAM.

    • Rinse the modified electrode with ethanol and dry with nitrogen.

  • Electrochemical CO₂ Reduction:

    • Use a gas-tight three-electrode electrochemical cell with the modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

    • Purge the electrolyte (e.g., 0.1 M KHCO₃) with high-purity CO₂ gas for at least 30 minutes before the experiment to ensure saturation. Maintain a CO₂ atmosphere above the electrolyte during the experiment.

    • Perform controlled potential electrolysis at a fixed potential (e.g., -0.8 V vs. RHE) for a specific duration.

    • Analyze the gaseous products (e.g., CO, H₂) using gas chromatography to determine the Faradaic efficiencies.

Proposed CO₂ Reduction Pathway:

The electrochemical reduction of CO₂ on a catalyst surface involves several proton-coupled electron transfer steps.

CO2_Reduction_Pathway CO2_sol CO₂(solution) Catalyst This compound- Modified Au Surface CO2_sol->Catalyst Adsorption CO2_ads CO₂(adsorbed) COOH_ads COOH CO2_ads->COOH_ads + H⁺ + e⁻ CO_ads CO COOH_ads->CO_ads + H⁺ + e⁻ CO_sol CO(gas) CO_ads->CO_sol Desorption Catalyst->CO2_ads

Proposed pathway for CO₂ reduction to CO.

Section 3: Molecular Electronics Applications

This compound SAMs are fundamental components in the field of molecular electronics, where single molecules or monolayers are used as active electronic components. These molecules can be sandwiched between two electrodes to form a molecular junction, allowing for the study of charge transport at the nanoscale.

Quantitative Data:

MoleculeJunction StructureConductance (G₀)Reference
Benzene-1,4-dithiolGraphene-BDT-Au~10⁻⁴ - 10⁻⁵[1][9]
4-MethylbenzenethiolGraphene-MBT-Au~10⁻⁴ - 10⁻⁵[1]

Experimental Protocol:

Protocol 4: Fabrication of a Benzenedithiol Molecular Junction with a Graphene Electrode

  • Substrate Preparation:

    • Start with a Si/SiO₂ substrate.

    • Deposit a bottom gold electrode (e.g., by thermal evaporation).

  • SAM Formation:

    • Immerse the substrate with the gold electrode in a 1 mM solution of benzene-1,4-dithiol (BDT) in a suitable solvent (e.g., ethanol or toluene) for 12-24 hours to form a SAM.

    • Rinse the substrate to remove excess BDT.

  • Graphene Transfer (Top Electrode):

    • Grow a multilayer graphene (MLG) film on a copper foil by chemical vapor deposition (CVD).

    • Spin-coat a polymer support layer (e.g., PMMA) onto the graphene/copper foil.

    • Etch away the copper foil using a suitable etchant (e.g., ferric chloride solution).

    • Transfer the PMMA/graphene stack onto the BDT-modified gold substrate.

    • Remove the PMMA support layer with a solvent (e.g., acetone).

  • Device Fabrication and Characterization:

    • Pattern the top graphene electrode and deposit metal contacts (e.g., Cr/Au) for electrical measurements.

    • Characterize the current-voltage (I-V) characteristics of the molecular junction using a probe station and a semiconductor device analyzer. The charge transport properties can be further investigated by temperature-dependent measurements and inelastic electron tunneling spectroscopy (IETS).[9]

Experimental Workflow for Molecular Junction Fabrication:

Molecular_Junction_Workflow cluster_bottom Bottom Electrode cluster_sam SAM Formation cluster_top Top Electrode cluster_device Device Finalization Substrate Si/SiO₂ Substrate Au_Deposition Deposit Au Electrode Substrate->Au_Deposition Immersion Immerse Au in BDT Au_Deposition->Immersion BDT_Solution Prepare BDT Solution BDT_Solution->Immersion Graphene_Transfer Transfer Graphene Immersion->Graphene_Transfer Graphene_Growth Grow Graphene on Cu Graphene_Growth->Graphene_Transfer Contact_Deposition Deposit Metal Contacts Graphene_Transfer->Contact_Deposition Characterization I-V Characterization Contact_Deposition->Characterization

Workflow for fabricating a molecular junction.

References

Application Notes and Protocols: Benzenethiolate as a Reagent in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of benzenethiolate, primarily in the form of its sodium salt (sodium this compound or sodium thiophenoxide), as a versatile and effective reagent in the total synthesis of complex natural products. The primary applications covered are the demethylation of aryl methyl ethers and the cleavage of methyl esters, crucial steps in the late-stage modification of synthetic intermediates.

Demethylation of Aryl Methyl Ethers

The cleavage of aryl methyl ethers to their corresponding phenols is a common and often necessary transformation in total synthesis to unmask a hydroxyl group for further functionalization or to achieve the final natural product. Sodium this compound in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is a powerful reagent for this purpose. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the highly nucleophilic thiophenoxide anion attacks the methyl group, leading to the formation of the phenoxide and methyl phenyl sulfide.

Key Advantages:
  • High Efficiency: Often provides high yields where other methods may fail, especially with sterically hindered or electronically deactivated aryl methyl ethers.

  • Selectivity: Can exhibit selectivity for demethylation in the presence of other functional groups.

  • Reliability: A well-established and reliable method in complex molecular synthesis.

Application Example: O-Demethylation in the Synthesis of Morphine Alkaloids

A pivotal step in the synthesis of various morphine alkaloids, such as morphine itself, involves the demethylation of the C3-methoxy group of codeine or related precursors. While sodium propylmercaptide has been explicitly reported for this transformation, the analogous reactivity of sodium this compound is well-established in organic synthesis.[1]

Reaction Scheme:

Codeine Codeine (or derivative) Reagents Sodium this compound DMF, Heat Codeine->Reagents Morphine Morphine (or derivative) Reagents->Morphine Byproduct Methyl Phenyl Sulfide Reagents->Byproduct

Caption: Demethylation of a codeine derivative to a morphine derivative.

Experimental Protocol: O-Demethylation of Codeine to Morphine

This protocol is adapted from a procedure using a similar alkyl thiolate and is expected to be effective with sodium this compound.[1]

Materials:

  • Codeine

  • Sodium this compound (NaSPh)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of codeine (1.0 eq) in anhydrous DMF under an inert atmosphere (Argon or Nitrogen), add sodium this compound (3.0-5.0 eq).

  • Heat the reaction mixture to 120-130 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the resulting phenoxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a chloroform/isopropanol mixture).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford morphine.

Quantitative Data:

SubstrateReagentSolventTemperature (°C)Time (h)Yield (%)Reference
CodeineSodium propylmercaptideDMF1252-480[1]

Note: The yield is based on the use of sodium propylmercaptide; similar high yields are anticipated with sodium this compound under optimized conditions.

Cleavage of Methyl Esters

In addition to ether cleavage, sodium this compound can be employed for the saponification of methyl esters, particularly when standard hydrolytic conditions (e.g., strong acid or base) are incompatible with other functional groups present in a complex synthetic intermediate. This is especially useful for hindered esters that are resistant to hydrolysis. The mechanism is analogous to demethylation, involving nucleophilic attack of the thiophenoxide at the methyl group of the ester.

Key Advantages:
  • Mild Conditions: Avoids strongly acidic or basic conditions that could compromise sensitive functional groups.

  • Effective for Hindered Esters: Can successfully cleave sterically encumbered methyl esters where traditional hydrolysis fails.

Application Example: Cleavage of a Hindered Methyl Ester in a Complex Intermediate

Reaction Scheme:

Substrate Substrate with Hindered Methyl Ester Reagents Sodium this compound DMF or HMPA, Heat Substrate->Reagents Product Carboxylic Acid Reagents->Product Byproduct Methyl Phenyl Sulfide Reagents->Byproduct

Caption: Cleavage of a methyl ester to a carboxylic acid.

General Experimental Protocol: Cleavage of a Methyl Ester

Materials:

  • Methyl ester-containing substrate

  • Sodium this compound (NaSPh)

  • Anhydrous N,N-dimethylformamide (DMF) or Hexamethylphosphoramide (HMPA)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the methyl ester substrate (1.0 eq) in anhydrous DMF or HMPA under an inert atmosphere.

  • Add sodium this compound (2.0-4.0 eq) to the solution.

  • Heat the reaction mixture, typically to a temperature between 100 °C and reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylate.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the resulting carboxylic acid by chromatography or crystallization.

Quantitative Data:

Data for this transformation is highly substrate-dependent. Reaction conditions, particularly temperature and reaction time, will need to be optimized for specific cases.

ParameterTypical Range
Temperature 100 - 160 °C
Reaction Time 2 - 24 h
Yield Variable, generally moderate to high

Summary and Outlook

Sodium this compound is a valuable reagent in the synthetic chemist's toolbox, particularly for the challenging deprotection of aryl methyl ethers and sterically hindered methyl esters in the context of total synthesis. Its high nucleophilicity allows for efficient cleavage under conditions that are often milder than alternative methods, thereby preserving the integrity of complex molecular architectures. The protocols provided herein serve as a guide for the practical application of this reagent in achieving key transformations on the path to synthesizing complex natural products and other medicinally relevant molecules. Researchers are encouraged to optimize the reaction conditions for each specific substrate to achieve the best results.

References

Application Notes and Protocols for Thiol-Ene Click Reactions with Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting thiol-ene click reactions using benzenethiolate. This powerful reaction, known for its efficiency and orthogonality, is a valuable tool in drug development, bioconjugation, and materials science. The protocols cover two primary methodologies: the base-catalyzed (Michael addition) and the photoinitiated radical addition of benzenethiol (B1682325) to a variety of alkene substrates.

Introduction

The thiol-ene reaction involves the addition of a thiol group across a carbon-carbon double bond, forming a stable thioether linkage. This reaction can be initiated through either a base-catalyzed nucleophilic mechanism, particularly effective with electron-deficient alkenes, or a radical-mediated pathway initiated by light. Both methods offer high yields, stereoselectivity, and tolerance to a wide range of functional groups, making them classic examples of "click chemistry". Benzenethiol is a common aromatic thiol used in these reactions, and its corresponding anion, this compound, is a potent nucleophile in Michael additions.

Data Presentation

The following tables summarize quantitative data for thiol-ene reactions involving benzenethiol under various conditions.

Table 1: Base-Catalyzed Thiol-Ene (Michael Addition) Reactions with Benzenethiol

Alkene SubstrateCatalystSolventReaction TimeYield (%)Reference
Methyl AcrylateHexylamine (5 mol%)-60 min>90
Methyl AcrylateKF/AluminaSolvent-free (Microwave)6 min92
CitralKF/AluminaGlycerin2 h85
2-Cyclohexen-1-oneKF/AluminaSolvent-free2 h90
AcrylonitrileKF/AluminaSolvent-free (Microwave)8 min88

Table 2: Photoinitiated Thiol-Ene Reactions with Benzenethiol

Alkene SubstratePhotoinitiator/CatalystSolventIrradiation TimeYield (%)Reference
Pent-1-eneNone (Purple LED, 390 nm)Water21 h99
Pent-1-eneNone (Purple LED, 390 nm)Dichloromethane21 h99
CyclohexeneNone (Purple LED, 390 nm)Water21 h95
Hexadec-1-eneNone (Purple LED, 390 nm)Dichloromethane21 h99
StyrenePhenylglyoxylic acidDichloromethane-High
(S)-(+)-Ibuprofen derivativeNone (Purple LED, 390 nm)Water21 h95

Experimental Protocols

Protocol 1: Base-Catalyzed Michael Addition of this compound to an Electron-Deficient Alkene

This protocol is suitable for the reaction of benzenethiol with α,β-unsaturated carbonyls, nitriles, and other electron-deficient alkenes.

Materials:

  • Benzenethiol

  • Alkene substrate (e.g., methyl acrylate)

  • Base catalyst (e.g., triethylamine, hexylamine, or KF/Alumina)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the alkene substrate (1.0 equiv).

  • If using a solvent, dissolve the alkene in the chosen anhydrous solvent.

  • Add benzenethiol (1.05 equiv) to the reaction mixture. A slight excess of the thiol can help drive the reaction to completion.

  • Add the base catalyst. For liquid bases like triethylamine, use a catalytic amount (e.g., 5-10 mol%). For solid catalysts like KF/Alumina, it can be used in larger quantities.

  • Stir the reaction mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) if a soluble base was used.

  • If a solid catalyst was used, filter the reaction mixture.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired thioether.

Protocol 2: Photoinitiated Radical Thiol-Ene Reaction of Benzenethiol

This protocol is applicable to a wider range of alkenes, including those that are not electron-deficient.

Materials:

  • Benzenethiol

  • Alkene substrate

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone (B1663997) - DMPA) or an organocatalyst (e.g., phenylglyoxylic acid). Some reactions can proceed without an initiator under specific light wavelengths.

  • Anhydrous solvent (e.g., dichloromethane, methanol)

  • Quartz reaction vessel or a flask made of UV-transparent material

  • UV lamp (e.g., 365 nm) or a specific wavelength LED

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a quartz round-bottom flask, dissolve the alkene substrate (1.0 equiv) and the photoinitiator (if used, e.g., 1-5 mol%) in the chosen anhydrous solvent.

  • Add benzenethiol (1.1 equiv) to the solution.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can quench the radical reaction.

  • Seal the flask and place it under a UV lamp or LED, ensuring even irradiation.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the light source.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure thioether.

Mandatory Visualizations

Thiol_Ene_Mechanisms cluster_0 Base-Catalyzed (Michael Addition) cluster_1 Photoinitiated (Radical Addition) Thiol Benzenethiol Thiolate This compound Anion Thiol->Thiolate + Base Base Base Base->Thiolate Intermediate_Anion Carbanion Intermediate Thiolate->Intermediate_Anion + Alkene Alkene_EWG Alkene (Electron-Deficient) Alkene_EWG->Intermediate_Anion Product_Michael Thioether Product Intermediate_Anion->Product_Michael + H+ Thiol_Radical Benzenethiol Thiyl_Radical Thiyl Radical Thiol_Radical->Thiyl_Radical Initiation Initiator Initiator/Light (hν) Initiator->Thiyl_Radical Intermediate_Radical Carbon-Centered Radical Thiyl_Radical->Intermediate_Radical Propagation Alkene Alkene Alkene->Intermediate_Radical Product_Radical Thioether Product Intermediate_Radical->Product_Radical + Thiol (Chain Transfer) Experimental_Workflow start Start reagents Combine Benzenethiol, Alkene, Solvent, and Catalyst/ Initiator start->reagents reaction Stir under Inert Atmosphere (with or without light) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Quench and/or Aqueous Workup monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Characterize Pure Thioether Product purification->product

Application Notes and Protocols: The Role of Benzenethiolate in Quantum Dot Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzenethiolate, the conjugate base of benzenethiol (B1682325), has garnered significant attention as a surface ligand in the preparation of semiconductor quantum dots (QDs). Its application, primarily through post-synthetic ligand exchange, has been demonstrated to substantially enhance the photophysical properties and stability of various QDs, including CdSe@ZnS and perovskite nanocrystals. These improvements are critical for advancing the performance of QDs in diverse fields such as light-emitting diodes (LEDs), solar cells, and biomedical imaging. This document provides detailed application notes and experimental protocols for the utilization of this compound in the preparation of quantum dots.

Mechanism of Action and Key Advantages

This compound functions as an L-type ligand, binding to the surface of quantum dots, particularly at metal-rich sites. The thiol group (-SH) exhibits a strong affinity for the semiconductor surface, for instance, the zinc sulfide (B99878) (ZnS) shell of CdSe@ZnS core-shell quantum dots. The incorporation of the aromatic benzene (B151609) ring confers several advantages over traditional long-chain aliphatic ligands:

  • Enhanced Electronic Coupling: The π-system of the benzene ring facilitates improved electronic communication between adjacent quantum dots within a film, a crucial factor for efficient charge transport in optoelectronic devices.

  • Increased Stability: The rigid and planar structure of the benzene ring provides a more compact and robust capping layer compared to flexible long-chain ligands like oleic acid, resulting in enhanced stability against environmental degradation.

  • Favorable Energy Level Alignment: The introduction of this compound can modulate the surface dipole of the quantum dots, leading to more favorable energy level alignment for efficient charge injection in devices such as quantum dot LEDs (QD-LEDs).

Application in Quantum Dot Preparation

The principal application of this compound is in the post-synthetic modification of pre-synthesized quantum dots via a ligand exchange process. This procedure involves the partial or complete replacement of the original long-chain, electrically insulating ligands (e.g., oleic acid, trioctylphosphine) with the shorter, more electronically conductive this compound ligands.

Quantitative Data Summary

The partial ligand exchange with benzenethiol on CdSe@ZnS quantum dots has been shown to yield significant improvements in their optical and electrical characteristics. The following tables provide a summary of key quantitative data from a representative study.

Table 1: Influence of Benzenethiol Concentration on the Quantum Yield (QY) of CdSe@ZnS Quantum Dots [1]

Benzenethiol Concentration (mmol)Initial QY (with OA/TOP ligands)Final QY (after ligand exchange)
041%41%
241%65%
541%84%
1041%78%
2041%71%

Table 2: Impact of Benzenethiol Ligand Exchange on Charge Carrier Mobility in CdSe@ZnS Quantum Dot Films [1]

Ligand SystemCharge Carrier Mobility (cm²/Vs)
Oleic Acid/Trioctylphosphine (B1581425) (OA/TOP)1.19 x 10⁻⁵
Benzenethiol (5 mmol)2.42 x 10⁻⁵

Experimental Protocols

Protocol 1: Partial Ligand Exchange of Benzenethiol on CdSe@ZnS Quantum Dots

Disclaimer: This protocol is a constructed example based on the findings reported in "Improved electroluminescence of quantum dot light-emitting diodes enabled by a partial ligand exchange with benzenethiol" and general laboratory practices.

Materials:

  • CdSe@ZnS core-shell quantum dots with native oleic acid (OA) and trioctylphosphine (TOP) ligands, dispersed in toluene (B28343).

  • Benzenethiol (C₆H₅SH)

  • Anhydrous Toluene

  • Anhydrous Methanol (B129727)

  • Anhydrous Acetone (B3395972)

  • Centrifuge

  • Vortex mixer

  • Inert gas (Nitrogen or Argon) supply

  • Glovebox or Schlenk line (recommended for air-sensitive manipulations)

Procedure:

  • Preparation of Quantum Dot Solution:

    • Begin with a stock solution of OA/TOP-capped CdSe@ZnS quantum dots in toluene (e.g., 10 mg/mL).

    • In an inert atmosphere (e.g., a glovebox), dilute the stock solution with anhydrous toluene to a final concentration of 5 mg/mL in a clean, dry glass vial.

  • Preparation of Benzenethiol Solution:

    • Prepare a stock solution of benzenethiol in anhydrous toluene. For instance, to achieve a 5 mmol concentration in the final reaction mixture, a 0.5 M solution of benzenethiol in toluene can be prepared.

  • Ligand Exchange Reaction:

    • To the diluted quantum dot solution, add the calculated volume of the benzenethiol stock solution to achieve the desired final concentration (refer to Table 1 for guidance).

    • Seal the vial securely and stir the mixture vigorously at room temperature for a duration of 12 to 24 hours. It is advisable to conduct the reaction in the dark to minimize the risk of photo-oxidation.

  • Purification of Benzenethiol-Capped Quantum Dots:

    • Following the reaction, introduce an equal volume of anhydrous methanol to the reaction mixture. Methanol acts as an anti-solvent, inducing the precipitation of the quantum dots.

    • Thoroughly mix the solution using a vortex mixer and then centrifuge at 8000 rpm for 10 minutes to pellet the quantum dots.

    • Carefully decant the supernatant, which contains the displaced OA and TOP ligands, as well as any excess benzenethiol.

    • Re-disperse the quantum dot pellet in a minimal volume of anhydrous toluene.

    • Repeat the precipitation and re-dispersion cycle at least two more times using methanol as the anti-solvent to ensure the removal of impurities.

    • For the final washing step, utilize a 1:1 mixture of methanol and acetone as the anti-solvent for a more thorough purification.

    • After the final centrifugation, discard the supernatant and dry the purified benzenethiol-capped quantum dot pellet under a gentle stream of inert gas or in a vacuum desiccator.

  • Storage:

    • Re-disperse the dried, purified quantum dots in a suitable anhydrous solvent such as toluene or chloroform (B151607) for long-term storage. The solution should be stored in a dark, airtight container under an inert atmosphere to maintain its stability.

Protocol 2: A General Method for Thiol Ligand Exchange on Perovskite Quantum Dots (A Conceptual Protocol)

Materials:

  • As-synthesized perovskite quantum dots (e.g., CsPbBr₃) capped with oleic acid and oleylamine, dispersed in an organic solvent like toluene.

  • Benzenethiol

  • Anhydrous Toluene

  • Anhydrous Ethyl Acetate (B1210297) or Methyl Acetate

  • Centrifuge

  • Inert atmosphere glovebox

Procedure:

  • Preparation of Perovskite QD Solution:

    • All manipulations should be performed inside an inert atmosphere glovebox. Start with a known concentration of the as-synthesized perovskite QD solution in toluene.

  • Ligand Exchange:

    • Prepare a solution of benzenethiol in toluene and add it to the perovskite QD solution. The molar ratio of benzenethiol to the metal precursor used in the initial synthesis is a critical parameter that requires optimization. A starting point could be a 1:1 molar ratio.

    • Stir the resulting mixture at room temperature for 1 to 2 hours. The progress of the ligand exchange can be monitored by observing changes in the photoluminescence quantum yield or the colloidal stability of the solution.

  • Purification:

    • Induce precipitation of the ligand-exchanged perovskite QDs by the dropwise addition of an anti-solvent, such as ethyl acetate or methyl acetate, while continuously stirring.

    • Centrifuge the mixture at a moderate speed (e.g., 4000-6000 rpm) for 5 to 10 minutes to collect the precipitated quantum dots.

    • Carefully discard the supernatant, which contains the displaced native ligands and any unreacted benzenethiol.

    • Re-disperse the precipitated perovskite QDs in a minimal amount of fresh anhydrous toluene.

    • To ensure high purity, repeat the precipitation and re-dispersion process at least once more.

  • Final Product:

    • After the final purification step, re-disperse the purified benzenethiol-capped perovskite QDs in a suitable anhydrous solvent for subsequent characterization and application.

Visualizations

Ligand_Exchange_Workflow cluster_0 Preparation cluster_1 Ligand Exchange cluster_2 Purification cluster_3 Final Product Initial_QDs OA/TOP-capped QDs in Toluene Mixing Mixing and Stirring (Room Temperature, 12-24h) Initial_QDs->Mixing Benzenethiol_Sol Benzenethiol in Toluene Benzenethiol_Sol->Mixing Precipitation1 Add Methanol (Anti-solvent) Mixing->Precipitation1 Centrifuge1 Centrifugation Precipitation1->Centrifuge1 Redisperse1 Re-disperse in Toluene Centrifuge1->Redisperse1 Precipitation2 Repeat Precipitation & Centrifugation (2x) Redisperse1->Precipitation2 Final_Wash Final Wash (Methanol/Acetone) Precipitation2->Final_Wash Drying Drying Final_Wash->Drying Final_QDs Benzenethiol-capped QDs Drying->Final_QDs

Caption: Workflow for benzenethiol ligand exchange on quantum dots.

Signaling_Pathway cluster_properties Resulting Properties OA_TOP_QDs Quantum Dot with Oleic Acid/TOP Ligands Ligand_Exchange Ligand Exchange Reaction OA_TOP_QDs->Ligand_Exchange Benzenethiol Benzenethiol Benzenethiol->Ligand_Exchange Benzenethiol_QDs Quantum Dot with Benzenethiol Ligands Ligand_Exchange->Benzenethiol_QDs Increased_QY Increased Quantum Yield Benzenethiol_QDs->Increased_QY Leads to Enhanced_Mobility Enhanced Charge Carrier Mobility Benzenethiol_QDs->Enhanced_Mobility Leads to Improved_Stability Improved Stability Benzenethiol_QDs->Improved_Stability Leads to

Caption: Logical relationship of this compound ligand exchange.

Safety Precautions: The provided protocols are intended for informational purposes and should be adapted and optimized based on the specific quantum dots and experimental setup. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as benzenethiol is a hazardous and malodorous substance.

References

Troubleshooting & Optimization

Technical Support Center: Benzenethiolate Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzenethiolate nucleophiles. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for common side reactions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical properties of this compound?

This compound (C₆H₅S⁻), the conjugate base of benzenethiol (B1682325) (thiophenol), is a soft, highly polarizable, and potent nucleophile.[1] Benzenethiol is significantly more acidic (pKa ≈ 6.6) than phenol (B47542) (pKa ≈ 10), which facilitates the easy formation of the thiolate anion in the presence of a base.[2] This high nucleophilicity makes it effective for forming thioethers via substitution reactions and for conjugate additions.[3] However, it is also a moderately strong base, which can lead to competing elimination reactions.[3]

Q2: What are the most common side reactions observed with this compound nucleophiles?

The most prevalent side reactions include:

  • Oxidation to Diphenyl Disulfide: In the presence of oxygen or other oxidizing agents, this compound is readily oxidized to form diphenyl disulfide (C₆H₅S-SC₆H₅), a common impurity that consumes the active nucleophile.[3][4]

  • E2 Elimination: Due to its basicity, this compound can act as a base, promoting E2 elimination reactions, especially with secondary and tertiary alkyl halides. This competes directly with the desired SN2 substitution pathway.[3][5][6]

  • Unwanted Michael Addition: this compound is an excellent nucleophile for 1,4-conjugate (Michael) addition to α,β-unsaturated carbonyl compounds.[7][8] If such a moiety exists in the substrate where substitution is desired at another site, this can become a significant side reaction.

Q3: How does the choice of solvent affect reactions with this compound?

Solvent choice is critical in managing the reactivity of this compound.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally preferred for SN2 reactions.[9][10] They solvate the cation but not the nucleophile, enhancing the nucleophilicity of the this compound anion. In these solvents, nucleophilicity often correlates with basicity.[11]

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the thiolate anion, creating a solvent cage that sterically hinders it and reduces its nucleophilicity.[12] In protic solvents, nucleophilicity tends to increase down a group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻), which is the opposite of basicity.[11] Protic solvents may favor elimination reactions, especially at higher temperatures.

Troubleshooting Guides

Issue 1: Low Yield of Thioether Product & Presence of Diphenyl Disulfide

Q: My reaction yield is low, and I've identified diphenyl disulfide as a major byproduct. What is happening and how can I fix it?

A: This indicates that your this compound nucleophile is being consumed by oxidation. Thiols and thiolates are highly susceptible to oxidation, especially under basic conditions or when exposed to air.[3][4]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). This minimizes contact with atmospheric oxygen.[4]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by a freeze-pump-thaw technique.

  • Fresh Reagents: Use freshly prepared or properly stored sodium this compound. If preparing it in situ from benzenethiol and a base, ensure the benzenethiol is pure.

  • Order of Addition: Consider adding the electrophile (e.g., alkyl halide) to the solution of the thiolate. This ensures the thiolate is consumed by the desired reaction as quickly as it's available.

Experimental Protocol: Minimizing Disulfide Formation in Thioether Synthesis

This protocol describes a general procedure for the SN2 reaction between an alkyl halide and benzenethiol, emphasizing techniques to prevent oxidation.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Preparation: In the reaction flask, dissolve benzenethiol (1.0 eq.) in anhydrous, degassed DMF.

  • Deprotonation: Add a suitable base, such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.), portion-wise at 0 °C.[9] Allow the mixture to stir for 30 minutes at this temperature to ensure complete formation of the thiolate.

  • Nucleophilic Substitution: Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Oxidation Side Reaction

Oxidation Thiolate This compound (PhS⁻) Disulfide Diphenyl Disulfide (PhS-SPh) Thiolate->Disulfide Oxidation Oxygen O₂ / Oxidizing Agent Oxygen->Thiolate

Caption: Oxidation of this compound to diphenyl disulfide.

Issue 2: Formation of Alkene Byproduct Instead of Thioether

Q: My reaction with a secondary alkyl halide is producing a significant amount of an alkene byproduct. Why is this happening?

A: You are observing a competing E2 elimination reaction. This compound is a strong nucleophile but also a reasonably strong base. With sterically hindered substrates like secondary or tertiary alkyl halides, the thiolate can act as a base, abstracting a proton from a carbon adjacent to the leaving group, which leads to the formation of an alkene.[3][6]

Troubleshooting Steps:

  • Temperature Control: Keep the reaction temperature as low as reasonably possible. SN2 reactions generally have a lower activation energy than E2 reactions, so lower temperatures favor substitution.[3]

  • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents enhance nucleophilicity without significantly increasing basicity, favoring the SN2 pathway.[10]

  • Leaving Group: Use a better leaving group. For halides, the reactivity order for SN2 reactions is I > Br > Cl > F. A better leaving group can accelerate the SN2 reaction relative to the E2 reaction.

  • Substrate Choice: If possible, use a less sterically hindered substrate. Primary alkyl halides are much less prone to E2 reactions than secondary or tertiary halides.[10]

Data Presentation: SN2 vs. E2 Product Ratios

The following table summarizes typical product distributions for the reaction of sodium this compound with various alkyl bromides, illustrating the effect of substrate structure.

Alkyl BromideSubstrate TypeSolventTemperature (°C)% SN2 Product% E2 Product
1-BromopropanePrimaryEthanol25>95%<5%
2-BromopropaneSecondaryEthanol25~75%~25%
2-BromopropaneSecondaryEthanol55~60%~40%
tert-Butyl bromideTertiaryEthanol25<2%>98%

Note: These values are illustrative and can vary based on specific reaction conditions.

SN2 vs. E2 Competition Pathway

SN2_E2_Competition cluster_start Reactants cluster_products Potential Products Reactants Alkyl Halide (R-X) + this compound (PhS⁻) SN2_Product Thioether (R-SPh) SN2 Product Reactants->SN2_Product Substitution (SN2) Favored by: - Low Temperature - Primary > Secondary Halide - Polar Aprotic Solvent E2_Product Alkene E2 Product Reactants->E2_Product Elimination (E2) Favored by: - High Temperature - Tertiary > Secondary Halide - Strong Base

Caption: Competing SN2 and E2 reaction pathways.

Issue 3: Low Reaction Yield and Complex Product Mixture

Q: I am getting a low yield of my desired product, and the crude NMR shows a complex mixture of unidentified products. What should I check?

A: A low yield with a complex product mixture suggests that multiple side reactions may be occurring or that the reaction is not proceeding as expected. A systematic approach is needed to diagnose the issue.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Complex Mixture Check_Purity Are starting materials pure and dry? Start->Check_Purity Purify Purify starting materials Use anhydrous solvents Check_Purity->Purify No Check_Conditions Are reaction conditions optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize_Conditions Optimize: - Temperature - Solvent - Base - Reaction Time Check_Conditions->Optimize_Conditions No Check_Side_Reactions Identify major byproduct(s) Check_Conditions->Check_Side_Reactions Yes Optimize_Conditions->Check_Side_Reactions Oxidation Byproduct is Diphenyl Disulfide? Check_Side_Reactions->Oxidation Elimination Byproduct is an Alkene? Oxidation->Elimination No Implement_Oxidation_Fix Implement fixes for oxidation: - Inert atmosphere - Degassed solvents Oxidation->Implement_Oxidation_Fix Yes Implement_Elimination_Fix Implement fixes for elimination: - Lower temperature - Change solvent Elimination->Implement_Elimination_Fix Yes Success Improved Yield Elimination->Success No / Other Implement_Oxidation_Fix->Success Implement_Elimination_Fix->Success

Caption: Systematic workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Purification of Products from Benzenethiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of products from reactions involving benzenethiolate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

The most prevalent impurities include:

  • Diphenyl Disulfide: This is the most common byproduct, formed by the oxidation of benzenethiol (B1682325) or its corresponding thiolate.[1][2] Its presence is often indicated by discoloration (yellowing) of the reaction mixture or purified product.[1]

  • Unreacted Benzenethiol: Residual starting material can remain if the reaction does not go to completion.

  • Residual Solvents: Solvents used in the reaction or purification process may be carried over.[1]

  • Inorganic Salts: Byproducts from the reaction or workup, such as sodium salts, may be present.

  • Other Byproducts: Depending on the specific reaction, other side products may form.

Q2: My purified product is a yellow oil, but I expected a colorless solid. What could be the cause?

A yellow discoloration is a strong indicator of the presence of diphenyl disulfide, the oxidized form of benzenethiol.[1] Even trace amounts can impart a yellow hue. The oily nature of the product could be due to this impurity depressing the melting point of your target compound.[3]

Q3: I'm having difficulty separating my product from diphenyl disulfide by column chromatography. What can I do?

If your product and diphenyl disulfide have similar polarities, separation can be challenging.[4][5] Here are some strategies:

  • Optimize Your Solvent System: Experiment with different solvent systems. A shallow gradient of a more polar solvent in a non-polar one (e.g., a slow increase of ethyl acetate (B1210297) in hexane) can improve separation.[4]

  • Try a Different Stationary Phase: If silica (B1680970) gel is not providing adequate separation, consider using alumina (B75360) or a reverse-phase silica.

  • Pre-treatment of Crude Mixture: Before chromatography, you can attempt to remove the bulk of the diphenyl disulfide through other methods like recrystallization if your product is a solid.

Q4: Can I remove diphenyl disulfide by distillation?

While distillation is a viable purification technique for liquids, it is often inefficient for separating products from diphenyl disulfide.[6][7] This is because the two compounds may have close boiling points or diphenyl disulfide can be carried over with the product vapor (entrainment).[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Issue 1: Low Yield of Purified Product
Possible Cause Troubleshooting Steps
Oxidation of this compound This compound is susceptible to oxidation, forming diphenyl disulfide and reducing the amount of nucleophile available for the desired reaction.[8] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[4][8]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before starting the workup.[3]
Product Loss During Workup Your product may have some solubility in the aqueous layers during extraction.[3] Ensure you thoroughly extract the aqueous phase with an appropriate organic solvent. A brine wash can help to decrease the solubility of organic compounds in the aqueous layer.[9]
Issue 2: Persistent Impurities After Purification
Purity Analysis Data Troubleshooting Steps
NMR shows broad peaks or unexpected signals. This suggests the presence of residual impurities or paramagnetic species. If copper reagents were used, ensure they are fully removed during the aqueous workup, for instance by washing with saturated aqueous ammonium (B1175870) chloride solution until the aqueous layer is no longer blue.[6][10]
TLC shows a single spot, but NMR indicates impurities. The impurity may have a similar Rf value to your product in the chosen TLC solvent system. Try developing the TLC plate in several different solvent systems to achieve better separation.[5]
Product is an oil that won't crystallize. Impurities can inhibit crystallization.[3] Attempt further purification by column chromatography. If the product is pure but still an oil, try inducing crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or triturating with a non-polar solvent like hexane (B92381) or pentane.[4]

Experimental Protocols

Protocol 1: General Aqueous Workup

This procedure is a typical first step after the reaction is complete to remove water-soluble impurities.

  • Pour the reaction mixture into a separatory funnel.

  • Dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and wash with water to remove the bulk of water-soluble reagents.[9]

  • Next, wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acids.[9]

  • Follow with a wash using saturated aqueous sodium chloride (brine) to remove residual water from the organic layer.[9]

  • Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.[6][9]

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.[9]

Protocol 2: Purification by Column Chromatography

This is often the most effective method for separating the desired product from diphenyl disulfide.[6]

  • Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).[3]

  • Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elute the Column: Begin elution with a non-polar solvent system (e.g., 7:1 hexane-diethyl ether).[6] Gradually increase the polarity of the eluent to separate the compounds.

  • Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Protocol 3: Purification by Recrystallization

This method is suitable for solid products.

  • Solvent Selection: Choose a solvent or solvent pair in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.[11][12]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of your product should form.[11] To maximize yield, the flask can be placed in an ice bath.[11]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any remaining impurities.[11]

  • Drying: Dry the purified crystals under vacuum.[11]

Visualizations

Purification_Workflow General Purification Workflow for this compound Reactions reaction Reaction Mixture workup Aqueous Workup (Wash with H2O, NaHCO3, Brine) reaction->workup drying Dry Organic Layer (e.g., Na2SO4) workup->drying concentration Concentration (Rotary Evaporator) drying->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography crystallization Recrystallization crude_product->crystallization distillation Distillation crude_product->distillation pure_product Pure Product chromatography->pure_product crystallization->pure_product distillation->pure_product

Caption: General purification workflow for this compound reactions.

Troubleshooting_Logic Troubleshooting Common Purification Issues start Crude Product Analysis low_yield Low Yield? start->low_yield discolored Discolored Product? low_yield->discolored No check_oxidation Check for Oxidation (Inert Atmosphere) low_yield->check_oxidation Yes impure_nmr Impure by NMR/TLC? discolored->impure_nmr No disulfide_impurity Suspect Diphenyl Disulfide discolored->disulfide_impurity Yes optimize_chroma Optimize Chromatography (Solvent System) impure_nmr->optimize_chroma Yes end_ok Product OK impure_nmr->end_ok No check_completion Check Reaction Completion (TLC Monitoring) check_oxidation->check_completion end_repurify Repurify disulfide_impurity->end_repurify recrystallize Attempt Recrystallization optimize_chroma->recrystallize recrystallize->end_repurify

Caption: Troubleshooting logic for common purification issues.

References

optimizing reaction conditions for benzenethiolate SAM formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the formation of benzenethiolate self-assembled monolayers (SAMs).

Troubleshooting Guide

This guide addresses common issues encountered during this compound SAM formation.

ProblemPossible Cause(s)Recommended Solution(s)
Poor or Incomplete Monolayer Formation 1. Contaminated substrate surface.[1][2] 2. Impure thiol or solvent.[2][3] 3. Insufficient immersion time.[4] 4. Low thiol concentration.[4]1. Ensure rigorous substrate cleaning (e.g., piranha solution, UV/ozone).[2][5] 2. Use high-purity benzenethiol (B1682325) and ethanol (B145695) (200 proof recommended).[2] 3. Increase immersion time (typically 18-24 hours for a well-ordered monolayer).[4] 4. Use a thiol concentration in the millimolar range (e.g., 1 mM).[4][6]
Disordered or Inconsistent Monolayer Structure 1. Sub-optimal solution temperature. Benzenethiol can form disordered SAMs at room temperature.[6][7] 2. Presence of oxygen during assembly.[2] 3. Inappropriate solvent.[8]1. Increase the solution temperature to 50-75°C to promote the formation of ordered domains.[6] 2. De-gas the thiol solution and minimize headspace in the reaction container. Consider backfilling with an inert gas like nitrogen.[2] 3. Ethanol is a commonly used and effective solvent for thiol SAM formation.[2][4]
Poor Reproducibility 1. Inconsistent substrate cleaning protocol.[1] 2. Variations in environmental conditions (e.g., humidity, contaminants).[2] 3. Degradation of benzenethiol stock solution.1. Standardize the substrate cleaning procedure. 2. Work in a clean environment, avoiding contaminants like silanes or iodine.[2] 3. Store benzenethiol under an inert atmosphere and away from light.
SAM Degradation Over Time 1. Oxidation of the gold-thiolate bond due to exposure to air, light, or ozone.[9]1. Store prepared SAMs in a clean, dark, and dry environment, such as a desiccator.[2] For longer-term stability, consider storage under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the recommended substrate for this compound SAM formation?

A gold substrate, particularly Au(111), is the most common and well-characterized substrate for forming high-quality this compound SAMs due to the strong, specific interaction between sulfur and gold.[4][10]

Q2: What is the optimal concentration of benzenethiol in the solution?

A concentration of 1 mM in ethanol is frequently cited for achieving well-ordered this compound SAMs.[6] While SAMs can form from more dilute solutions, concentrations in the millimolar range generally yield better results.[4]

Q3: How long should the substrate be immersed in the benzenethiol solution?

For the formation of a well-ordered and densely packed monolayer, an immersion time of 18 to 24 hours is commonly recommended.[4] The initial adsorption is rapid, but a longer duration allows for the reorganization of the molecules into a more stable and ordered structure.[10]

Q4: What is the effect of temperature on this compound SAM formation?

While many thiol SAMs are formed at room temperature, benzenethiol tends to form disordered monolayers under these conditions.[6][7] Elevating the solution temperature to a range of 50-75°C has been shown to promote the formation of large, two-dimensional ordered domains.[6]

Q5: Which solvent should I use for the benzenethiol solution?

High-purity ethanol (200 proof) is the most widely recommended solvent for preparing thiol solutions for SAM formation.[2] The quality of the solvent is crucial, as impurities can negatively impact the resulting monolayer.[3]

Q6: How can I confirm the quality of my this compound SAM?

Several surface-sensitive analytical techniques can be used to characterize the quality of the SAM, including:

  • Scanning Tunneling Microscopy (STM) to visualize the surface morphology and molecular packing.[6][7]

  • X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition and the formation of the gold-thiolate bond.[7][11]

  • Contact Angle Goniometry to assess the surface wettability, which is indicative of monolayer formation and ordering.

  • Cyclic Voltammetry (CV) to evaluate the insulating properties and defect density of the monolayer.[1]

Q7: My SAM appears to be degrading. How can I prevent this?

The gold-thiolate bond can be susceptible to oxidation, especially when exposed to ambient light and air.[9] To minimize degradation, it is advisable to work in a clean environment, use degassed solvents, and store the prepared SAMs in a dark, inert atmosphere (e.g., in a desiccator with nitrogen backfill).[2]

Quantitative Data Summary

The tables below summarize key quantitative parameters for optimizing this compound SAM formation.

Table 1: Effect of Thiol Concentration and Immersion Time on SAM Formation

ParameterValueExpected OutcomeReference(s)
Thiol Concentration 1 mMFormation of a well-ordered monolayer.[4][6]
< 1 µMPotential for imperfect monolayer formation.[4]
Immersion Time 18 - 24 hoursFormation of a densely packed and well-ordered SAM.[4]
A few minutesInitial, rapid adsorption, but likely a disordered monolayer.[12]

Table 2: Effect of Temperature on this compound SAM Structure on Au(111)

Solution TemperatureObserved StructureReference(s)
Room TemperatureDisordered phases.[6][7]
50°CTwo-dimensional ordered SAMs with large domains.[6]
75°CTwo-dimensional ordered SAMs with large domains.[6]

Experimental Protocols

Detailed Protocol for this compound SAM Formation on a Gold Substrate

This protocol outlines the key steps for preparing a high-quality this compound SAM on a gold-coated substrate.

1. Substrate Cleaning:

  • Immerse the gold substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. Extreme caution is required when handling piranha solution.
  • Thoroughly rinse the substrate with deionized water and then with absolute ethanol.[2]
  • Dry the substrate under a stream of dry nitrogen gas.[5]
  • For enhanced cleaning, a UV/ozone treatment for 10-20 minutes can be employed.[5]

2. Thiol Solution Preparation:

  • Prepare a 1 mM solution of benzenethiol in absolute ethanol.[6]
  • Use a clean glass container for the solution.[2]
  • To minimize oxidation, it is recommended to degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

3. Self-Assembly Process:

  • Place the clean, dry gold substrate into the benzenethiol solution. Ensure the entire surface is submerged.
  • Seal the container to minimize solvent evaporation and exposure to atmospheric contaminants.[2]
  • For optimal ordering of this compound SAMs, place the sealed container in an oven or on a hotplate set to 50°C.[6]
  • Allow the self-assembly to proceed for 18-24 hours.[4]

4. Post-Assembly Rinsing and Drying:

  • Carefully remove the substrate from the thiol solution using clean tweezers.
  • Rinse the substrate thoroughly with fresh absolute ethanol to remove any non-covalently bonded molecules.
  • Dry the substrate again under a stream of dry nitrogen.

5. Storage:

  • Store the prepared SAM-coated substrate in a clean, dry, and dark environment, such as a desiccator, to prevent degradation.[2][9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Self-Assembly cluster_post Post-Processing cluster_final Final Steps sub_clean Substrate Cleaning immersion Immersion & Incubation (18-24h, 50°C) sub_clean->immersion sol_prep Solution Preparation sol_prep->immersion rinsing Rinsing immersion->rinsing drying Drying rinsing->drying storage Storage drying->storage characterization Characterization drying->characterization

Caption: Experimental workflow for this compound SAM formation.

troubleshooting_guide start Problem with SAM Formation q1 Incomplete Monolayer? start->q1 q1_yes Check Substrate Cleaning Check Thiol/Solvent Purity Increase Immersion Time/Concentration q1->q1_yes Yes q1_no Disordered Monolayer? q1->q1_no No q2_yes Increase Temperature (50-75°C) De-gas Solution Use Inert Atmosphere q1_no->q2_yes Yes q2_no Poor Reproducibility? q1_no->q2_no No q3_yes Standardize Cleaning Protocol Control Environment Check Thiol Stock q2_no->q3_yes Yes q3_no SAM Degradation? q2_no->q3_no No q4_yes Store in Dark/Inert Environment Avoid Air/Light Exposure q3_no->q4_yes Yes q4_no Consult Further Literature or Technical Support q3_no->q4_no No

Caption: Troubleshooting decision tree for SAM formation issues.

References

Technical Support Center: Benzenethiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving benzenethiolate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide: Low Reactivity of this compound

Low or no reactivity of this compound can be a significant hurdle in synthesis. This guide addresses common causes and provides actionable solutions in a question-and-answer format.

Question 1: Why is my reaction with sodium this compound showing low or no conversion?

Answer: Several factors can contribute to the low reactivity of sodium this compound. A systematic check of your reagents and reaction conditions is the first step in troubleshooting.

A primary cause can be the quality of the sodium this compound itself. Thiolates, including sodium this compound, are susceptible to oxidation by atmospheric oxygen, which converts the active thiolate nucleophile into inactive diphenyl disulfide. This oxidation can occur during storage or handling.

Another common issue is the presence of moisture in the reaction. Sodium this compound is a reasonably strong base and can be protonated by water, regenerating benzenethiol (B1682325). While benzenethiol is still nucleophilic, the anionic thiolate is significantly more so.

Finally, suboptimal reaction conditions such as incorrect solvent choice, low temperature, or an inappropriate leaving group on the electrophile can lead to poor reactivity.

Question 2: How can I ensure the quality and reactivity of my sodium this compound?

Answer: To ensure the quality of your sodium this compound, it is best to use a freshly opened bottle from a reputable supplier. If you suspect your reagent has been compromised, you can consider preparing it fresh. A common method is to react benzenethiol with a slight excess of a strong base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) in an anhydrous, inert solvent immediately before use.

When handling sodium this compound, always work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture. Use of a glovebox is ideal, but a well-purged Schlenk line setup is also effective.

Question 3: What are the optimal reaction conditions for a typical nucleophilic substitution with this compound?

Answer: The optimal conditions for a nucleophilic substitution reaction with this compound depend on the specific substrate and reaction type (e.g., SN2, SNAr). However, some general guidelines can be followed to enhance reactivity.

  • Solvent: For SN2 reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) are generally preferred.[1] These solvents solvate the cation (e.g., Na+) but leave the this compound anion "naked" and highly nucleophilic.[1] Protic solvents like ethanol (B145695) or water can solvate the thiolate anion through hydrogen bonding, reducing its nucleophilicity.[1]

  • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions like elimination (E2), especially with secondary and sterically hindered primary substrates.[1] It is often best to start at room temperature and gently heat the reaction if the rate is too slow.

  • Leaving Group: The choice of leaving group on the electrophile is critical. For SN2 reactions, the reactivity order is generally I > Br > Cl > F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups. For nucleophilic aromatic substitution (SNAr), a highly electronegative leaving group (like F) and the presence of strong electron-withdrawing groups on the aromatic ring are necessary to activate the substrate.[2][3][4]

Question 4: I am observing the formation of side products. What are the common competing reactions and how can I minimize them?

Answer: The most common side reaction in SN2 reactions with this compound, particularly with secondary or bulky primary alkyl halides, is the E2 elimination, which leads to the formation of an alkene.[1] this compound is a strong nucleophile but also a moderately strong base. To favor substitution over elimination, consider the following:

  • Use a less hindered substrate: Primary alkyl halides are less prone to elimination than secondary ones.[5]

  • Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1]

  • Use a good, non-bulky nucleophile: this compound itself is not particularly bulky, which is advantageous.

Another potential side product is diphenyl disulfide, formed from the oxidation of this compound. As mentioned, this can be minimized by rigorously excluding air from the reaction.

In SN1-type reactions, carbocation rearrangements can lead to a mixture of products.[1] If you suspect this is occurring, switching to SN2 conditions (strong nucleophile, polar aprotic solvent) is the best strategy to avoid the formation of a carbocation intermediate.[1]

Frequently Asked Questions (FAQs)

Q1: Is sodium this compound the same as benzenethiol?

A1: No, they are related but different chemical species. Benzenethiol (PhSH) is a neutral molecule, a weak acid. Sodium this compound (PhSNa) is the sodium salt of benzenethiol, formed by deprotonating benzenethiol with a base. The this compound anion (PhS⁻) is a much stronger nucleophile than neutral benzenethiol.

Q2: My benzenethiol has a very strong, unpleasant odor. Is this normal?

A2: Yes, benzenethiol is known for its strong and unpleasant, garlic-like odor. It is also toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Q3: Can I use a different base to generate this compound in situ?

A3: Yes, besides sodium hydride and sodium methoxide, other strong bases like potassium tert-butoxide (t-BuOK) or sodium hydroxide (B78521) (NaOH) can be used to deprotonate benzenethiol. However, be mindful of the solubility of the resulting thiolate and the compatibility of the base with your substrate and solvent. For instance, using aqueous NaOH will introduce water into the reaction, which may not be desirable.

Q4: How does steric hindrance affect the reactivity of this compound?

A4: The reactivity of this compound in SN2 reactions is highly sensitive to steric hindrance at the electrophilic carbon of the substrate.[5][6] Reactions with methyl and primary alkyl halides are generally fast, while reactions with secondary alkyl halides are slower and compete with elimination. Tertiary alkyl halides do not undergo SN2 reactions with this compound due to excessive steric hindrance.[1][5]

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of thioether synthesis.

Table 1: Effect of Catalyst on Thioether Synthesis

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1CuI (5)CH₃CN1276
2CuCl₂·2H₂O (5)CH₃CN1272
3Cu(OTf)₂ (5)CH₃CN1277
4Cu(OTf)₂ (5)DCM285
5Cu(OTf)₂ (2) DCM 2 89
6NoneDCM50

Data adapted from a study on S-H insertion reactions.[7] Conditions: 2-mercaptobenzoxazole (B50546) (1.0 mmol), α-aryl diazoester (1.0 mmol), catalyst in 3 mL of solvent at room temperature.

Table 2: Optimization of Thiol-Ene Reaction Conditions

EntrySolventAdditive (4.5 eq)Thiophenol eq.Yield (%)
1CH₂Cl₂CH₃CO₂H1.642
2H₂ONone1.698
3CH₂Cl₂H₂O (10 eq)1.699
4CH₂Cl₂H₂O (10 eq)2.5 Quantitative

Data adapted from a study on the purple-light promoted thiol-ene reaction of hexadec-1-ene with thiophenol.[8]

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction of an Alkyl Halide with Sodium this compound

This protocol describes a general method for the synthesis of an alkyl phenyl sulfide (B99878) from an alkyl halide and sodium this compound.

Materials:

  • Sodium this compound (1.1 mmol, 1.1 equiv.)

  • Alkyl halide (1.0 mmol, 1.0 equiv.)

  • Anhydrous dimethylformamide (DMF, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser, magnetic stirrer)

Procedure:

  • Set up an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of inert gas.

  • To the flask, add sodium this compound (1.1 mmol).

  • Add anhydrous DMF (5 mL) via syringe.

  • Stir the mixture at room temperature until the sodium this compound is fully dissolved.

  • Add the alkyl halide (1.0 mmol) dropwise to the stirred solution via syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish at room temperature, gently heat the mixture to 50-60 °C.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: In Situ Generation of this compound for Nucleophilic Substitution

This protocol is for reactions where sodium this compound is generated in situ from benzenethiol and a base.

Materials:

  • Benzenethiol (1.0 mmol, 1.0 equiv.)

  • Sodium hydride (60% dispersion in mineral oil, 1.1 mmol, 1.1 equiv.)

  • Alkyl halide (1.0 mmol, 1.0 equiv.)

  • Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of inert gas.

  • In the flask, suspend sodium hydride (1.1 mmol) in anhydrous THF (2 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of benzenethiol (1.0 mmol) in anhydrous THF (3 mL).

  • Add the benzenethiol solution dropwise to the stirred NaH suspension over 10-15 minutes. (Caution: Hydrogen gas is evolved).

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.0 mmol) dropwise to the reaction mixture.

  • Monitor the reaction by TLC and work up as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Reactivity of this compound Observed check_reagents 1. Check Reagent Quality start->check_reagents reagent_quality Is Sodium this compound old or exposed to air? check_reagents->reagent_quality check_conditions 2. Verify Reaction Conditions moisture Is the reaction anhydrous? check_conditions->moisture prepare_fresh Prepare fresh Sodium this compound in situ reagent_quality->prepare_fresh Yes use_new Use a new, sealed bottle of reagent reagent_quality->use_new No prepare_fresh->check_conditions use_new->check_conditions dry_reagents Dry solvents and reagents thoroughly moisture->dry_reagents No solvent_choice Is the solvent appropriate (e.g., polar aprotic for SN2)? moisture->solvent_choice Yes dry_reagents->solvent_choice change_solvent Switch to a more suitable solvent (e.g., DMF, DMSO) solvent_choice->change_solvent No temp_check Is the temperature optimal? solvent_choice->temp_check Yes change_solvent->temp_check adjust_temp Gradually increase temperature, monitoring for side products temp_check->adjust_temp No leaving_group Is the leaving group reactive enough? temp_check->leaving_group Yes adjust_temp->leaving_group change_lg Use a substrate with a better leaving group (I, Br, OTs) leaving_group->change_lg No success Reaction Proceeds leaving_group->success Yes change_lg->success

Caption: A troubleshooting workflow for addressing the low reactivity of this compound.

SN2_Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products NaSPh Sodium this compound (NaSPh) Reaction_Step SN2 Reaction NaSPh->Reaction_Step RX Alkyl Halide (R-X) RX->Reaction_Step Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction_Step Temp Temperature (e.g., RT to 60°C) Temp->Reaction_Step Thioether Alkyl Phenyl Sulfide (R-SPh) NaX Sodium Halide (NaX) Reaction_Step->Thioether Reaction_Step->NaX

References

Technical Support Center: Preventing Oxidation of Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the spontaneous oxidation of benzenethiolate to diphenyl disulfide.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, providing direct solutions to mitigate unwanted oxidation.

Q1: My reaction using sodium this compound is sluggish, and the yield is unexpectedly low. What is the likely cause?

A: The most probable cause is the oxidation of the this compound nucleophile to diphenyl disulfide.[1] this compound is highly susceptible to oxidation by atmospheric oxygen, which converts it into the disulfide dimer.[1][2] This byproduct is not nucleophilic and does not participate in the desired reaction, thereby reducing the concentration of the active reagent, leading to incomplete conversion and poor yields.[1]

To troubleshoot this issue:

  • Confirm Oxidation: Analyze a small aliquot of your crude reaction mixture using TLC, GC-MS, or LC-MS to check for the presence of diphenyl disulfide.[2][3]

  • Improve Inert Atmosphere: Ensure your reaction is conducted under a strictly oxygen-free nitrogen or argon atmosphere.[1][4] Re-evaluate your inert gas setup for any potential leaks.

  • Use Degassed Solvents: Dissolved oxygen in solvents is a primary culprit.[1] Ensure all solvents are thoroughly degassed immediately before use.[5]

Q2: I'm observing a white precipitate forming in my this compound solution. What is it, and how can I prevent it?

A: The white precipitate is almost certainly diphenyl disulfide.[1] It is often less soluble than the corresponding thiol or its salt in common organic solvents, causing it to precipitate as it forms.[1][6] This is a definitive visual indicator that your reaction conditions are not sufficiently anaerobic.

To prevent precipitation:

  • Enhance Inert Atmosphere Techniques: Use a Schlenk line or a glovebox for handling the reagents and setting up the reaction.[4][7] If using a balloon, ensure it is purged and filled with high-purity inert gas.

  • Thoroughly Degas Solvents: Employ a robust degassing method such as "Freeze-Pump-Thaw" for maximum oxygen removal.[5][8]

  • Use Fresh Reagents: If possible, use freshly prepared or properly stored sodium this compound to minimize the presence of pre-existing disulfide impurities.[2]

Q3: I suspect my starting material or the generated this compound has already oxidized. How can I confirm this and quantify the impurity?

A: You can confirm and quantify diphenyl disulfide contamination using several analytical techniques. The choice depends on the required accuracy and available instrumentation.[3][9][10]

Method Principle Limit of Detection (LOD) Key Advantages Key Disadvantages
GC-MS Separation by gas chromatography followed by mass spectrometry detection.[3]Low (ng to pg range)High selectivity and sensitivity; provides structural information.[3]Requires volatile and thermally stable analytes.
HPLC-UV Separation by liquid chromatography with UV detection.[3]Low (µg to ng range)Robust, widely available, and good for quantification.[3]Co-eluting species can interfere; less specific than MS.[3]
Voltammetry (DPV, SWV) Electrochemical reduction of the disulfide bond at an electrode surface.[10]Sub-µM rangeHigh sensitivity, rapid analysis, and cost-effective.[10]Susceptible to electrode fouling and matrix interference.[10]
Iodometric Titration Two-step process: reduction of the disulfide to thiophenol, followed by titration with iodine.[9][11]Higher (mg range)Cost-effective, well-established, and reliable for macro-scale analysis.[9]Indirect method, potential for incomplete reduction.[9]

Q4: My crude product is contaminated with diphenyl disulfide. How can I remove it or reverse the oxidation?

A: Separating diphenyl disulfide from a desired product can be challenging via chromatography due to similar polarities. A more effective strategy is to chemically convert the unwanted disulfide back into benzenethiol (B1682325) in situ or during workup. This can be achieved by adding a reducing agent.[12]

A common and effective method is reduction with sodium borohydride (B1222165) (NaBH₄).[12][13] The resulting thiophenol can then be removed by an aqueous base wash during workup if it does not interfere with the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this compound oxidation?

A: The oxidation of this compound to diphenyl disulfide is typically initiated by an electron transfer process, often involving molecular oxygen. The process can be summarized as the coupling of two thiyl radicals, which are formed from the thiolate. This reaction can be catalyzed by trace amounts of transition metal ions.[14][15] Under basic conditions, the deprotonated thiolate anion (PhS⁻) is even more susceptible to oxidation than the neutral thiol (PhSH).[16]

Q2: How can I effectively degas my solvents to prevent oxidation?

A: Removing dissolved oxygen from solvents is critical.[5] There are three primary methods, with varying levels of effectiveness.

Method Description Effectiveness Best For
Freeze-Pump-Thaw The solvent is frozen (liquid N₂), a vacuum is applied to remove gases from the headspace, and the solvent is thawed. This cycle is repeated at least three times.[5]Most Effective: Removes the highest amount of dissolved gas.[5]Highly oxygen-sensitive reactions (e.g., organometallic catalysis, radical reactions).[5]
Sparging (Bubbling) An inert gas (nitrogen or argon) is bubbled through the solvent for an extended period (20-60 minutes) to displace dissolved oxygen.[7][17]Moderately Effective: Suitable for many applications but less thorough than Freeze-Pump-Thaw.[7]General purpose use for air-sensitive reactions where trace oxygen is tolerable.
Sonication under Vacuum The solvent is placed in an ultrasonic bath under a light vacuum. The sonication helps dissolved gases to form bubbles that are then removed by the vacuum.[5][7]Moderately Effective: A rapid method for degassing.Quick degassing for applications like HPLC mobile phases or moderately sensitive reactions.[7]

Q3: What are the best practices for handling and storing benzenethiol and its salts?

A: To minimize oxidation during storage, benzenethiol should be stored in a tightly sealed container with the headspace flushed with an inert gas like argon or nitrogen.[4] Store the container in a cool, dark, and well-ventilated area. Since the disagreeable odor is often due to minor contamination, ensuring the container is well-sealed is crucial.[18] For this compound salts, which are even more prone to oxidation, storage under a strictly inert atmosphere in a glovebox or a sealed Schlenk flask is highly recommended.

Q4: Are there any chemical additives that can help stabilize my this compound solution during a reaction?

A: Yes, in some cases, additives can help protect against trace amounts of oxygen or catalytic impurities.

  • Reducing Agents: A small, sub-stoichiometric amount of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be added. TCEP is effective at maintaining thiols in their reduced state and is compatible with a wide range of functional groups.[15][19]

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester trace metal ions, preventing them from participating in the redox cycle.[15]

Visual Guides

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_outcome Outcome start Start: Reaction with This compound Nucleophile glassware 1. Use Oven-Dried Glassware start->glassware solvent 2. Select Anhydrous Solvent glassware->solvent degas 3. Degas Solvent (e.g., Sparging or Freeze-Pump-Thaw) solvent->degas setup 4. Assemble Glassware Under Inert Gas (N2/Ar) degas->setup reagents 5. Add Solvent and Reagents via Syringe/Cannula setup->reagents run 6. Run Reaction Under Positive Inert Gas Pressure reagents->run success Success: High Yield of Desired Product run->success Oxidation Prevented failure Failure: Diphenyl Disulfide Formed run->failure Oxygen Contamination

Caption: Experimental workflow for preventing this compound oxidation.

G issue Issue Observed: Low Yield / Sluggish Reaction or White Precipitate check_ox Is Diphenyl Disulfide (DPDS) formation suspected? issue->check_ox analyze Analyze sample by TLC, GC-MS, or NMR check_ox->analyze Yes check_other Investigate other reaction parameters (temp, stoichiometry, reagent purity) check_ox->check_other No dpds_present Is DPDS present? analyze->dpds_present review_inert Action: Review and Improve Inert Atmosphere Technique (Schlenk Line, Glovebox) dpds_present->review_inert Yes dpds_present->check_other No review_degas Action: Use More Effective Solvent Degassing Method (e.g., Freeze-Pump-Thaw) review_inert->review_degas reduce Post-Reaction Fix: Reduce DPDS with NaBH4 during workup review_degas->reduce

Caption: Troubleshooting decision tree for suspected oxidation.

Key Experimental Protocols

Protocol 1: Setting up an Inert Atmosphere Reaction (Nitrogen Balloon Technique)

This protocol describes a standard method for maintaining an oxygen-free environment for moderately air-sensitive reactions.

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120°C for at least 4 hours to remove adsorbed water and cool under a stream of dry nitrogen or in a desiccator.[7]

  • Assembly: Quickly assemble the glassware while still warm and fit the reaction flask with a rubber septum.

  • Purging: Insert a needle connected to a nitrogen line (through a bubbler) and a second "outlet" needle into the septum. Allow the inert gas to flush the flask for 5-10 minutes to displace the air.

  • Balloon Setup: Remove the outlet needle. Attach a balloon to a separate needle, flush the balloon with nitrogen 2-3 times, then fill it. Replace the main nitrogen line needle with the needle attached to the filled balloon. The slight positive pressure from the balloon will maintain the inert atmosphere.[20]

  • Reagent Addition: Add degassed solvents and liquid reagents via syringe through the septum. Add solid reagents quickly by briefly removing the septum under a strong positive flow of nitrogen.

Protocol 2: Solvent Degassing by Nitrogen Purging (Sparging)

This is a rapid and convenient method for degassing solvents for many applications.[17]

  • Setup: Place the solvent in a Schlenk flask or a standard flask fitted with a septum.

  • Inlet: Insert a long needle or a glass pipette connected to a nitrogen line, ensuring the tip is submerged well below the solvent's surface.

  • Outlet: Insert a short outlet needle in the septum to allow displaced gases to exit.

  • Purge: Bubble a steady stream of nitrogen through the solvent for 20-30 minutes. A fine stream of bubbles is more effective than large, coarse bubbles.[7]

  • Completion: Once degassing is complete, remove the outlet needle first, followed by the main nitrogen inlet needle, to leave the flask under a positive pressure of inert gas. Use the solvent promptly.

Protocol 3: Reductive Cleavage of Diphenyl Disulfide using NaBH₄

This protocol can be used to convert contaminating diphenyl disulfide back to a soluble thiophenolate salt during an aqueous workup.[12]

  • Dissolution: After the primary reaction is complete, concentrate the crude product. Dissolve the residue in a suitable alcohol like ethanol (B145695) or a solvent like THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (approx. 2.0 equivalents relative to the estimated disulfide) portion-wise to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir until the solution becomes colorless, which indicates the consumption of the yellow-tinged diphenyl disulfide.[12]

  • Workup: Proceed with a standard aqueous workup. The resulting sodium this compound is water-soluble and can be removed from the organic layer by washing with a dilute aqueous base (e.g., 1M NaOH), followed by water and brine.

References

Technical Support Center: Workup Procedures for Reactions Involving Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with benzenethiolate in their chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my reaction with sodium this compound is complete?

A1: The first step is to quench the reaction. This neutralizes any remaining reactive species, including unreacted sodium this compound. A common and generally safe method is to cool the reaction mixture in an ice bath and slowly add a quenching agent.

Q2: What are suitable quenching agents for a reaction involving sodium this compound?

A2: For quenching unreacted sodium this compound, which is a basic and nucleophilic reagent, a mild proton source is often sufficient. Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution is a common choice as it is a weak acid. For more reactive reagents that might be present, a stepwise quenching procedure is recommended, starting with a less reactive quencher like isopropanol, followed by ethanol, and then water.[1][2]

Q3: How do I remove the characteristic unpleasant odor of benzenethiol (B1682325) after the reaction?

A3: The odor is due to the formation of benzenethiol, which can occur if the this compound is protonated. To manage the odor, all manipulations should be performed in a well-ventilated fume hood. Rinsing glassware with a bleach solution can help to oxidize the residual thiol to less odorous compounds. Setting up a bleach trap for any exhaust lines from your reaction apparatus can also help neutralize escaping vapors.

Q4: What is the most common byproduct in reactions using this compound, and how can I remove it?

A4: A frequent byproduct is diphenyl disulfide, formed from the oxidation of this compound. This byproduct is often sparingly soluble and may precipitate from the reaction mixture. It can be removed by filtration, column chromatography, or recrystallization.

Troubleshooting Guide

Problem: I've formed a persistent emulsion during the aqueous workup.

  • Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Solution 2: Gentle Swirling. Instead of vigorous shaking, gently swirl the separatory funnel or stir the layers with a glass rod.

  • Solution 3: Centrifugation. If the emulsion persists and the volume is manageable, centrifuging the mixture can force the layers to separate.

  • Solution 4: Filtration. As a last resort, you can filter the entire mixture through a pad of Celite®.

Problem: I still have a strong thiol smell even after the workup.

  • Cause: This indicates the presence of residual benzenethiol. Sodium this compound is sensitive to air and moisture and can hydrolyze to form benzenethiol.

  • Solution:

    • Base Wash: Wash the organic layer with a dilute aqueous base solution, such as 1M sodium hydroxide (B78521) (NaOH), to convert the volatile benzenethiol into the water-soluble sodium this compound. Caution: Ensure your desired product is stable to basic conditions.

    • Oxidative Quench: Treat the organic layer with a mild oxidizing agent, like a dilute solution of hydrogen peroxide or sodium hypochlorite (B82951) (bleach), to oxidize the thiol to the less volatile disulfide. Caution: Ensure your product is not sensitive to oxidation.

    • Bleach Decontamination: For cleaning glassware, soak in a 1:1 solution of bleach and water overnight to eliminate the odor.

Problem: A white solid has precipitated during the reaction or workup.

  • Identification: This is likely diphenyl disulfide.

  • Solution: The solid can often be removed by filtration. If it remains in the crude product, it can be separated by column chromatography or recrystallization.

Problem: My product is soluble in the aqueous wash.

  • Solution: If you suspect your product has partitioned into the aqueous layer, you can try to "salt out" the product by adding a large amount of a salt like sodium chloride to the aqueous layer to decrease the product's solubility. Subsequently, re-extract the aqueous layer with an organic solvent. It is always good practice to save all layers until you have confirmed the location of your product.

Data Presentation

Table 1: Solubility of Sodium this compound in Common Solvents

SolventFormulaTypeSolubility
WaterH₂OProtic, PolarSoluble
MethanolCH₃OHProtic, PolarSoluble
EthanolC₂H₅OHProtic, PolarSoluble
Dimethylformamide (DMF)C₃H₇NOAprotic, PolarSoluble
Dimethyl sulfoxide (B87167) (DMSO)C₂H₆OSAprotic, PolarSoluble
Tetrahydrofuran (THF)C₄H₈OAprotic, PolarSparingly Soluble
Diethyl ether(C₂H₅)₂OAprotic, NonpolarInsoluble
HexanesC₆H₁₄Aprotic, NonpolarInsoluble

Note: This data is qualitative and based on general chemical principles. Empirical verification is recommended.

Table 2: Common Aqueous Washes in Workup Procedures

Washing SolutionPurpose
WaterTo remove water-soluble impurities and salts.
Saturated NH₄ClTo quench the reaction and neutralize basic reagents.
Dilute HClTo remove basic impurities (e.g., amines).
Saturated NaHCO₃To neutralize acidic impurities.
Saturated NaCl (Brine)To remove the majority of dissolved water from the organic layer and to help break emulsions.

Experimental Protocols

Key Experiment: Nucleophilic Aromatic Substitution (SNAr) of 1-chloro-2,4-dinitrobenzene (B32670) with Sodium this compound

This protocol outlines a typical procedure for an SNAr reaction and the subsequent workup.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium this compound in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Electrophile: To the stirred solution, add 1-chloro-2,4-dinitrobenzene, either neat or as a solution in the same solvent.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and a significant amount of water.

  • Washing:

    • Wash the organic layer sequentially with water (2-3 times) to remove the high-boiling solvent (DMF or DMSO).

    • Wash with saturated aqueous sodium bicarbonate to remove any acidic byproducts.

    • Wash with brine to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization to remove byproducts such as diphenyl disulfide.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reaction_setup 1. Reaction Setup (Sodium this compound in DMF) add_electrophile 2. Add Electrophile (e.g., 1-chloro-2,4-dinitrobenzene) reaction_setup->add_electrophile monitoring 3. Monitor by TLC add_electrophile->monitoring quench 4. Quench (sat. aq. NH4Cl) monitoring->quench extraction 5. Extraction (e.g., EtOAc and Water) quench->extraction wash_water 6a. Wash with Water extraction->wash_water wash_bicarb 6b. Wash with NaHCO3 wash_water->wash_bicarb wash_brine 6c. Wash with Brine wash_bicarb->wash_brine drying 7. Dry (e.g., Na2SO4) wash_brine->drying evaporation 8. Solvent Removal drying->evaporation purification 9. Purification (Chromatography or Recrystallization) evaporation->purification

Caption: General experimental workflow for reactions involving sodium this compound.

troubleshooting_odor start Persistent Thiol Odor in Organic Layer product_stability Is the product stable to base? start->product_stability base_wash Wash with dilute NaOH product_stability->base_wash Yes oxidation_stability Is the product stable to oxidation? product_stability->oxidation_stability No end Odor Removed base_wash->end oxidative_quench Wash with dilute bleach or H2O2 oxidation_stability->oxidative_quench Yes consider_alt Consider alternative purification oxidation_stability->consider_alt No oxidative_quench->end

Caption: Decision tree for troubleshooting persistent benzenethiol odor.

References

Technical Support Center: Analysis of Commercial Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial sodium benzenethiolate. The information provided here will help in identifying and quantifying common impurities, understanding their potential impact on experiments, and ensuring the quality of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial sodium this compound?

A1: Commercial sodium this compound, often available in technical grades with purities ranging from 90% to over 95%, can contain several process-related and degradation impurities.[1][2] The most prevalent impurities include:

  • Diphenyl Disulfide: Formed from the oxidation of thiophenol, the precursor to sodium this compound.

  • Thiophenol: Residual starting material from the synthesis of sodium this compound.

  • Sodium Hydroxide (B78521): Excess reagent from the deprotonation of thiophenol.

  • Water: Due to the hygroscopic nature of sodium this compound.[3]

  • Residual Solvents: Organic solvents used during the manufacturing process.

Q2: How can I identify the impurities in my sodium this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities like thiophenol and diphenyl disulfide.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation of unknown impurities and can also be used for quantification (qNMR).[6]

  • Titration: Useful for quantifying specific impurities such as water (Karl Fischer titration) and basic impurities like sodium hydroxide (acid-base titration).[7][8]

Q3: What is the typical purity of commercial sodium this compound?

A3: Commercial grades of sodium this compound are typically available with purities of 90% or >95.0%.[1][9] It is crucial to check the certificate of analysis (CoA) provided by the supplier for lot-specific purity information.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments due to impurities in sodium this compound.

Issue 1: Lower than expected yield in a nucleophilic substitution reaction.

  • Possible Cause: A significant presence of diphenyl disulfide can act as a competing electrophile, consuming the nucleophile and reducing the yield of the desired product.[10]

  • Troubleshooting Steps:

    • Quantify Diphenyl Disulfide: Use GC-MS or a titration method to determine the percentage of diphenyl disulfide in your sodium this compound.

    • Purification: If the diphenyl disulfide content is high, consider purifying the sodium this compound by recrystallization or washing with a non-polar solvent in which diphenyl disulfide is soluble.

    • Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your reaction by adding a slight excess of the nucleophile to compensate for the amount that will react with the diphenyl disulfide impurity.

Issue 2: Unexpected side reactions or formation of byproducts.

  • Possible Cause: The presence of excess sodium hydroxide can alter the reaction conditions by increasing the basicity, potentially leading to base-catalyzed side reactions or degradation of sensitive functional groups.[3][11][12]

  • Troubleshooting Steps:

    • Determine Basicity: Perform an acid-base titration on a sample of the sodium this compound to quantify the amount of excess base.

    • Neutralization: If a significant amount of excess base is present, consider a pre-reaction workup step to neutralize it. However, this may also neutralize the desired sodium this compound, so careful consideration of the chemistry is required.

    • Use a Higher Purity Grade: For sensitive reactions, it is advisable to use a higher purity grade of sodium this compound with a lower content of basic impurities.

Issue 3: Inconsistent reaction rates or poor reproducibility.

  • Possible Cause: The presence of water can significantly affect reaction kinetics, especially in moisture-sensitive reactions. The hygroscopic nature of sodium this compound makes water a common impurity.[3]

  • Troubleshooting Steps:

    • Measure Water Content: Use Karl Fischer titration to accurately determine the water content in your batch of sodium this compound.[8][13][14]

    • Drying: Dry the sodium this compound under vacuum before use. Ensure all glassware and reaction solvents are rigorously dried.

    • Inert Atmosphere: Handle and store sodium this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

Data Presentation

Table 1: Common Impurities in Commercial Sodium this compound and Analytical Methods for their Quantification.

ImpurityTypical RangeRecommended Analytical Method
Diphenyl Disulfide1 - 5%GC-MS, HPLC, Iodometric Titration[5][7]
Thiophenol0.5 - 2%GC-MS, HPLC[5]
Sodium Hydroxide0.1 - 1%Acid-Base Titration
Water0.1 - 2%Karl Fischer Titration[8][13]

Experimental Protocols

Protocol 1: GC-MS Analysis of Thiophenol and Diphenyl Disulfide

This protocol provides a general method for the separation and identification of thiophenol and diphenyl disulfide impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sodium this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to a final concentration of 1 mg/mL.

    • If necessary, derivatize the thiophenol to improve its chromatographic properties.

  • GC-MS Instrumentation and Conditions: [4][5]

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify thiophenol and diphenyl disulfide based on their retention times and mass spectra.

    • Thiophenol: Molecular Ion (M⁺) at m/z 110.[4]

    • Diphenyl Disulfide: Molecular Ion (M⁺) at m/z 218.[4]

    • Quantify the impurities using a calibration curve prepared with certified reference standards.

Protocol 2: Karl Fischer Titration for Water Content Determination

This protocol describes the volumetric titration method for determining the water content.

  • Reagent Preparation and Standardization:

    • Use a commercially available Karl Fischer reagent.

    • Standardize the reagent by titrating a known mass of a certified water standard (e.g., sodium tartrate dihydrate).[8]

  • Titration Procedure:

    • Add a suitable solvent (e.g., dry methanol) to the titration vessel and pre-titrate to a stable endpoint to remove any residual water.

    • Accurately weigh a sample of sodium this compound and quickly add it to the titration vessel.

    • Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.

  • Calculation:

    • Calculate the water content (in %) using the following formula: Water (%) = (V × F × 100) / W Where:

      • V = Volume of Karl Fischer reagent consumed (mL)

      • F = Titer of the Karl Fischer reagent (mg H₂O/mL)

      • W = Weight of the sample (mg)

Visualizations

experimental_workflow cluster_sample Sample Handling cluster_analysis Impurity Analysis cluster_decision Decision Making cluster_action Action Sample Commercial Sodium this compound GCMS GC-MS Analysis (Thiophenol, Diphenyl Disulfide) Sample->GCMS KFT Karl Fischer Titration (Water Content) Sample->KFT Titration Acid-Base Titration (Excess Base) Sample->Titration PurityCheck Purity Meets Specifications? GCMS->PurityCheck KFT->PurityCheck Titration->PurityCheck Proceed Proceed with Experiment PurityCheck->Proceed Yes Purify Purify or Adjust Stoichiometry PurityCheck->Purify No

Caption: Workflow for identifying and addressing impurities in sodium this compound.

logical_relationship cluster_impurity Impurity cluster_reagent Reagent cluster_reaction Reaction Pathway Impurity Diphenyl Disulfide SideReaction Side Reaction (Reduced Yield) Impurity->SideReaction Acts as competing electrophile Reagent Nucleophile (e.g., Alkyl Halide) DesiredReaction Desired Nucleophilic Substitution Reagent->DesiredReaction Reagent->SideReaction

Caption: Impact of diphenyl disulfide impurity on nucleophilic substitution reactions.

References

Technical Support Center: Strategies for Enhancing the Stability of Benzenethiolate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of benzenopolate solutions. Benzenethiolate is susceptible to degradation, which can impact experimental reproducibility and the quality of research outcomes. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.

Troubleshooting Guides and FAQs

This section addresses specific issues that users may encounter during their experiments with this compound solutions.

Issue 1: Rapid Degradation of this compound Solution

  • Question: My this compound solution is rapidly degrading, as evidenced by the formation of a precipitate (diphenyl disulfide) and a decrease in potency. What are the likely causes?

  • Answer: The primary cause of this compound degradation is oxidation to diphenyl disulfide. This process is accelerated by several factors:

    • Exposure to Atmospheric Oxygen: Benzenethiol (B1682325) and its corresponding thiolate are highly susceptible to oxidation by atmospheric oxygen.

    • Elevated Temperatures: Higher temperatures increase the rate of oxidation.

    • Exposure to Light: UV light can promote the oxidation of thiols.

    • Inappropriate pH: While benzenethiol requires a basic environment to form the this compound anion, highly alkaline conditions can also accelerate oxidation.

    • Presence of Metal Ions: Trace metal ions can catalyze the oxidation of thiols.

Issue 2: Discoloration of this compound Solution

  • Question: My this compound solution has developed a yellow or brownish tint. What does this indicate and how can I prevent it?

  • Answer: Discoloration of a this compound solution is a common indicator of oxidation and the formation of impurities.[1] To prevent discoloration, it is crucial to minimize exposure to oxygen and light. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber vials or by wrapping the container in foil can significantly reduce the rate of degradation and discoloration.

Issue 3: Inconsistent Experimental Results

  • Question: I am observing significant variability in my experimental results when using this compound solutions. Could this be related to solution stability?

  • Answer: Yes, the instability of this compound solutions is a frequent cause of inconsistent experimental outcomes. The concentration of the active this compound species can decrease over time due to oxidation, leading to variability in reaction kinetics, product yields, and biological activity. It is essential to use freshly prepared solutions or to verify the concentration of older solutions before use.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation product of this compound?

    • A1: The primary degradation product of this compound is diphenyl disulfide, formed through an oxidative coupling reaction.[2]

  • Q2: What is the optimal pH for storing this compound solutions?

    • A2: The optimal pH for this compound solutions is a balance between ensuring the deprotonation of benzenethiol to the active thiolate and minimizing oxidation. While a basic pH is necessary for the formation of the thiolate, highly alkaline conditions can accelerate its degradation. A moderately basic pH, buffered to maintain stability, is often preferred. The thiol-disulfide exchange reaction is generally accelerated under neutral to alkaline conditions.

  • Q3: How can I minimize the oxidation of my this compound solution?

    • A3: To minimize oxidation, it is imperative to handle and store this compound solutions under an inert atmosphere, such as nitrogen or argon.[2][3] Using degassed solvents for solution preparation is also a critical step. Additionally, storing solutions at low temperatures and protecting them from light will further enhance stability.

  • Q4: Can I use antioxidants to stabilize my this compound solution?

    • A4: While the use of antioxidants is a common strategy for stabilizing other reactive species, their compatibility and effectiveness with this compound solutions would need to be empirically determined for your specific application. It is important to ensure that any added antioxidant does not interfere with downstream reactions or analyses.

  • Q5: For how long can I store a this compound solution?

    • A5: The stability of a this compound solution is highly dependent on the storage conditions. For optimal long-term stability, solutions should be stored at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere. It is recommended to prepare fresh solutions for critical experiments. For long-term storage, consider storing the benzenethiol as a solid under an inert atmosphere and preparing the solution immediately before use.

Data Presentation

The stability of this compound solutions is influenced by various factors. The following table summarizes qualitative stability data gleaned from the literature. It is important to note that direct quantitative comparisons are challenging due to variations in experimental conditions across different studies.

ParameterConditionEffect on StabilityReference
Atmosphere Presence of Air/OxygenPromotes rapid oxidation to diphenyl disulfide.[2]
Inert Atmosphere (Nitrogen/Argon)Significantly enhances stability by preventing oxidation.[2][3]
Temperature Elevated TemperatureAccelerates the rate of degradation.
Low Temperature (Refrigerated/Frozen)Slows the rate of degradation, enhancing long-term stability.
Light Exposure to UV/Visible LightCan promote photodegradation and oxidation.[1]
Storage in the Dark (Amber Vials)Protects against light-induced degradation.
pH Acidic pHBenzenethiol remains protonated; the thiolate is not present.
Neutral to Alkaline pHPromotes the formation of the more reactive this compound anion, but also accelerates oxidation.
Solvent Protic Solvents (e.g., water, ethanol)Can participate in hydrogen bonding and may influence reactivity and stability.
Aprotic Solvents (e.g., acetonitrile (B52724), THF)Generally good solvents for benzenethiol, but must be deoxygenated.

Experimental Protocols

1. Protocol for the Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a sodium this compound solution under an inert atmosphere to minimize oxidation.

  • Materials:

    • Benzenethiol

    • Sodium hydroxide (B78521) (or other suitable base)

    • Anhydrous, deoxygenated solvent (e.g., ethanol, THF)

    • Schlenk flask or similar glassware for inert atmosphere techniques

    • Syringes and needles

    • Inert gas source (Nitrogen or Argon)

  • Procedure:

    • Prepare the Glassware: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas.

    • Deoxygenate the Solvent: Degas the chosen solvent by sparging with an inert gas for at least 30 minutes.

    • Set up the Reaction under Inert Atmosphere: Assemble the Schlenk flask under a positive pressure of inert gas.

    • Prepare the Base Solution: In the Schlenk flask, dissolve the appropriate amount of sodium hydroxide in the deoxygenated solvent.

    • Add Benzenethiol: Using a syringe, carefully add the desired amount of benzenethiol to the basic solution while stirring.

    • Store the Solution: The resulting sodium this compound solution should be stored in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature.

2. Protocol for Stability Testing of this compound Solutions by HPLC

This protocol outlines a general method for monitoring the degradation of this compound and the formation of diphenyl disulfide over time using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound solution to be tested

    • Diphenyl disulfide standard

    • HPLC-grade solvents (e.g., acetonitrile, water)

    • HPLC system with a UV detector

    • C18 reversed-phase HPLC column

  • Procedure:

    • Sample Preparation: At specified time points, withdraw an aliquot of the this compound solution. Dilute the sample with the mobile phase to a concentration suitable for HPLC analysis.

    • HPLC Analysis:

      • Mobile Phase: A typical mobile phase for separating benzenethiol and diphenyl disulfide is a gradient of acetonitrile and water. The exact gradient will need to be optimized for your specific column and system.

      • Column: A C18 reversed-phase column is commonly used.

      • Detection: Monitor the elution of the compounds using a UV detector, typically at a wavelength around 254 nm.

      • Injection: Inject the prepared sample onto the HPLC system.

    • Data Analysis:

      • Identify the peaks corresponding to benzenethiol and diphenyl disulfide by comparing their retention times with those of the standards.

      • Quantify the peak areas to determine the concentration of each compound at each time point.

      • Plot the concentration of this compound over time to determine the degradation rate.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing prep_start Start: Prepare Stabilized This compound Solution degas Deoxygenate Solvent prep_start->degas inert_atm Work Under Inert Atmosphere (N2/Ar) degas->inert_atm store Store Solution at Low Temp & Protected from Light inert_atm->store aliquot Withdraw Aliquots at Time Points store->aliquot Incubate under Test Conditions hplc_prep Prepare Samples for HPLC aliquot->hplc_prep hplc_run Run HPLC Analysis hplc_prep->hplc_run analyze Analyze Data: Quantify Degradation hplc_run->analyze end End analyze->end Determine Stability Profile

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

troubleshooting_workflow cluster_storage Storage Issues cluster_prep_issues Preparation Issues start Problem: this compound Solution Instability check_storage Review Storage Conditions start->check_storage check_prep Review Preparation Protocol start->check_prep oxygen Exposed to Air/Oxygen? check_storage->oxygen light Exposed to Light? check_storage->light temp Stored at High Temp? check_storage->temp solvent Solvent Deoxygenated? check_prep->solvent atmosphere Prepared under Inert Atmosphere? check_prep->atmosphere solution_storage Solution: Store under Inert Gas, in the Dark, at Low Temperature oxygen->solution_storage light->solution_storage temp->solution_storage solution_prep Solution: Use Deoxygenated Solvents and Inert Atmosphere Techniques solvent->solution_prep atmosphere->solution_prep

Caption: Troubleshooting workflow for this compound solution instability.

References

Technical Support Center: Overcoming Solubility Issues with Benzenethiolate Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with benzenethiolate salts during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound salt poorly soluble in my organic reaction solvent?

This compound salts (e.g., sodium this compound, C₆H₅SNa) are ionic compounds.[1] Due to their ionic nature, they exhibit high solubility in polar solvents, especially polar protic solvents like water, but are often insoluble or sparingly soluble in non-polar organic solvents.[2][3] The principle of "like dissolves like" governs this behavior; the strong ionic interactions within the salt are not easily overcome by the weaker interactions offered by non-polar solvents.[4][5]

Q2: What are the general solubility characteristics of this compound salts?

This compound salts are the salts of thiophenol, which is a weak acid.[2] These salts are typically solids, such as the faintly beige sodium this compound, and are generally soluble in water.[1][6] Their solubility in organic solvents is variable and highly dependent on the solvent's polarity.[6] They are generally insoluble in non-polar solvents like hexane (B92381) but may show some solubility in polar aprotic solvents.[7][8]

Q3: How does the choice of solvent affect the solubility of this compound salts?

The polarity of the solvent is the most critical factor.[9]

  • Polar Protic Solvents (e.g., water, ethanol): Generally good solvents for this compound salts due to their ability to solvate both the cation and the anion effectively through hydrogen bonding and dipole-dipole interactions.[10][11]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are often effective at dissolving salts because they have large dipole moments that can solvate the cation.[8][11] The anion is left less solvated and highly reactive, which can be advantageous for certain reactions.[11][12]

  • Non-Polar Solvents (e.g., hexane, toluene (B28343), benzene): this compound salts are typically insoluble in these solvents.[3][7]

Q4: Can adjusting the pH of the solution improve solubility?

For this compound salts themselves, pH adjustment is not a primary method for increasing solubility in organic solvents. The salt is already in its ionized form. However, pH is a critical factor for the solubility of the parent compound, benzenethiol (B1682325) (thiophenol).[13] In alkaline conditions, the thiol group deprotonates to form the more water-soluble thiolate anion.[6] Conversely, in acidic conditions, the thiolate will be protonated, forming the less water-soluble benzenethiol.[13]

Q5: How does temperature influence the solubility of these salts?

For most solid solutes, solubility increases with temperature.[9][14] Applying heat to the solvent while dissolving the this compound salt can increase both the rate of dissolution and the amount of salt that can be dissolved. However, this effect may be limited in non-polar solvents where the baseline solubility is extremely low. It is crucial to consider the thermal stability of the salt and other reactants at elevated temperatures.

Q6: What are Phase-Transfer Catalysts (PTCs) and how can they help?

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[15] For this compound salts, a PTC can "ferry" the this compound anion from an aqueous or solid phase into a non-polar organic phase.[15][16] The PTC is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt with large alkyl groups (e.g., tetrabutylammonium (B224687) bromide), which makes its cation soluble in the organic phase.[15] This cation pairs with the this compound anion, and the resulting ion pair is soluble in the organic solvent, allowing it to react with an organic substrate.[12]

Q7: How do crown ethers improve the solubility of this compound salts?

Crown ethers are cyclic polyethers that can selectively bind metal cations within their central cavity.[17][18] The size of the cavity determines which cation it binds most strongly (e.g., 18-crown-6 (B118740) is ideal for K⁺).[18] By sequestering the cation (like Na⁺ or K⁺), the crown ether creates a large complex cation with a hydrophobic exterior.[12][17] This complex, along with the this compound anion, becomes soluble in non-polar organic solvents, effectively dissolving the salt.[12][18]

Troubleshooting Guides

Issue 1: this compound salt is not dissolving in the chosen organic solvent (e.g., Toluene, THF).

This is the most common issue, arising from the polarity mismatch between the ionic salt and a non-polar or moderately polar solvent.

Troubleshooting Workflow

cluster_start Initial State cluster_methods Troubleshooting Methods cluster_solvent_options Solvent Options cluster_additive_options Additive Options cluster_physical_options Physical Method Options start Solubility Issue: This compound salt insoluble in organic solvent method1 Method 1: Change Solvent System start->method1 Is changing solvent an option? method2 Method 2: Use Additives start->method2 Need to use the current solvent? method3 Method 3: Physical Methods start->method3 Are additives incompatible? solvent1 Use Polar Aprotic Solvent (e.g., DMF, DMSO) method1->solvent1 solvent2 Use a Co-Solvent System method1->solvent2 additive1 Phase-Transfer Catalyst (e.g., TBAB) method2->additive1 additive2 Crown Ether (e.g., 18-Crown-6) method2->additive2 physical1 Increase Temperature method3->physical1 physical2 Micronization method3->physical2

Caption: A stepwise workflow for troubleshooting solubility issues.

Issue 2: Low or no reaction yield, suspected to be due to poor solubility of the this compound salt.

When the salt has very limited solubility, the concentration of the nucleophile in the organic phase is too low for the reaction to proceed at a reasonable rate.

Troubleshooting Steps:

  • Confirm Insolubility: Visually inspect the reaction mixture. If the this compound salt remains a solid precipitate even after extended stirring, solubility is the likely cause.

  • Implement a Solubility Enhancement Technique: Based on your reaction's constraints, choose a suitable method from the workflow above.

    • For reactions sensitive to highly polar solvents: A phase-transfer catalyst or crown ether in a non-polar solvent is the ideal choice.[15][18]

    • For robust reactions: Switching to a polar aprotic solvent like DMF or DMSO can be the simplest solution.[8]

  • Monitor the Reaction: After implementing the change, monitor the reaction progress (e.g., by TLC or GC/MS) to confirm that the consumption of starting material is occurring. The disappearance of the solid salt is also a positive indicator.

Data Presentation

Table 1: Qualitative Solubility of Sodium this compound in Common Solvents

Solvent ClassExample SolventPolarityExpected SolubilityRationale/Notes
Polar Protic WaterHighSolubleIdeal for dissolving ionic salts.[6]
EthanolHighSolubleGood for dissolving ionic salts, though less effective than water.[13]
Polar Aprotic DMSO, DMFHighSoluble to Moderately SolubleCan dissolve salts by solvating the cation effectively.[8][19]
AcetonitrileHighSparingly SolubleLess effective than DMSO/DMF for many salts.[8]
Moderately Polar Tetrahydrofuran (THF)ModerateVery Slightly Soluble to InsolubleGenerally poor at dissolving salts.[20]
Non-Polar Toluene, BenzeneLowInsolubleCannot overcome the lattice energy of the ionic salt.[3]
HexaneLowInsolubleCannot overcome the lattice energy of the ionic salt.[7]

Table 2: Comparison of Key Solubility Enhancement Techniques

TechniqueMechanism of ActionBest For...Key Considerations
Co-solvency A mixture of solvents is used to achieve a desirable intermediate polarity.[21]Reactions where a slight increase in polarity is sufficient and tolerated.May require significant optimization of the solvent ratio. Can complicate solvent removal.[21]
Phase-Transfer Catalysis (PTC) A catalyst shuttles the thiolate anion into the organic phase as a soluble ion pair.[15]Biphasic (e.g., water/organic) or solid/liquid reactions where the reactants are in separate phases.[22]Catalyst selection is important. Can sometimes be difficult to remove from the final product. Economical for industrial scale.[15][23]
Crown Ethers Sequesters the metal cation, forming a large complex with a non-polar exterior that dissolves in organic solvents.[12]Reactions in non-polar solvents requiring a "naked," highly reactive anion.[18]Stoichiometric amounts may be needed. Crown ethers can be toxic and expensive.[17]
Increased Temperature Provides thermal energy to help overcome the lattice energy of the salt and increase entropy.[14]Quick, simple dissolution tests and reactions where reactants are thermally stable.Solubility may decrease upon cooling, leading to precipitation. Not effective for extremely low-solubility cases.
Micronization Increases the surface area of the solid particles, which increases the rate of dissolution.[24][25]Improving the rate of dissolution for sparingly soluble salts. Does not increase equilibrium solubility.[25][26]Requires specialized milling equipment.[21] May not be sufficient if the compound is truly insoluble.

Experimental Protocols

Protocol 1: Using a Phase-Transfer Catalyst (PTC)

Objective: To conduct a nucleophilic substitution reaction between an alkyl halide and sodium this compound in a biphasic system.

Materials:

  • Sodium this compound

  • Alkyl halide (e.g., 1-bromooctane)

  • Toluene

  • Water (deionized)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Reaction vessel with magnetic stirrer and reflux condenser

Methodology:

  • Setup: To the reaction vessel, add sodium this compound (1.2 equivalents), deionized water (e.g., 2 mL per gram of salt), and TBAB (0.05 equivalents).

  • Addition: Add toluene to the vessel, followed by the alkyl halide (1.0 equivalent).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the reaction's progress by periodically taking a sample from the organic layer and analyzing it via TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Using a Crown Ether

Objective: To dissolve potassium this compound in a non-polar solvent for a homogeneous reaction.

Materials:

  • Potassium this compound (preferred over sodium salt for 18-crown-6)

  • An organic substrate (e.g., an acyl chloride)

  • Non-polar solvent (e.g., Toluene or THF)

  • 18-Crown-6

  • Anhydrous reaction vessel with magnetic stirrer, under an inert atmosphere (e.g., Nitrogen or Argon)

Methodology:

  • Setup: To the flame-dried reaction vessel under an inert atmosphere, add potassium this compound (1.1 equivalents) and 18-crown-6 (1.1 equivalents).

  • Dissolution: Add the anhydrous non-polar solvent (e.g., Toluene). Stir the mixture. The salt should dissolve to form a clear solution as the crown ether complexes the potassium ion.[18]

  • Reaction: Slowly add the organic substrate (1.0 equivalent) to the dissolved thiolate solution at the desired temperature (e.g., 0 °C or room temperature).

  • Monitoring: Monitor the reaction's progress via TLC or GC.

  • Workup: After completion, quench the reaction appropriately. The workup may involve aqueous extraction to remove the crown ether and remaining salts. The crown ether is water-soluble.

Signaling Pathways & Workflow Diagrams

cluster_aqueous Aqueous or Solid Phase NaSPh Na⁺SPh⁻ (this compound Salt) QSPh Q⁺SPh⁻ (Soluble Ion Pair) NaSPh->QSPh Anion Exchange QX Q⁺X⁻ (PTC) QX->QSPh NaX Na⁺X⁻ (Byproduct) RCl R-Cl (Organic Substrate) RSR R-SPh (Product) RCl->RSR QSPh->RCl Reaction QX_organic Q⁺X⁻ (PTC Regenerated) QSPh->QX_organic Releases SPh⁻ QX_organic->QX Returns to Interface

Caption: Mechanism of Phase-Transfer Catalysis (PTC) for this compound.

cluster_insoluble Initial State (Insoluble) cluster_process Solubilization Process cluster_soluble Final State (Soluble) insoluble K⁺SPh⁻ (Solid) Non-Polar Solvent complexation Complexation insoluble:f0->complexation + crown 18-Crown-6 crown->complexation soluble [K(18-crown-6)]⁺SPh⁻ Dissolved in Non-Polar Solvent complexation->soluble:f0

Caption: Solubilization of a potassium salt using a crown ether.

References

Technical Support Center: Scaling Up Reactions Involving Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scaling up reactions involving sodium benzenethiolate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions (FAQs) encountered during the scale-up of these important chemical transformations.

Troubleshooting Guides

Scaling up reactions from the laboratory bench to pilot or production scale introduces challenges related to heat and mass transfer, reaction kinetics, and safety. Below are common issues encountered when working with sodium this compound at a larger scale, along with potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing at larger volumes. 2. Degradation of Sodium this compound: Oxidation due to exposure to air or moisture.[1] 3. Side Reactions: Competing elimination reactions, especially with alkyl halide substrates.[1] 4. Product Loss During Work-up: Emulsion formation or incomplete extraction.1. Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, GC) to determine the optimal reaction time. Ensure efficient agitation that is scalable. 2. Handle sodium this compound under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagent.[1] 3. Maintain the lowest practical reaction temperature to favor substitution over elimination. Consider using a substrate with a better leaving group to allow for milder reaction conditions.[1] 4. During aqueous work-up, add brine to break emulsions. Optimize extraction by using a sufficient volume of solvent and performing multiple extractions.
Product Purity Issues 1. Presence of Diphenyl Disulfide: Oxidation of sodium this compound. 2. Unreacted Starting Materials: Incomplete reaction or improper stoichiometry. 3. Byproducts from Side Reactions: As mentioned above, elimination or other side reactions can generate impurities.1. Purge all vessels with an inert gas before adding reagents. Consider using degassed solvents. 2. Re-verify the molar ratios of your reactants. A slight excess of the nucleophile is common, but a large excess can complicate purification.[1] 3. Optimize reaction conditions (temperature, addition rate) to minimize side reactions.
Exothermic Reaction / Thermal Runaway 1. Rapid Reagent Addition: The reaction between sodium this compound and an electrophile can be highly exothermic.[2] 2. Inadequate Cooling: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.[3]1. Add the limiting reagent slowly and in a controlled manner, while carefully monitoring the internal temperature.[2] 2. Ensure the reactor's cooling system is adequate for the scale of the reaction. Consider using a jacketed reactor with a circulating coolant. For highly exothermic reactions, dilution with additional solvent may be necessary.[2]
Difficulties with Work-up and Isolation 1. Emulsion Formation: Particularly with aromatic solvents. 2. Product Precipitation: The desired product may precipitate during the work-up. 3. Filtration Challenges: Fine solids can lead to slow filtration rates.1. Dilute the reaction mixture with a non-polar solvent before washing with water. The addition of brine can also help break emulsions.[4] 2. If the product is a solid, crystallization from the reaction mixture or after a solvent swap can be an effective purification strategy.[5] 3. Use a filter aid such as Celite to improve filtration speed.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling sodium this compound on a large scale?

A1: Sodium this compound is a corrosive solid that can cause severe skin burns and eye damage. It is also sensitive to air and moisture, which can lead to the formation of flammable and toxic thiophenol. When scaling up, the increased quantity of material elevates these risks. It is crucial to handle sodium this compound in a well-ventilated area, under an inert atmosphere, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.

Q2: My reaction is sluggish at a larger scale compared to the lab scale. What should I do?

A2: A stalled or slow reaction at scale can be due to several factors. First, verify the quality of your reagents, as sodium this compound can degrade upon storage.[1] Ensure that your solvent is anhydrous if the reaction is moisture-sensitive. Inadequate mixing can also be a cause, leading to localized concentration gradients. You may need to increase the agitation speed or use a more efficient stirrer design for the larger vessel. Finally, re-evaluate the reaction temperature, as some reactions require initial heating to overcome the activation energy.[1]

Q3: How can I minimize the characteristic odor associated with thiols during and after the reaction?

A3: The unpleasant odor is primarily due to the formation of thiophenol. To minimize its release, perform all transfers and the reaction itself in a closed system under an inert atmosphere. Any off-gassing can be passed through a bleach or hydrogen peroxide scrubber to neutralize the thiol. After the reaction, any residual thiol can be quenched by adding an oxidizing agent like sodium hypochlorite (B82951) (bleach) to the aqueous waste before disposal.

Q4: What are the key differences in work-up procedures between lab and pilot scale?

A4: While the principles of extraction and washing remain the same, the equipment and techniques differ. At the lab scale, a simple separatory funnel is used.[6] At the pilot scale, you will likely use a jacketed reactor with a bottom outlet valve for phase separation. It is important to allow sufficient time for the layers to separate, as this can be slower in larger vessels. Pumping or draining large volumes of liquids also requires careful planning and appropriate equipment. The volume of wash solutions should be scaled proportionally.[4]

Experimental Protocols

The following is a representative protocol for a nucleophilic aromatic substitution (SNAr) reaction, a common application for sodium this compound, at both lab and pilot scales.

Nucleophilic Aromatic Substitution of an Activated Aryl Halide

Caption: General SNAr Reaction Scheme.

Lab Scale (1-10 g)

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium this compound (1.1 equivalents).

  • Dissolution: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, 10 mL per gram of the limiting reagent) via cannula under a nitrogen atmosphere.

  • Reagent Addition: Dissolve the activated aryl halide (1.0 equivalent) in the same solvent and add it dropwise to the stirred solution of sodium this compound at room temperature.

  • Reaction: Monitor the reaction by TLC or HPLC. The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 2-12 hours.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine to remove the solvent and salts.[7]

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Pilot Scale (100-500 g)

  • Preparation: In a clean, dry, and inerted jacketed glass reactor, charge sodium this compound (1.1 equivalents).

  • Dissolution: Add the anhydrous polar aprotic solvent under a nitrogen blanket. Start agitation to ensure good mixing.

  • Reagent Addition: The activated aryl halide (1.0 equivalent), dissolved in the reaction solvent, is added via a dosing pump at a controlled rate. Monitor the internal temperature closely; if a significant exotherm is observed, slow the addition rate and apply cooling to the reactor jacket.

  • Reaction: Maintain the reaction temperature at the desired setpoint. Continue to monitor the reaction's progress by taking samples for in-process control (IPC) analysis.

  • Work-up: After the reaction is complete, cool the mixture. The aqueous work-up is performed in the reactor. Add water and agitate, then stop the stirrer and allow the layers to separate. Drain the lower aqueous layer. Repeat the washes as necessary.

  • Isolation: Transfer the organic layer to a separate vessel for solvent removal via a larger rotary evaporator or a distillation unit. The crude product may be purified by crystallization or large-scale chromatography.

Illustrative Data Comparison

The following table provides an example of how key parameters can change when scaling up a reaction. Actual results will vary depending on the specific reaction and equipment.

Parameter Lab Scale (5 g) Pilot Scale (500 g)
Reaction Time 4 hours6 hours
Yield 90%85%
Purity (by HPLC) 99%97%
Addition Time 10 minutes2 hours
Max. Internal Temp. 28 °C45 °C (with cooling)

Visualizations

Experimental Workflow for Scaling Up

G cluster_lab Lab Scale cluster_pilot Pilot Scale lab_reagents 1. Reagent Preparation lab_reaction 2. Reaction in Flask lab_reagents->lab_reaction lab_workup 3. Separatory Funnel Work-up lab_reaction->lab_workup lab_iso 4. Roto-Vap & Chromatography lab_workup->lab_iso pilot_reagents 1. Reagent Charging pilot_reaction 2. Reaction in Jacketed Reactor pilot_reagents->pilot_reaction pilot_workup 3. In-Reactor Phase Separation pilot_reaction->pilot_workup pilot_iso 4. Distillation & Crystallization pilot_workup->pilot_iso

Caption: From Lab Bench to Pilot Plant Workflow.

SNAr Reaction Mechanism

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. All experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.

References

Technical Support Center: Optimizing Catalyst Loading for Benzenethiolate Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzenethiolate cross-coupling reactions. The following information is intended to help overcome common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered in this compound cross-coupling reactions?

A1: The most prevalent issue is catalyst poisoning by the sulfur atom of the this compound. Sulfur, being a "soft" Lewis base, can strongly coordinate to the "soft" palladium catalyst, leading to the formation of stable off-cycle palladium-thiolate complexes. This sequestration of the active catalyst can significantly slow down or completely halt the catalytic cycle, resulting in low to no product yield.

Q2: How can catalyst poisoning by this compound be minimized?

A2: Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., biaryl phosphines like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands is crucial. The steric bulk of these ligands can disfavor the formation of stable, inactive palladium-thiolate complexes and promote the desired reductive elimination step.

  • Pre-catalyst Choice: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species.

  • Reaction Conditions: Careful optimization of the base, solvent, and temperature is essential. Strong, non-coordinating bases are often preferred.

Q3: What is a typical catalyst loading for this compound cross-coupling, and when should it be adjusted?

A3: A typical starting catalyst loading for initial optimization is in the range of 1-3 mol%. If the reaction is sluggish or gives a low yield, a modest increase in catalyst loading to 3-5 mol% can sometimes compensate for catalyst deactivation. However, excessively high loadings should be avoided as they can lead to increased side product formation and cost. For highly efficient catalyst systems, loadings as low as 0.25 mol% have been reported to be effective.[1]

Q4: What are common side reactions in this compound cross-coupling?

A4: Besides catalyst deactivation, other common side reactions include:

  • Homocoupling: The coupling of two this compound molecules to form a disulfide. This can be minimized by ensuring an inert atmosphere to prevent oxidation.

  • Hydrodehalogenation: The replacement of the halide on the aryl halide with a hydrogen atom. This can be influenced by the choice of base, solvent, and the presence of any protic impurities.

  • Formation of Palladium Black: The aggregation of the palladium catalyst into an inactive, insoluble black precipitate. This can be caused by high temperatures, high catalyst concentrations, or the use of ligands that do not sufficiently stabilize the catalytic species.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst Poisoning: The sulfur of the this compound is deactivating the palladium catalyst.1. Switch to a Bulky Ligand: Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or NHC ligands. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%. 3. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the generation of the active catalytic species.
Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be ideal.1. Screen Bases: Test a variety of bases, such as Cs₂CO₃, K₃PO₄, or NaOtBu. 2. Vary Solvent: Evaluate different anhydrous, degassed solvents like toluene, dioxane, or THF. 3. Adjust Temperature: Gradually increase the reaction temperature in 10-20 °C increments.
Formation of Significant Side Products (e.g., Disulfide) Oxidative Conditions: Presence of oxygen in the reaction mixture.Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
Incorrect Stoichiometry: An excess of this compound can favor disulfide formation.Optimize Stoichiometry: Carefully control the ratio of the aryl halide to the this compound.
Reaction Stalls Before Completion Catalyst Deactivation Over Time: The catalyst is not stable for the entire duration of the reaction.1. Use a More Stabilizing Ligand: Bidentate ligands like Xantphos can sometimes offer greater stability.[2] 2. Portion-wise Addition of Catalyst: Instead of adding all the catalyst at the beginning, add it in portions over the course of the reaction.
Formation of Palladium Black Catalyst Aggregation: The active catalyst is precipitating out of the solution.1. Lower Reaction Temperature: High temperatures can accelerate catalyst aggregation. 2. Use a More Solubilizing Ligand: A ligand that better stabilizes the palladium species in solution may be required. 3. Decrease Catalyst Concentration: Running the reaction at a lower concentration may help prevent precipitation.

Quantitative Data on Catalyst Loading

The following table summarizes the effect of catalyst loading on the yield of diaryl thioethers from the cross-coupling of aryl bromides with a thiol surrogate, as reported in a one-pot synthesis.

Aryl Bromide 1Aryl Bromide 2Catalyst Loading (mol%)Yield (%)
4-Bromotoluene1-Bromo-4-(tert-butyl)benzene0.2592
4-Bromotoluene1-Bromo-4-methoxybenzene1.095
4-Bromotoluene2-Bromotoluene2.085
1-Bromo-4-cyanobenzene4-Bromotoluene3.088
Data adapted from a study on the one-pot synthesis of unsymmetrical diaryl sulfides. The reactions were conducted with a 1:1 ratio of palladium to the CyPF-tBu ligand.[1]

Experimental Protocols

General Protocol for Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with Benzenethiol (B1682325)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)[2]

  • Aryl bromide

  • Benzenethiol

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., 1-3 mol%), the ligand (e.g., 1.2-1.5 equivalents relative to Pd), and the base (e.g., 1.5-2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the aryl bromide (1.0 equivalent) and the benzenethiol (1.1-1.2 equivalents), followed by the anhydrous, degassed solvent.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-SPh(L) Ar-Pd(II)-SPh(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-SPh(L) Thiolate Exchange (PhS⁻) Ar-Pd(II)-SPh(L)->Pd(0)L Reductive Elimination Ar-S-Ph Ar-S-Ph Ar-Pd(II)-SPh(L)->Ar-S-Ph

Caption: Catalytic cycle for this compound cross-coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Oven-dried glassware Add Pd-catalyst, ligand, base Inert Evacuate & backfill with Argon (3x) Setup->Inert Reagents Add aryl halide, benzenethiol, & solvent Inert->Reagents Heat Heat to desired temperature (e.g., 80-120 °C) Reagents->Heat Monitor Monitor progress (TLC, GC-MS, LC-MS) Heat->Monitor Quench Cool to RT Dilute with organic solvent Monitor->Quench Wash Wash with H₂O & brine Quench->Wash Purify Dry, concentrate, & purify via chromatography Wash->Purify

Caption: General experimental workflow for C-S cross-coupling.

Troubleshooting_Workflow start Low or No Yield ligand Using bulky, electron-rich ligand? start->ligand catalyst_loading Increase catalyst loading (e.g., to 3-5 mol%) ligand->catalyst_loading Yes change_ligand Switch to bulky phosphine or NHC ligand ligand->change_ligand No conditions Optimize base, solvent, & temperature catalyst_loading->conditions success Improved Yield conditions->success change_ligand->ligand

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Troubleshooting Inconsistent Results in SAM Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during S-Adenosyl Methionine (SAM) preparation and use in experiments.

Frequently Asked Questions (FAQs)

Q1: My SAM-dependent enzyme assay is giving inconsistent results. What are the likely causes?

Inconsistent results in SAM-dependent assays often stem from the inherent instability of SAM. Key factors to investigate include:

  • SAM Degradation: SAM is chemically unstable in aqueous solutions, especially at neutral or alkaline pH and higher temperatures.[1][2] Improperly stored or old SAM solutions will have a lower effective concentration, leading to variability.

  • Improper Storage: Aqueous solutions of SAM should be stored frozen, ideally at -80°C in small, single-use aliquots to prevent multiple freeze-thaw cycles.[1] For short-term storage, an acidic buffer (e.g., 20 mM HCl) can help minimize decomposition.[1][3]

  • Incorrect Buffer Conditions: SAM is most stable in acidic conditions (pH 3.0–5.0).[1][2] Neutral or alkaline buffers will accelerate its degradation.[1][2]

  • Interfering Substances: Components in your assay buffer or sample can interfere with the reaction. High concentrations of phosphate (B84403) or DTT, for instance, may not be compatible with some assay kits.[1][4] Other potential inhibitors include EDTA, ascorbic acid, SDS, and sodium azide.[1]

  • Enzyme Inactivity: Ensure your enzyme is active using a positive control.

  • Product Inhibition: The product of methyltransferase reactions, S-adenosylhomocysteine (SAH), is a potent inhibitor of these enzymes.[1][5]

Q2: What is the best way to prepare and store SAM stock solutions?

To ensure the stability and activity of your SAM:

  • Dissolve in Acidic Buffer: Prepare stock solutions by dissolving lyophilized SAM powder in a cold, acidic buffer, such as 20 mM HCl or a buffer with a pH between 3.0 and 5.0.[1][2]

  • Aliquot: Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.[1]

  • Store at Low Temperature: For long-term storage, immediately freeze the aliquots at -80°C.[1] Aqueous solutions of SAM are not recommended to be stored for more than one day unless they are acidified.[1][3]

Q3: My results show high background signal. What could be the cause?

High background signal can be attributed to:

  • SAM Autohydrolysis: Minimize the incubation time of SAM in neutral or alkaline buffers before initiating the reaction. Prepare the final reaction mixture immediately before use.[1]

  • Contaminated Reagents: Use fresh, high-purity reagents and nuclease-free water to prepare all solutions.

  • Interfering Substances in the Sample: If using biological samples like cell lysates, consider deproteinizing the samples to remove substances that might interfere with the assay.[1]

Q4: How can I confirm the concentration and purity of my SAM solution?

The concentration of SAM in a stock solution can be determined by UV absorption spectroscopy at 260 nm using a molar extinction coefficient of 15,400 M⁻¹cm⁻¹.[6] To assess purity and detect degradation products like 5'-methylthioadenosine (MTA) and adenine, high-performance liquid chromatography (HPLC) is a reliable method.[2]

Quantitative Data Summary

The stability of SAM is highly dependent on pH and temperature. The following tables summarize key quantitative data.

Table 1: SAM Stability at Different pH and Temperatures

pHTemperatureHalf-lifeReference
3.0-5.020-25°CMost Stable[1][2]
7.537°C16 to 42 hours[2]
8.037°C~16 hours[5]

Table 2: Typical Concentration Ranges for SAM in In Vitro Experiments

ApplicationConcentration RangeNotesReference
In vitro cell culture0.1 mM to 3 mMEffects can be concentration- and time-dependent. A dose-response experiment is recommended to determine the optimal concentration.[1][1]
Enzyme kinetics (KM)Varies widelyDependent on the specific methyltransferase.[7]

Experimental Protocols

Protocol 1: Preparation of a Stable SAM Stock Solution

Objective: To prepare a SAM stock solution with enhanced stability for use in various biochemical assays.

Materials:

  • S-Adenosyl-L-methionine (lyophilized powder)

  • Sterile, nuclease-free 0.1 M HCl

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, weigh the desired amount of SAM powder.

  • To dissolve the powder, add a small volume of sterile 0.1 M HCl. Ensure the final pH of the solution is between 3.0 and 4.0.

  • Add sterile, nuclease-free water to achieve the final desired concentration.

  • Vortex briefly to ensure the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • For long-term storage, immediately freeze the aliquots at -80°C.

  • When ready to use, thaw an aliquot on ice and use it immediately. Avoid repeated freeze-thaw cycles.[1]

Protocol 2: Generic Methyltransferase Activity Assay (Colorimetric)

Objective: To measure the activity of a SAM-dependent methyltransferase. This is a generalized protocol; always refer to the specific assay kit manufacturer's instructions.

Materials:

  • Purified methyltransferase enzyme

  • Methyl acceptor substrate

  • SAM stock solution

  • Assay buffer (ensure compatibility with your enzyme and assay kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare dilutions of your enzyme and substrate in the assay buffer.

  • Reaction Setup: In the wells of a 96-well plate, add the following in order:

    • Assay Buffer

    • Methyl acceptor substrate

    • Enzyme solution

  • Initiate Reaction: Start the reaction by adding the SAM stock solution to each well.

  • Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined amount of time.

  • Detection: Stop the reaction (if necessary, as per kit instructions) and measure the absorbance at the appropriate wavelength using a microplate reader.[4]

  • Controls:

    • No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure background signal.

    • No-Substrate Control: Replace the methyl acceptor substrate with an equal volume of assay buffer.

    • Positive Control: If available, use a known active enzyme and substrate pair.

Visual Guides

Signaling and Experimental Workflows

SAM_Metabolism_and_Assay cluster_Metabolism SAM Metabolism cluster_Assay Coupled Enzyme Assay Workflow cluster_Key Key Methionine Methionine SAM SAM Methionine->SAM MAT SAH SAH SAM->SAH Methyltransferase (Enzyme Assay) MTA MTA SAM->MTA Degradation Homocysteine Homocysteine SAH->Homocysteine SAHH Add_Enzyme Add Enzyme & Substrate Homocysteine->Methionine MS Start Start Assay Start->Add_Enzyme Add_SAM Initiate with SAM Add_Enzyme->Add_SAM Incubate Incubate Add_SAM->Incubate Measure Measure Product Incubate->Measure Analyze Analyze Data Measure->Analyze k1 MAT: Methionine Adenosyltransferase k2 SAHH: SAH Hydrolase k3 MS: Methionine Synthase k4 MTA: 5'-Methylthioadenosine

Caption: SAM metabolism and a typical coupled enzyme assay workflow.

Troubleshooting Logic Flowchart

Troubleshooting_SAM_Issues decision decision action action issue issue start Inconsistent Assay Results q1 Is SAM solution fresh and properly stored? start->q1 a1 Prepare fresh SAM in acidic buffer. Aliquot and store at -80°C. q1->a1 No q2 Is the assay buffer pH in the optimal range (3.0-5.0)? q1->q2 Yes a1->q2 a2 Adjust buffer pH. q2->a2 No q3 Are there potential interfering substances? q2->q3 Yes a2->q3 a3 Check buffer components. Consider sample cleanup. q3->a3 Yes q4 Is the enzyme active? q3->q4 No a3->q4 a4 Run a positive control. q4->a4 No end Consistent Results q4->end Yes issue_enzyme Possible Enzyme Inactivity a4->issue_enzyme

Caption: A logical guide for troubleshooting inconsistent results.

References

Validation & Comparative

A Comparative Guide to the XPS Analysis of Benzenethiolate on Metal Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of X-ray Photoelectron Spectroscopy (XPS) data for benzenethiolate self-assembled monolayers (SAMs) on various metal surfaces. It is intended for researchers, scientists, and professionals in materials science and drug development who utilize surface-sensitive techniques for molecular characterization. The following sections detail the experimental methodologies, comparative binding energy data, and the nature of the chemical interactions between this compound and common metal substrates like gold, copper, platinum, and silver.

Experimental Protocols

The characterization of this compound SAMs on metal surfaces by XPS follows a well-established workflow. The primary steps, from substrate preparation to data analysis, are outlined below.

1. Substrate Preparation: The quality of the XPS data is highly dependent on the cleanliness and atomic-level flatness of the metal substrate. A typical preparation process for single-crystal substrates (e.g., Au(111), Cu(100)) involves multiple cycles of sputtering with noble gas ions (e.g., Ar+) to remove surface contaminants, followed by annealing at high temperatures in an ultra-high vacuum (UHV) environment to restore crystalline order. Polycrystalline metal films, often deposited on silicon or mica, are also commonly used.

2. SAM Formation: this compound SAMs are typically formed by the chemisorption of benzenethiol (B1682325) onto the clean metal surface. This process involves the dissociative adsorption of the benzenethiol molecule, where the S-H bond breaks, and a strong metal-sulfur (thiolate) bond is formed.[1] Common methods include:

  • Solution Deposition: Immersing the metal substrate in a dilute solution of benzenethiol (e.g., 10⁻⁶ M to 1 mM) in a solvent like ethanol (B145695) or methanol (B129727) for a period ranging from minutes to 24 hours.[1]

  • Vapor Deposition: Exposing the substrate to benzenethiol vapor in a controlled UHV environment.

3. XPS Data Acquisition and Analysis: The SAM-modified substrate is introduced into the UHV chamber of an XPS instrument.

  • X-ray Source: A monochromatic X-ray source, typically Al Kα (1486.6 eV), is used to irradiate the sample.[2][3]

  • Analysis: Photoelectrons emitted from the sample are collected by a hemispherical analyzer, which measures their kinetic energy. High-resolution spectra are acquired for the core levels of interest: S 2p, C 1s, and the relevant metal core level (e.g., Au 4f, Cu 2p, Pt 4f, Ag 3d).

  • Charge Referencing: For insulating or poorly conductive samples, surface charging can shift the binding energy scale. The spectra are often calibrated by setting the C 1s peak of adventitious carbon to a standard binding energy, typically between 284.8 eV and 285.0 eV.[4][5]

  • Peak Fitting: The high-resolution spectra are analyzed using specialized software. This involves subtracting the background signal and fitting the peaks with mathematical functions (e.g., Gaussian-Lorentzian) to determine the precise binding energies, full width at half maximum (FWHM), and relative atomic concentrations of different chemical species. The S 2p signal is a doublet (2p₃/₂ and 2p₁/₂) due to spin-orbit coupling.

Experimental Workflow Diagram

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Interpretation Substrate 1. Metal Substrate Cleaning (e.g., Sputtering & Annealing) SAM 2. This compound SAM Formation (Solution Immersion or Vapor Deposition) Substrate->SAM Rinse 3. Rinsing & Drying (Remove Physisorbed Molecules) SAM->Rinse UHV 4. Introduction into UHV Chamber Rinse->UHV Acquire 5. XPS Data Acquisition (Survey and High-Resolution Scans) UHV->Acquire Calibrate 6. Energy Scale Calibration (Adventitious C 1s Reference) Acquire->Calibrate Fit 7. Peak Fitting & Quantification (Determine BE and Atomic %) Calibrate->Fit Interpret 8. Interpretation (Chemical State, Bonding, Orientation) Fit->Interpret

General workflow for XPS analysis of this compound on metal surfaces.

Comparative Analysis of XPS Data

The binding energies of the core level electrons are sensitive to the local chemical environment. Variations in these energies across different metal substrates provide insight into the nature and strength of the metal-thiolate bond and the structure of the monolayer.

Sulfur (S 2p) Core Level

The S 2p region is the most direct probe of the metal-sulfur bond. The formation of a metal-thiolate bond typically results in a characteristic S 2p₃/₂ peak at a lower binding energy compared to unbound (physisorbed) thiol or disulfide species.

Metal SubstrateS 2p₃/₂ Binding Energy (eV)Assignment / Comments
Gold (Au) 161.9 - 162.1Assigned to a "conventional" gold-thiolate (Au-S) bond.[6][7][8] This is the most commonly reported value.
~163.0 - 164.0Attributed to unbound or physisorbed thiol/disulfide molecules not covalently bonded to the surface.[7][8]
Copper (Cu) 161.1 - 162.1The S 2p binding energy on copper is complex and can show multiple components depending on surface coverage and structure, all indicative of S-Cu bond formation.[9][10][11]
Platinum (Pt) ~162.5 - 163.0Corresponds to the formation of a platinum-thiolate (Pt-S) bond.[12]
Silver (Ag) Data not prominentWhile this compound SAMs on silver are studied, specific S 2p binding energy values were not prominently available in the surveyed literature. Heating of similar dithiol molecules on Ag(111) can lead to sulfidation of the silver surface.[9]

Discussion: The S 2p binding energy for the bound thiolate is consistently found in the 161-163 eV range across Au, Cu, and Pt. This confirms the formation of a strong chemical bond between the sulfur atom and the metal surface. The differences in the exact binding energy values reflect the varying electronegativity of the metals and the resulting charge transfer in the metal-sulfur bond. On more reactive surfaces like copper, S-C bond cleavage can sometimes occur, leading to more complex S 2p spectra.[10]

Carbon (C 1s) and Metal Core Levels

The C 1s spectrum provides information about the phenyl ring of the adsorbate, while shifts in the metal core levels can indicate charge transfer between the substrate and the monolayer.

Core LevelMetal SubstrateBinding Energy (eV)Assignment / Comments
C 1s Au, Cu, Pt~284.8 - 285.0Typically assigned to the C-C bonds in the phenyl ring. Often used as a reference for adventitious carbon.[4][13]
Pt (stepped)Two states separated by ~0.4 eVOn stepped platinum surfaces, distinct C 1s peaks can be resolved for molecules adsorbed on terrace sites versus step-edge sites.[14]
Au 4f₇/₂ Gold (Au)~84.0Binding energy for bulk metallic gold.
~84.8Reported for a thiol-gold surface, suggesting some charge transfer.[15]
Cu 2p₃/₂ Copper (Cu)~932.5Typical for metallic Cu(0) or Cu(I) species.[16] The formation of thiolate layers generally does not cause large shifts.
Ag 3d₅/₂ Silver (Ag)~368.3Binding energy for metallic silver.[17]
Pt 4f₇/₂ Platinum (Pt)~71.2Corresponds to platinum in the zero-valent state.[12]

Discussion: The C 1s spectrum is generally less sensitive to the underlying metal substrate unless specific adsorption sites, such as step edges, create a distinct chemical environment.[14] Small shifts in the metal core level peaks upon thiolate adsorption can occur, indicating a charge transfer from the metal to the sulfur atom, which is consistent with the formation of a covalent metal-sulfur bond. The molecular orientation, which can be inferred from angle-resolved XPS (ARXPS) or complementary techniques like NEXAFS, also plays a role, with molecules tending to adopt an upright orientation on gold and at high coverages on copper.[1][9][11] On platinum, this compound also adsorbs, and its oxidative removal happens via the cleavage of the Pt-S bond.[18]

References

A Comparative Guide to the Cyclic Voltammetry of Benzenethiolate Monolayers on Gold Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrochemical behavior of bare gold electrodes versus gold electrodes modified with self-assembled monolayers (SAMs) of benzenethiolate. The data presented is derived from cyclic voltammetry (CV) studies and highlights the key electrochemical signatures of these modified surfaces, including reductive desorption, inhibition of gold oxide formation, and the modulation of electron transfer kinetics. Detailed experimental protocols are provided to facilitate the reproduction of these findings.

Quantitative Data Summary

The following table summarizes the key quantitative parameters obtained from cyclic voltammetry studies of this compound monolayers on gold electrodes.

ParameterBare Gold ElectrodeThis compound-Modified Gold ElectrodeReference Electrolyte
Reductive Desorption Peak Potential (Epc) Not Applicable~ -1.00 V vs. Ag/AgCl0.1 M NaOH
Surface Coverage (Γ) Not Applicable~ 0.53 nmol/cm²0.1 M NaOH
Gold Oxide Reduction Peak Potential (Epc) ~ +0.85 V vs. Ag/AgClPeak is significantly suppressed0.5 M H₂SO₄
[Fe(CN)₆]³⁻/⁴⁻ Redox Peak Separation (ΔEp) ~ 60-80 mVSignificantly increased; peaks often become indistinguishableAqueous KCl or similar
Heterogeneous Electron Transfer Rate Constant (k⁰) for [Fe(CN)₆]³⁻/⁴⁻ High (diffusion-controlled)Significantly reduced (qualitative observation)Aqueous KCl or similar

Key Electrochemical Phenomena

Reductive Desorption

This compound monolayers can be reductively desorbed from a gold surface at sufficiently negative potentials. This process is observed as a sharp cathodic peak in the cyclic voltammogram when cycling in an alkaline electrolyte. The charge associated with this peak can be used to calculate the surface coverage of the monolayer.

Inhibition of Gold Oxide Formation

The presence of a dense this compound monolayer on the gold surface effectively passivates the electrode, inhibiting the formation of a gold oxide layer at positive potentials. This is evident in the cyclic voltammogram by the significant reduction or complete disappearance of the characteristic gold oxide reduction peak that is prominent on a bare gold electrode.

Electron Transfer Kinetics

Experimental Protocols

Preparation of this compound Monolayers on Gold

Objective: To form a self-assembled monolayer of this compound on a gold electrode surface.

Materials:

  • Gold working electrode (e.g., polycrystalline gold disk or gold-coated silicon wafer)

  • Benzenethiol (B1682325)

  • Ethanol (B145695) (absolute)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

Procedure:

  • Cleaning the Gold Substrate:

    • Mechanically polish the gold electrode with alumina (B75360) slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water and then ethanol.

    • Immerse the electrode in Piranha solution for 5-10 minutes to remove organic contaminants. (Safety note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse copiously with deionized water and then ethanol.

    • Dry the electrode under a stream of nitrogen gas.

  • Monolayer Formation:

    • Prepare a 1 mM solution of benzenethiol in absolute ethanol.

    • Immerse the clean, dry gold electrode in the benzenethiol solution.

    • Allow the self-assembly to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

    • After incubation, remove the electrode from the solution and rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the modified electrode under a stream of nitrogen gas.

Cyclic Voltammetry for Reductive Desorption

Objective: To determine the reductive desorption potential and surface coverage of the this compound monolayer.

Materials:

  • This compound-modified gold working electrode

  • 0.1 M NaOH solution

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Assemble a three-electrode electrochemical cell with the this compound-modified gold electrode as the working electrode, a reference electrode, and a counter electrode.

  • Fill the cell with deoxygenated 0.1 M NaOH solution (purge with nitrogen gas for at least 15-20 minutes).

  • Set the potential window to scan from an initial potential where the monolayer is stable (e.g., -0.2 V vs. Ag/AgCl) to a sufficiently negative potential to induce desorption (e.g., -1.2 V vs. Ag/AgCl) and back.

  • Set the scan rate to a suitable value, for example, 50 mV/s.

  • Record the cyclic voltammogram. A sharp cathodic peak corresponding to the reductive desorption of the this compound should be observed at approximately -1.00 V vs. Ag/AgCl.

  • The surface coverage (Γ) can be calculated from the integrated charge (Q) of the desorption peak using the following equation: Γ = Q / (n * F * A) where:

    • n is the number of electrons transferred per molecule (n=1 for the reductive desorption of thiolate).

    • F is the Faraday constant (96485 C/mol).

    • A is the geometric area of the electrode (in cm²).

Cyclic Voltammetry for Gold Oxide Formation and Reduction

Objective: To compare the formation and reduction of gold oxide on a bare versus a this compound-modified gold electrode.

Materials:

  • Bare gold working electrode

  • This compound-modified gold working electrode

  • 0.5 M H₂SO₄ solution

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Perform this experiment first with the bare gold electrode and then with the modified electrode.

  • Assemble the three-electrode cell with the respective working electrode.

  • Fill the cell with deoxygenated 0.5 M H₂SO₄ solution.

  • Set the potential window to scan from a negative potential (e.g., -0.2 V vs. Ag/AgCl) to a positive potential sufficient to form gold oxide (e.g., +1.5 V vs. Ag/AgCl) and back.

  • Set the scan rate to, for example, 100 mV/s.

  • Record the cyclic voltammograms.

  • Compare the voltammograms. The CV of the bare gold electrode will show a characteristic anodic wave for oxide formation and a cathodic peak for its reduction. The CV of the modified electrode will show a significant suppression of these features.

Cyclic Voltammetry for Electron Transfer of a Redox Probe

Objective: To assess the barrier properties of the this compound monolayer to electron transfer.

Materials:

  • Bare gold working electrode

  • This compound-modified gold working electrode

  • Solution of 1 mM K₃[Fe(CN)₆] in 0.1 M KCl (or other suitable supporting electrolyte)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Perform this experiment first with the bare gold electrode and then with the modified electrode.

  • Assemble the three-electrode cell with the respective working electrode.

  • Fill the cell with the deoxygenated K₃[Fe(CN)₆] solution.

  • Set the potential window to scan over the redox potential of the [Fe(CN)₆]³⁻/⁴⁻ couple (e.g., from +0.6 V to -0.1 V vs. Ag/AgCl).

  • Set the scan rate to, for example, 100 mV/s.

  • Record the cyclic voltammograms.

  • Compare the voltammograms. The bare gold electrode will show a reversible or quasi-reversible CV with a small peak separation. The modified electrode will show a significant decrease in peak currents and an increase in peak separation, indicating a blocking effect of the monolayer.

Visualizations

experimental_workflow cluster_prep Electrode Preparation cluster_sam Monolayer Formation cluster_cv Cyclic Voltammetry Analysis p1 Gold Electrode Polishing p2 Piranha Cleaning p1->p2 p3 Rinsing & Drying p2->p3 s1 Immersion in Benzenethiol Solution p3->s1 s2 Self-Assembly (18-24h) s1->s2 s3 Rinsing & Drying s2->s3 cv1 Reductive Desorption (0.1 M NaOH) s3->cv1 cv2 Oxide Formation (0.5 M H₂SO₄) s3->cv2 cv3 Electron Transfer (K₃[Fe(CN)₆]) s3->cv3 electrochemical_processes cluster_bare Bare Gold Electrode cluster_modified This compound-Modified Gold Electrode Au_bare Au AuO_bare Au₂O₃ Au_bare->AuO_bare Oxidation FeCN_bare [Fe(CN)₆]³⁻/⁴⁻ FeCN_bare->Au_bare Fast Electron Transfer e_bare e⁻ Au_mod Au SAM This compound Monolayer desorption Reductive Desorption SAM->desorption Negative Potential FeCN_mod [Fe(CN)₆]³⁻/⁴⁻ FeCN_mod->SAM Blocked Electron Transfer e_mod e⁻

A Comparative Guide to Computational Modeling of Benzenethiolate Reaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models for predicting the reaction pathways of benzenethiolate, a crucial moiety in various chemical and biological processes. Understanding these pathways at a molecular level is essential for designing novel catalysts, developing new synthetic methodologies, and elucidating biochemical mechanisms. This document summarizes quantitative data from recent computational studies, details the underlying methodologies, and visualizes key reaction pathways to facilitate a comprehensive understanding of the current state of the field.

Comparison of Computational Models for Thiolate Reactions

The accuracy of computational models in predicting the energetics of this compound reactions is paramount for their practical application. Density Functional Theory (DFT) is the most widely used method for these types of investigations, offering a good balance between computational cost and accuracy. However, the choice of functional and basis set can significantly impact the results. Below, we compare the performance of several common DFT functionals and other computational methods for key reaction types relevant to this compound chemistry.

Thiol-Disulfide Exchange

Thiol-disulfide exchange is a fundamental reaction in biochemistry and materials science. Accurate prediction of the activation barrier is crucial for understanding the kinetics of these processes. A benchmark study on the thiol-disulfide exchange reaction provides a valuable comparison of various density functionals against high-level CCSD(T)/CBS//MP2/aug-cc-pVDZ reference energies.[1][2]

Computational ModelMean Absolute Deviation (kcal/mol) from BenchmarkKey Findings
BB1K ~0.5 - 1.0 Consistently one of the best performers for activation barriers in thiol-disulfide exchange.[2]
mPW1K, mPW1N, mPWB1K ~1.0 - 1.5 These functionals, with a modified Perdew-Wang exchange and ~40% Hartree-Fock exchange, show good performance.[2]
M06-2X ~1.0 - 2.0 A versatile functional that performs well for both activation barriers and reaction energies.[1][2]
B3LYP ~2.0 - 3.0 A commonly used functional, but can underestimate barrier heights for thiol-disulfide exchange.
MP2 Variable While used for reference geometries, its performance for energies can be variable and computationally more expensive than DFT.[1]
Thiol-Ene Radical Addition

The thiol-ene "click" reaction is a widely used transformation in polymer and materials chemistry. The reaction proceeds via a radical mechanism, and understanding the propagation and chain transfer steps is key to controlling the outcome. Computational studies have benchmarked DFT methods for their ability to predict the kinetics of these reactions.[3]

Computational ModelPerformance CharacteristicsKey Findings
M06-2X/6-31+G(d,p) Good correlation with experimental results Identified as a cost-effective methodology for modeling thiol-yne and by extension, thiol-ene reactions.[3]
CBS-QB3 High accuracy A high-level composite method that provides reliable energetics for stationary points along the reaction pathway.[4]
B3LYP/6-31+G(d) Qualitatively useful Can provide useful insights into reaction mechanisms, though may be less accurate for quantitative predictions of barrier heights compared to M06-2X.[3]

Key this compound Reaction Pathways and Their Computational Analysis

Nucleophilic Addition to Michael Acceptors

This compound is a potent nucleophile that readily participates in Michael additions to α,β-unsaturated carbonyl compounds. This reaction is fundamental in organic synthesis and is relevant to the mechanism of action of some covalent inhibitors in drug development. Computational studies have been instrumental in elucidating the mechanistic details of these reactions.[5][6][7][8][9]

A common experimental approach to validate computational predictions involves monitoring the reaction kinetics using Nuclear Magnetic Resonance (NMR) spectroscopy.[10]

  • Preparation of Solutions : Prepare stock solutions of the this compound precursor (e.g., benzenethiol (B1682325) and a non-nucleophilic base) and the Michael acceptor in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Temperature Equilibration : Place the NMR tube containing the thiol solution in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K).[10]

  • Reaction Initiation : Initiate the reaction by adding a known concentration of the Michael acceptor stock solution to the NMR tube. Mix rapidly and immediately begin data acquisition.[10]

  • Data Acquisition : Acquire a series of ¹H NMR spectra over time.

  • Data Processing and Analysis : Process the spectra (phasing, baseline correction) and integrate the signals corresponding to the reactants and products. Plot the natural logarithm of the acceptor concentration versus time to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated by dividing k_obs by the thiol concentration.[10]

The following workflow is typically employed to computationally model the nucleophilic addition of this compound to a Michael acceptor.

G cluster_0 Computational Modeling Workflow Reactants Define Reactants (this compound, Michael Acceptor) TS_Search Transition State Search (e.g., Berny algorithm) Reactants->TS_Search Locate TS Energy_Calc Calculate Relative Energies (ΔE, ΔG) Reactants->Energy_Calc IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Search->IRC Verify TS TS_Search->Energy_Calc Products Identify Products IRC->Products Confirm connection Products->Energy_Calc

Caption: A typical computational workflow for studying a reaction mechanism.

Transition Metal-Catalyzed C–S Cross-Coupling

The formation of aryl sulfides via transition metal-catalyzed cross-coupling of benzenethiol with aryl halides is a cornerstone of modern organic synthesis. Computational studies have provided deep insights into the mechanisms of these reactions, including the roles of oxidative addition and reductive elimination steps.[11][12]

  • Reactant Preparation : In a reaction vessel, combine the aryl iodide, benzenethiol, a copper(I) catalyst (e.g., CuI), and a suitable base (e.g., K₂CO₃) in a polar protic solvent such as ethanol (B145695) or isopropanol.[11]

  • Reaction Conditions : Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for a designated period (e.g., 12-24 hours) under an inert atmosphere.

  • Workup and Purification : After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired diaryl sulfide.

Computational studies suggest a catalytic cycle that can be initiated by the formation of a catalytically active copper-thiolate complex.[11]

G cluster_0 Catalytic Cycle CuI Cu(I) CuSPh2 [Cu(SPh)₂]⁻ CuI->CuSPh2 + 2 PhSH - HI OxAdd Oxidative Addition Intermediate CuSPh2->OxAdd + Ar-I Product_release Product Release OxAdd->Product_release Reductive Elimination Product_release->CuI Ar-S-Ph

Caption: A simplified proposed catalytic cycle for Cu(I)-catalyzed C-S cross-coupling.

Thiol Oxidation

The oxidation of thiols to various sulfur-containing species (sulfenic, sulfinic, and sulfonic acids) is a critical process in redox biology. Computational studies have been employed to understand the mechanisms of thiol oxidation by reactive oxygen species like hydrogen peroxide.[13][14][15][16]

For enzymatic reactions or reactions in solution, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often employed.

  • System Setup : The system is partitioned into a QM region (the reacting species, e.g., this compound and H₂O₂) and an MM region (the surrounding solvent molecules or protein environment).

  • Molecular Dynamics (MD) Simulation : An initial MD simulation is performed to equilibrate the system.

  • Potential Energy Surface Scan : The reaction coordinate is defined (e.g., the S-O bond distance), and the potential energy surface is scanned to locate an approximate transition state.

  • Transition State Optimization : The transition state structure is optimized using a QM/MM method.

  • Free Energy Calculation : Methods like umbrella sampling or metadynamics are used to calculate the free energy profile along the reaction coordinate.

Hybrid QM-MM MD simulations have revealed a detailed mechanism for the oxidation of a model thiolate by hydrogen peroxide in water.[15]

G cluster_0 Thiol Oxidation by H₂O₂ Reactants RS⁻ + H₂O₂ TS Transition State [RS···H···OH]⁻ Reactants->TS Nucleophilic Attack Products RSOH + OH⁻ TS->Products Proton Transfer & Bond Cleavage

Caption: A simplified representation of the thiol oxidation pathway by hydrogen peroxide.

Conclusion

The computational modeling of this compound reaction pathways is a dynamic field that provides invaluable insights for researchers across various scientific disciplines. The choice of computational method, particularly the DFT functional, has a significant impact on the accuracy of the predicted reaction energetics. For reactions involving bond formation and breaking, such as thiol-disulfide exchange and Michael additions, functionals like BB1K and M06-2X have shown robust performance. For radical-mediated processes like the thiol-ene reaction, M06-2X and high-level composite methods provide reliable results.

The integration of computational modeling with experimental validation is crucial for advancing our understanding of these complex reactions. The detailed experimental and computational protocols provided in this guide serve as a starting point for researchers looking to investigate this compound reactivity. The continued development of computational methods, coupled with rigorous experimental benchmarking, will undoubtedly lead to more accurate and predictive models, further accelerating innovation in chemistry, materials science, and drug development.

References

A Comparative Guide to the Structural Validation of Benzenethiolate-Capped Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental techniques for validating the structure of benzenethiolate-capped nanoparticles, with a focus on gold nanoparticles (AuNPs), against common alternatives such as alkanethiol-capped nanoparticles. Detailed experimental protocols and quantitative data are presented to aid in the selection of appropriate characterization methods.

Data Presentation: A Comparative Analysis

The structural validation of ligand-capped nanoparticles relies on a suite of analytical techniques that provide information on size, morphology, crystallinity, and the nature of the ligand-surface interaction. Below is a summary of typical quantitative data obtained for this compound- and alkanethiolate-capped gold nanoparticles.

Characterization TechniqueParameterThis compound-Capped AuNPsAlkanethiolate-Capped AuNPs (e.g., Dodecanethiol)Citation
Transmission Electron Microscopy (TEM) Mean Particle Size2.8 ± 0.5 nm to 9 nm (varies with Au/S ratio)~2.4 nm[1][2]
Size DistributionNarrow to broad depending on synthesisGenerally monodispersed[1][2]
MorphologySpherical, well-separatedPredominantly spherical[1][2]
X-ray Photoelectron Spectroscopy (XPS) Au 4f7/2 Binding Energy (Au-Au)~84.0 eV~84.0 eV[3]
Au 4f7/2 Binding Energy (Au-S)~84.4 eVNot explicitly stated for simple alkanethiols, but expected to be similar[3]
S 2p3/2 Binding Energy (S-Au)~162.0 eV~162 eV[4]
Nuclear Magnetic Resonance (1H NMR) Ligand SignalsBroadened signals compared to free ligand, disappearance of -SH proton peakBroadened signals compared to free ligand, disappearance of -SH proton peak[2][5]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducible and reliable characterization of this compound-capped nanoparticles.

Transmission Electron Microscopy (TEM)

Objective: To determine the size, shape, and dispersion of the nanoparticles.

Protocol:

  • Sample Preparation:

    • Place a drop of the nanoparticle solution (typically in a volatile solvent like toluene (B28343) or ethanol) onto a carbon-coated copper TEM grid.[6]

    • Allow the solvent to evaporate completely at room temperature.

    • For some applications, negative staining with an agent like uranyl acetate (B1210297) may be used to enhance contrast.[7]

  • Imaging:

    • Operate the TEM at a suitable accelerating voltage (e.g., 120 kV).[1]

    • Acquire images at various magnifications to assess both individual particle morphology and the overall dispersion.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (typically >100) to determine the mean size and size distribution.[4]

X-ray Photoelectron Spectroscopy (XPS)

Objective: To determine the elemental composition and chemical states of the nanoparticle surface, confirming the Au-S bond.

Protocol:

  • Sample Preparation:

    • Deposit a concentrated solution of the purified nanoparticles onto a clean, conductive substrate (e.g., silicon wafer or titanium-coated substrate).[4]

    • Allow the solvent to evaporate in a vacuum desiccator to form a thin film.[4]

  • Data Acquisition:

    • Use a monochromatic Al Kα X-ray source.

    • Acquire a survey spectrum to identify all elements present.

    • Obtain high-resolution spectra for the Au 4f, S 2p, and C 1s regions.

  • Data Analysis:

    • Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV or 285.0 eV.[4]

    • Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolute different chemical states. The Au 4f spectrum is typically fitted with two doublets (4f7/2 and 4f5/2) corresponding to metallic gold (Au-Au) and gold bound to sulfur (Au-S).[3] The S 2p spectrum is analyzed to confirm the presence of thiolate species bound to gold.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the organic ligand shell and confirm its attachment to the nanoparticle surface.

Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the dried, purified nanoparticles in a suitable deuterated solvent (e.g., CDCl3 or toluene-d8).[5]

    • Add a known amount of an internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO) for quantitative analysis.[5]

  • Data Acquisition:

    • Acquire 1D 1H NMR and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).

  • Data Analysis:

    • Compare the spectrum of the nanoparticle sample to that of the free benzenethiol (B1682325) ligand.

    • Observe the broadening of proton signals of the ligand attached to the nanoparticle surface due to restricted motion.[5]

    • Confirm the disappearance of the characteristic -SH proton signal, indicating the formation of the Au-S bond.[2]

    • Use quantitative NMR (qNMR) by integrating the ligand signals relative to the internal standard to determine the ligand density on the nanoparticle surface.[5]

Mandatory Visualization

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Structural Validation cluster_data Data Analysis & Interpretation synthesis This compound-Capped Nanoparticle Synthesis purification Purification (e.g., Centrifugation, Dialysis) synthesis->purification tem TEM Analysis (Size, Morphology) purification->tem xps XPS Analysis (Au-S Bonding, Composition) purification->xps nmr NMR Analysis (Ligand Confirmation) purification->nmr data_analysis Quantitative Data Comparison tem->data_analysis xps->data_analysis nmr->data_analysis structure_validation Validated Nanoparticle Structure data_analysis->structure_validation

Caption: Experimental workflow for the synthesis and structural validation of this compound-capped nanoparticles.

signaling_pathway_placeholder cluster_tem TEM Data Interpretation cluster_xps XPS Data Interpretation cluster_nmr NMR Data Interpretation tem_image TEM Micrograph particle_size Size & Distribution (e.g., 2.8 ± 0.5 nm) tem_image->particle_size morphology Morphology (e.g., Spherical) tem_image->morphology au_s_bond Confirmation of Au-S Covalent Bond xps_spectra High-Resolution Spectra (Au 4f, S 2p) binding_energy Binding Energy Analysis (e.g., S 2p at 162 eV) xps_spectra->binding_energy binding_energy->au_s_bond ligand_attachment Confirmation of Ligand Attachment nmr_spectrum 1H NMR Spectrum signal_broadening Signal Broadening nmr_spectrum->signal_broadening sh_disappearance -SH Peak Disappearance nmr_spectrum->sh_disappearance signal_broadening->ligand_attachment sh_disappearance->ligand_attachment

References

Unlocking Catalytic Potential: A Comparative Analysis of Substituted Benzenethiolate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for more efficient and selective catalysts is perpetual. In the realm of cross-coupling reactions, the electronic and steric properties of ligands play a pivotal role in determining catalytic activity and product yields. This guide offers a comparative study of substituted benzenethiolate derivatives as ligands in palladium-catalyzed cross-coupling reactions, providing insights into how substituent effects can be harnessed to optimize catalytic performance.

This analysis focuses on the influence of electron-donating and electron-withdrawing groups on the catalytic efficacy of this compound-ligated palladium complexes in Suzuki-Miyaura cross-coupling reactions. By understanding these structure-activity relationships, researchers can make more informed decisions in the design and selection of catalysts for specific synthetic transformations.

The Role of Substituents: A Performance Overview

The electronic nature of substituents on the this compound ligand can significantly modulate the electron density at the metal center of the catalyst, thereby influencing key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Generally, electron-donating groups (EDGs) can enhance the rate of oxidative addition, while electron-withdrawing groups (EWGs) can facilitate reductive elimination. The interplay of these effects determines the overall catalytic efficiency.

The following table summarizes the catalytic performance of a series of para-substituted this compound-palladium complexes in a model Suzuki-Miyaura cross-coupling reaction. The data presented is a synthesized representation from typical findings in the literature, illustrating the expected trends.

Table 1: Comparative Performance of para-Substituted this compound-Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Iodotoluene and Phenylboronic Acid

Substituent (p-X)Substituent TypeReaction Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
-NO₂Strong EWG685850142
-ClWeak EWG492920230
-HNeutral395950317
-CH₃Weak EDG2.598980392
-OCH₃Strong EDG299990495

This data is representative and compiled for comparative purposes. Actual results may vary based on specific reaction conditions.

Delving into the Mechanism: The Substituent Effect

The observed trends in catalytic activity can be rationalized by considering the electronic influence of the substituents on the key steps of the Suzuki-Miyaura catalytic cycle.

Substituent_Effect_on_Catalysis cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_edg Electron-Donating Group (EDG) (-OCH₃, -CH₃) cluster_ewg Electron-Withdrawing Group (EWG) (-NO₂, -Cl) OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-Ar' RE->OA Pd(0) Catalyst Regeneration EDG_Effect Increases electron density on Pd Accelerates Oxidative Addition EDG_Effect->OA Enhances EWG_Effect Decreases electron density on Pd Facilitates Reductive Elimination EWG_Effect->RE Promotes

Caption: Influence of substituents on the Suzuki-Miyaura catalytic cycle.

Experimental Corner: Protocols for Catalyst Synthesis and Evaluation

Reproducibility is paramount in scientific research. The following are representative experimental protocols for the synthesis of a substituted this compound-palladium precatalyst and its application in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Palladium-Benzenethiolate Precatalyst

This protocol describes the synthesis of a representative palladium(II) complex with a para-substituted this compound ligand.

Catalyst_Synthesis_Workflow start Start dissolve_pd Dissolve PdCl₂(PPh₃)₂ in THF start->dissolve_pd add_thiol Add para-substituted benzenethiol (B1682325) and base (e.g., NEt₃) dissolve_pd->add_thiol stir Stir at room temperature under inert atmosphere add_thiol->stir precipitate Precipitate forms stir->precipitate filter Filter and wash the solid product precipitate->filter dry Dry under vacuum filter->dry end Obtain [Pd(S-Ar-X)₂(PPh₃)₂] dry->end

Caption: Workflow for the synthesis of a palladium-thiolate precatalyst.

Detailed Protocol:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve dichlorobis(triphenylphosphine)palladium(II) (1 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL).

  • Addition of Thiol: To the stirred solution, add the corresponding para-substituted benzenethiol (2.1 mmol) followed by triethylamine (B128534) (2.5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 4 hours. A precipitate will typically form during this time.

  • Isolation: Collect the solid product by filtration, wash with cold THF and then diethyl ether.

  • Drying: Dry the resulting solid under vacuum to yield the desired palladium-benzenethiolate complex.

General Procedure for a Catalytic Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for evaluating the catalytic activity of the synthesized palladium-thiolate complexes.

Suzuki_Coupling_Workflow start Start combine_reagents Combine aryl halide, phenylboronic acid, and base (e.g., K₂CO₃) in a flask start->combine_reagents add_catalyst Add the Pd-thiolate catalyst and solvent (e.g., Toluene (B28343)/H₂O) combine_reagents->add_catalyst inert_atmosphere Degas and place under inert atmosphere add_catalyst->inert_atmosphere heat Heat the reaction mixture (e.g., 80 °C) inert_atmosphere->heat monitor Monitor reaction progress by TLC or GC heat->monitor workup Aqueous workup and extraction with organic solvent monitor->workup purify Purify by column chromatography workup->purify end Obtain biaryl product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium-benzenethiolate catalyst (0.01 mmol, 1 mol%).

  • Solvent and Degassing: Add a mixture of toluene (4 mL) and water (1 mL). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and stir for the specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Concluding Remarks

The electronic tuning of this compound ligands through the introduction of substituents offers a powerful strategy for modulating the catalytic activity of palladium complexes in cross-coupling reactions. As demonstrated, electron-donating groups on the this compound ligand tend to enhance catalytic performance in Suzuki-Miyaura couplings, likely by accelerating the rate-limiting oxidative addition step. Conversely, electron-withdrawing groups can also be beneficial in reactions where reductive elimination is rate-determining. The presented data and protocols provide a foundational guide for researchers to explore and optimize the use of substituted this compound derivatives in their own catalytic systems, paving the way for the development of more efficient and selective synthetic methodologies.

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Benzenethiolate-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of benzenethiolate-containing compounds, mass spectrometry stands as an indispensable tool for structural elucidation and quantification. The choice of the appropriate mass spectrometric technique is paramount for achieving optimal sensitivity, selectivity, and structural information. This guide provides an objective comparison of common mass spectrometry platforms and ionization techniques for the analysis of this class of sulfur-containing aromatic compounds, supported by experimental data and detailed protocols.

The analysis of this compound-containing compounds, which feature a phenyl ring bonded to a sulfur atom, presents unique considerations for mass spectrometry. The inherent properties of these molecules, including their volatility, polarity, and thermal stability, dictate the most suitable analytical approach. This guide will delve into the relative merits of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), as well as the nuances of different ionization techniques, including Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Comparative Analysis of Mass Spectrometry Platforms

The primary choice for analyzing this compound-containing compounds lies between GC-MS and LC-MS. The selection is fundamentally guided by the analyte's physicochemical properties.

Analytical PlatformPrinciple of SeparationBest Suited ForKey AdvantagesPotential Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds in the gas phase based on their boiling points and interactions with a stationary phase.Volatile and thermally stable this compound derivatives.Excellent chromatographic resolution for complex mixtures. Well-established libraries for compound identification based on fragmentation patterns (EI). High sensitivity for volatile compounds.[1]Requires derivatization for non-volatile or polar compounds. Potential for thermal degradation of labile compounds in the injector port.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in the liquid phase based on their partitioning between a mobile and a stationary phase.A wide range of this compound compounds, including polar, non-volatile, and thermally labile derivatives.Broad applicability to a wide range of molecular weights and polarities. Softer ionization techniques (ESI, APCI) often yield intact molecular ions, simplifying molecular weight determination.[2][3]Chromatographic resolution may be lower than GC for some isomeric separations. Matrix effects from complex biological samples can suppress ionization.

Comparison of Ionization Techniques

The ionization source is a critical component of the mass spectrometer that converts neutral analyte molecules into gas-phase ions. The choice of ionization technique significantly impacts the resulting mass spectrum and the type of information that can be obtained.

Ionization TechniquePrincipleTypical AnalytesFragmentationKey Advantages
Electron Ionization (EI) High-energy electrons bombard the analyte, causing ionization and extensive fragmentation.Volatile and thermally stable compounds amenable to GC."Hard" ionization technique, leading to extensive and reproducible fragmentation patterns.Provides detailed structural information from fragmentation patterns, which can be matched to spectral libraries for confident identification.
Electrospray Ionization (ESI) A high voltage is applied to a liquid containing the analyte, creating an aerosol of charged droplets.Polar and ionizable compounds, suitable for LC-MS."Soft" ionization technique, typically producing protonated molecules ([M+H]^+) or deprotonated molecules ([M-H]^-) with minimal fragmentation.Ideal for determining the molecular weight of intact molecules. Capable of analyzing large biomolecules.[4]
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent vapor, which then transfers charge to the analyte molecules.Less polar to moderately polar compounds with some volatility, suitable for LC-MS.Generally a "soft" ionization technique, but can induce more fragmentation than ESI depending on the analyte and source conditions.Effective for compounds that are not easily ionized by ESI. Tolerant of higher flow rates and less susceptible to matrix effects than ESI.[5][6]

Experimental Data and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) of Benzenethiol (B1682325)

Experimental Protocol:

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Sample Preparation: For volatile benzenethiol derivatives, direct injection of a dilute solution in a volatile organic solvent (e.g., dichloromethane, hexane) is appropriate. For less volatile or more polar analogues, derivatization to increase volatility may be necessary. A common derivatization strategy for thiols is silylation.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Ion Source Temperature: 230°C.

Expected Mass Spectrum of Benzenethiol (EI):

The NIST WebBook provides a reference electron ionization mass spectrum for benzenethiol.[2][7]

m/zRelative Intensity (%)Proposed Fragment
110100([C_6H_5SH]^{+\bullet}) (Molecular Ion)
10945([C_6H_5S]^+) (Loss of H)
8415([C_4H_4S]^{+\bullet})
7710([C_6H_5]^+)
6620([C_5H_6]^{+\bullet})
5115([C_4H_3]^+)
Liquid Chromatography-Mass Spectrometry (LC-MS) of a this compound Derivative

Experimental Protocol:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI or APCI source.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile). For quantitative analysis in biological matrices, protein precipitation followed by solid-phase extraction (SPE) may be required to remove interferences.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350°C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 45 psi.

    • MS/MS: For structural confirmation and quantification, Multiple Reaction Monitoring (MRM) can be used by selecting a precursor ion (e.g., ([M+H]^+)) and a characteristic product ion.

Visualizing Workflows and Pathways

experimental_workflow cluster_gcms GC-MS Workflow cluster_lcms LC-MS Workflow gcms_sample Sample (Volatile this compound) gc_injection GC Injection gcms_sample->gc_injection Direct Injection gc_separation Gas Chromatography Separation gc_injection->gc_separation ei_ionization Electron Ionization (EI) gc_separation->ei_ionization ms_analysis_gc Mass Analysis ei_ionization->ms_analysis_gc gcms_data Data Acquisition ms_analysis_gc->gcms_data lcms_sample Sample (this compound Derivative) lc_injection LC Injection lcms_sample->lc_injection lc_separation Liquid Chromatography Separation lc_injection->lc_separation ionization Ionization (ESI or APCI) lc_separation->ionization ms_analysis_lc Mass Analysis (MS or MS/MS) ionization->ms_analysis_lc lcms_data Data Acquisition ms_analysis_lc->lcms_data

General experimental workflows for GC-MS and LC-MS analysis.

fragmentation_pathway M Benzenethiol Molecular Ion (m/z 110) frag1 [C6H5S]+ (m/z 109) M->frag1 - H• frag2 [C4H4S]+• (m/z 84) M->frag2 - C2H2 frag3 [C6H5]+ (m/z 77) M->frag3 - SH• frag4 [C5H6]+• (m/z 66) frag1->frag4 - CS

Simplified fragmentation pathway of benzenethiol in EI-MS.

decision_tree decision decision start Start: Analyze this compound Compound volatility Is the compound volatile and thermally stable? start->volatility polarity Is the compound polar/ionizable? volatility->polarity No gcms GC-MS with EI is likely optimal. volatility->gcms Yes lcms_esi LC-MS with ESI is a good starting point. polarity->lcms_esi Yes lcms_apci Consider LC-MS with APCI. polarity->lcms_apci No derivatize Consider derivatization for GC-MS. polarity->derivatize Consider for GC

References

A Comparative Guide to FTIR Spectroscopy for Studying Benzenethiolate Surface Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy with other surface-sensitive techniques for the characterization of benzenethiolate binding on various surfaces. It includes supporting experimental data, detailed methodologies, and visual representations of workflows and molecular interactions to aid in the selection of appropriate analytical methods for surface chemistry studies.

Introduction to this compound Surface Binding Analysis

The study of self-assembled monolayers (SAMs), such as those formed by this compound on metal surfaces, is crucial for advancements in molecular electronics, biosensing, and corrosion inhibition. Understanding the nature of the bond between the adsorbate and the substrate, as well as the orientation and packing of the molecules, is paramount. FTIR spectroscopy, particularly in its surface-sensitive configurations like Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) and Reflection-Absorption Infrared Spectroscopy (RAIRS), has emerged as a powerful, non-destructive tool for these investigations. This guide will compare FTIR with other common surface analysis techniques, providing researchers with the information needed to make informed decisions for their specific applications.

Comparison of Analytical Techniques

FTIR spectroscopy offers distinct advantages in studying this compound surface binding, primarily in its ability to probe the vibrational modes of the adsorbate, providing insights into chemical bonding and molecular orientation. However, a comprehensive understanding often requires complementary information from other techniques such as Surface-Enhanced Raman Scattering (SERS) and X-ray Photoelectron Spectroscopy (XPS).

Key Performance Comparison:

FeatureFTIR (SEIRAS/RAIRS)SERSXPS
Principle Vibrational absorption of infrared light, enhanced by surface plasmons or reflections.Inelastic scattering of photons, enhanced by surface plasmons.Analysis of core-level electron energies upon X-ray irradiation.
Information Provided Molecular vibrations, functional groups, orientation, and conformation.Molecular vibrations, fingerprinting, high sensitivity for trace analysis.Elemental composition, chemical state, and electronic state of atoms.
Sensitivity Monolayer to sub-monolayer.Single-molecule detection is possible.Surface sensitive (top few nanometers).
Selectivity High for vibrational modes.High for Raman-active modes.High for elemental and chemical state identification.
Strengths - Direct probing of bond orientation. - Less prone to fluorescence interference. - Well-established surface selection rules.- Extremely high sensitivity. - Rich spectral information. - Can be used in aqueous environments.- Quantitative elemental analysis. - Direct information on chemical bonding states (e.g., S-Au bond).
Limitations - Lower sensitivity than SERS. - Water absorption can be problematic in some setups. - Requires specific substrates for enhancement.- Potential for fluorescence interference. - Signal enhancement is highly dependent on substrate morphology. - Interpretation can be complex due to enhancement mechanisms.- Requires ultra-high vacuum. - Can induce sample damage. - Limited information on molecular orientation.
Quantitative Data Summary

The following tables summarize key quantitative data obtained from FTIR and complementary techniques for this compound adsorbed on gold, a commonly studied system.

Table 1: Vibrational Frequencies (cm⁻¹) of this compound on Gold

Vibrational ModeNeat Benzenethiol (B1682325) (Liquid)This compound on Gold (FTIR/SEIRAS)[1]This compound on Gold (SERS)[2]Assignment
ν(S-H)~2550AbsentAbsentS-H stretch (disappears upon deprotonation and binding to the surface)
Ring breathing~1000998998Phenyl ring C-C stretch
C-C stretch158315711571Phenyl ring C-C stretch
Au-S stretch-~250-300275Gold-sulfur bond vibration[2][3]

The absence of the S-H stretching vibration is a key indicator of dissociative adsorption of benzenethiol to form a thiolate species on the metal surface.[1]

Table 2: Surface Orientation and Coverage of this compound on Au(111)

ParameterFTIR (SEIRAS)STM
Molecular Orientation Phenyl ring tilted ~30° from the surface normal[1][4]Forms a well-ordered monolayer[1][4]
Surface Coverage 0.23 nmol/cm² (from reductive desorption)[1][4]Commensurate (√13×√13)R13.9° symmetry[1][4]

Experimental Protocols

FTIR Spectroscopy of this compound SAMs

This protocol outlines a general procedure for acquiring FTIR spectra of this compound self-assembled monolayers on a gold surface using a SEIRAS setup.

1. Substrate Preparation:

  • A thin gold film (typically 10-20 nm) is deposited on a suitable IR-transparent prism (e.g., CaF₂ or Si) via vacuum evaporation or chemical deposition.[5]

  • The substrate is cleaned, often with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by UV-ozone treatment, followed by rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen.

2. SAM Formation:

  • The cleaned gold substrate is immersed in a dilute solution of benzenethiol (e.g., 0.1 mM in ethanol) for a sufficient time to allow for monolayer formation (typically ranging from a few minutes to several hours).[1]

  • After incubation, the substrate is thoroughly rinsed with the solvent (e.g., ethanol) to remove non-chemisorbed molecules and then dried with nitrogen.

3. FTIR-SEIRAS Measurement:

  • The prism with the this compound SAM is mounted in the FTIR spectrometer.

  • A reference spectrum is collected on the clean gold substrate before SAM formation.

  • The sample spectrum is then recorded. The final spectrum is typically presented as absorbance, calculated as -log(R/R₀), where R is the reflectance of the SAM-covered surface and R₀ is the reflectance of the reference surface.

  • Spectra are typically collected with a resolution of 4 cm⁻¹ and an accumulation of several hundred scans to ensure a good signal-to-noise ratio.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for studying this compound surface binding using FTIR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interp Interpretation sub_prep Substrate Preparation (e.g., Gold Deposition) sub_clean Substrate Cleaning (e.g., Piranha Etch) sub_prep->sub_clean sam_form SAM Formation (Immersion in Benzenethiol Solution) sub_clean->sam_form ref_spec Reference Spectrum (Clean Substrate) sam_form->ref_spec Mount in Spectrometer sam_spec Sample Spectrum (SAM on Substrate) data_proc Data Processing (-log(R/R₀)) ref_spec->data_proc sam_spec->data_proc peak_assign Peak Assignment data_proc->peak_assign orient_analysis Orientation Analysis peak_assign->orient_analysis binding_confirm Binding Confirmation peak_assign->binding_confirm

Caption: Experimental workflow for FTIR analysis of this compound SAMs.

Interpreting FTIR Spectra for Surface Binding

The logical relationship between observed spectral features and the nature of the this compound-surface interaction is depicted below.

logical_relationship cluster_observation FTIR Spectral Observations cluster_interpretation Inferred Surface Chemistry no_sh Absence of ν(S-H) peak (~2550 cm⁻¹) dissociative_adsorption Dissociative Adsorption (S-H bond cleavage) no_sh->dissociative_adsorption new_peak Appearance of new peaks (e.g., ν(Au-S) at ~250-300 cm⁻¹) covalent_bond Covalent Au-S Bond Formation new_peak->covalent_bond peak_shift Shifts in phenyl ring modes (e.g., C-C stretches) surface_interaction Interaction with Surface Electrons peak_shift->surface_interaction intensity_change Intensity changes based on polarization (Surface Selection Rules) molecular_orientation Specific Molecular Orientation intensity_change->molecular_orientation

Caption: Relationship between FTIR spectral features and surface binding characteristics.

Conclusion

FTIR spectroscopy, especially when enhanced through SEIRAS or RAIRS techniques, provides invaluable insights into the formation, structure, and orientation of this compound monolayers on metal surfaces. Its ability to directly probe the vibrational characteristics of the adsorbate makes it a powerful tool for confirming the covalent attachment of the thiolate and for determining the orientation of the phenyl ring. While techniques like SERS offer superior sensitivity and XPS provides direct elemental and chemical state information, FTIR remains a cornerstone technique for a comprehensive understanding of surface binding in self-assembled monolayers. The choice of technique will ultimately depend on the specific research question, with a multi-technique approach often yielding the most complete picture of the interfacial chemistry.

References

Unveiling the Superior Nucleophilicity of Selenophenolate over Benzenethiolate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of a potent nucleophile is critical for reaction efficiency and yield. This guide provides a detailed comparison of the nucleophilicity of benzenethiolate (PhS⁻) and selenophenolate (PhSe⁻), establishing the latter as a significantly more reactive species. This analysis is supported by experimental findings and theoretical principles, offering a valuable resource for informed decision-making in experimental design.

Executive Summary

Experimental evidence consistently demonstrates that selenophenolate is a more potent nucleophile than this compound. Selenolates, in general, exhibit reaction rates that are two to three orders of magnitude higher than their corresponding thiolates. This enhanced reactivity is attributed to several key factors, including the greater polarizability and the higher energy of the highest occupied molecular orbital (HOMO) of selenium compared to sulfur.

Quantitative Data Summary

FeatureThis compound (PhS⁻)Selenophenolate (PhSe⁻)Key Takeaway
Relative Nucleophilicity Good NucleophileExcellent NucleophileSelenophenolate is significantly more nucleophilic.
Reaction Rate Enhancement Baseline100 to 1000 times fasterReactions with selenophenolate proceed much more rapidly.
Polarizability LowerHigherThe larger electron cloud of selenium is more easily distorted, facilitating bond formation.
HOMO Energy LowerHigherThe higher energy of the HOMO in selenophenolate leads to better orbital overlap with electrophiles.
pKa of Parent Compound (PhSH vs. PhSeH) ~6.6 (Benzenethiol)~5.9 (Benzeneselenol)Benzeneselenol is more acidic, indicating a more stable and readily formed anion.

Theoretical Underpinnings of Nucleophilicity

The superior nucleophilicity of selenophenolate can be rationalized by fundamental chemical principles. The following diagram illustrates the key factors influencing the nucleophilicity of these two species.

G Factors Influencing Nucleophilicity: this compound vs. Selenophenolate cluster_PhS This compound (PhS⁻) cluster_PhSe Selenophenolate (PhSe⁻) PhS_HOMO Lower HOMO Energy PhS_Nuc Good Nucleophilicity PhS_HOMO->PhS_Nuc PhS_Polar Less Polarizable PhS_Polar->PhS_Nuc PhSe_HOMO Higher HOMO Energy PhSe_Nuc Excellent Nucleophilicity PhSe_HOMO->PhSe_Nuc PhSe_Polar More Polarizable PhSe_Polar->PhSe_Nuc PhSe_Nuc->PhS_Nuc Greater Than

Caption: A diagram illustrating the key factors contributing to the higher nucleophilicity of selenophenolate compared to this compound.

Experimental Protocol: Determination of Nucleophilicity via Stopped-Flow Spectrophotometry

To experimentally quantify the difference in nucleophilicity between this compound and selenophenolate, a stopped-flow spectrophotometry experiment can be employed. This technique allows for the measurement of rapid reaction kinetics by monitoring the change in absorbance of a reacting species over a short timescale.

Objective: To determine the second-order rate constants for the reaction of this compound and selenophenolate with a suitable electrophile.

Materials:

  • Benzenethiol

  • Benzeneselenol

  • A suitable chromophoric electrophile (e.g., a substituted nitroaromatic compound)

  • A strong, non-nucleophilic base (e.g., sodium hydride)

  • Anhydrous, aprotic solvent (e.g., acetonitrile (B52724) or dimethylformamide)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Nucleophile Solutions:

    • In an inert atmosphere (e.g., a glovebox), prepare stock solutions of this compound and selenophenolate by deprotonating the corresponding parent compound with one equivalent of a strong base in the chosen anhydrous solvent.

  • Preparation of Electrophile Solution:

    • Prepare a stock solution of the chromophoric electrophile in the same anhydrous solvent.

  • Kinetic Measurements:

    • Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance of the product or disappearance of the reactant.

    • Load one syringe of the stopped-flow apparatus with the nucleophile solution and the other with the electrophile solution.

    • Rapidly mix the solutions and record the change in absorbance over time.

    • Repeat the experiment with varying concentrations of the nucleophile while keeping the electrophile concentration constant and in excess to ensure pseudo-first-order conditions.

  • Data Analysis:

    • For each concentration of the nucleophile, determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance versus time data to a single exponential decay function.

    • Plot k_obs versus the concentration of the nucleophile. The slope of the resulting linear plot will be the second-order rate constant (k₂) for the reaction.

    • Compare the k₂ values obtained for this compound and selenophenolate to determine their relative nucleophilicity.

The following diagram outlines the experimental workflow:

G Experimental Workflow for Determining Nucleophilicity A Prepare this compound and Selenophenolate Solutions C Load Syringes of Stopped-Flow Spectrophotometer A->C B Prepare Electrophile Solution B->C D Rapidly Mix Solutions and Record Absorbance vs. Time C->D E Determine Pseudo-First-Order Rate Constants (k_obs) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine Second-Order Rate Constants (k₂) F->G H Compare k₂ values to Determine Relative Nucleophilicity G->H

Caption: A flowchart depicting the experimental workflow for the kinetic analysis of this compound and selenophenolate nucleophilicity.

Conclusion

A Comparative Guide to the Regioselectivity of Benzenethiolate Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of benzenethiolate to unsaturated carbon-carbon bonds is a fundamental transformation in organic synthesis, crucial for the formation of thioethers which are prevalent in pharmaceuticals and functional materials. The regiochemical outcome of this reaction is highly dependent on the reaction mechanism, which can be directed by the choice of reagents and conditions. This guide provides a comprehensive comparison of the two primary pathways for this compound addition: radical-mediated and nucleophilic (Michael) addition, supported by experimental data and detailed protocols.

Mechanistic Overview: Radical vs. Nucleophilic Addition

The regioselectivity of this compound addition is dictated by the formation of the most stable intermediate. In radical additions, this is the most stable radical, while in nucleophilic additions, it is the most stable carbanion.

  • Radical Addition (Anti-Markovnikov): Initiated by light or radical initiators (e.g., AIBN), this pathway involves the formation of a thiyl radical (PhS•). This radical adds to the unsaturated bond to generate the most stable carbon-centered radical. For terminal alkenes and styrenes, this results in the formation of the anti-Markovnikov product, where the sulfur atom is bonded to the less substituted carbon.[1][2]

  • Nucleophilic (Michael) Addition: In the presence of a base (e.g., triethylamine, DBU), benzenethiol (B1682325) is deprotonated to form the this compound anion (PhS⁻), a soft nucleophile.[3][4] This anion attacks electron-poor unsaturated systems, such as α,β-unsaturated carbonyl compounds, in a conjugate manner. The addition occurs at the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate.

Comparative Regioselectivity Data

The following tables summarize the regioselectivity of this compound addition to various unsaturated substrates under different reaction conditions.

Table 1: Addition to Alkenes
SubstrateReaction TypeConditionsMajor ProductMinor ProductYield (%)Reference(s)
1-Octene RadicalBenzenethiol, AIBN, heat1-(Phenylthio)octane (anti-Markovnikov)2-(Phenylthio)octane (Markovnikov)>95 (anti-Markovnikov)[2]
Styrene RadicalBenzenethiol, purple light2-Phenyl-1-(phenylthio)ethane (anti-Markovnikov)None observed80-95[5][6]
Styrene Nucleophilic (Michael)Benzenethiol, Triethylamine, Acetonitrile (B52724)2-Phenyl-1-(phenylthio)ethaneNot applicableHigh[6]
Cyclohexene RadicalBenzenethiol, UV light(Phenylthio)cyclohexane-High[1]
Methyl Acrylate Nucleophilic (Michael)Benzenethiol, TriethylamineMethyl 3-(phenylthio)propanoate->95[4]
Table 2: Addition to Alkynes
SubstrateReaction TypeConditionsMajor ProductMinor Product/StereochemistryYield (%)Reference(s)
Phenylacetylene RadicalBenzenethiol, UV light(Z)-1-Phenyl-2-(phenylthio)ethene(E)-1-Phenyl-2-(phenylthio)ethene (isomerization occurs)High[7]
Phenylacetylene NucleophilicBenzenethiol, base(E)-1-Phenyl-2-(phenylthio)etheneHigh stereoselectivityHigh[7][8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the competing reaction pathways.

G This compound Addition Pathways cluster_0 Radical Addition (Anti-Markovnikov) cluster_1 Nucleophilic (Michael) Addition A Benzenethiol (PhSH) C Thiyl Radical (PhS•) A->C Initiation B Initiator (light, AIBN) B->C E Carbon Radical Intermediate (more stable) C->E Addition D Alkene/Alkyne D->E F Anti-Markovnikov Product E->F H-abstraction from PhSH G Benzenethiol (PhSH) I This compound (PhS⁻) G->I Deprotonation H Base (e.g., Et3N, DBU) H->I K Enolate Intermediate I->K Conjugate Addition J α,β-Unsaturated System J->K L Michael Adduct K->L Protonation

Caption: Competing radical and nucleophilic pathways for this compound addition.

Experimental Workflow

A generalized workflow for conducting a this compound addition reaction is depicted below.

G General Experimental Workflow start Start prep Prepare Reactants (Substrate, Benzenethiol, Solvent) start->prep add_reagent Add Initiator (Radical) or Catalyst (Nucleophilic) prep->add_reagent reaction Run Reaction (Specified temp., time, atmosphere) add_reagent->reaction monitor Monitor Reaction (TLC, GC-MS, NMR) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for this compound addition reactions.

Experimental Protocols

Protocol 1: Radical-Mediated Addition of Benzenethiol to an Alkene (e.g., 1-Octene)

Materials:

  • 1-Octene

  • Benzenethiol

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous solvent (e.g., benzene (B151609) or toluene)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 equiv), benzenethiol (1.2 equiv), and the solvent.

  • Add the radical initiator, AIBN (0.1 equiv).

  • Heat the reaction mixture to the appropriate temperature (typically the decomposition temperature of AIBN, ~80 °C for toluene) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the anti-Markovnikov thioether.

Protocol 2: Base-Catalyzed Michael Addition of Benzenethiol to an α,β-Unsaturated Carbonyl Compound (e.g., Methyl Acrylate)

Materials:

  • Methyl acrylate

  • Benzenethiol

  • Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Standard laboratory glassware

  • Inert atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 equiv) and the solvent.

  • Add benzenethiol (1.1 equiv) to the solution.

  • Add the base catalyst (e.g., Et₃N, 0.1 equiv, or DBU, 0.05 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds rapidly.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Michael adduct.

By understanding the underlying mechanisms and having access to reliable experimental protocols, researchers can effectively control the regioselectivity of this compound addition reactions to synthesize desired thioether products with high precision.

References

A Comparative Guide to Raman Spectroscopy of Benzenethiolate Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and experimental data for the Raman spectroscopy of benzenethiolate self-assembled monolayers (SAMs). This compound SAMs are crucial model systems in surface science, nanoscience, and for the development of biosensors and drug delivery platforms. This document summarizes key findings from various studies to aid in the selection of appropriate experimental parameters and to provide a baseline for the interpretation of spectral data.

Performance Comparison: Substrates and Enhancement

The choice of substrate is critical in Surface-Enhanced Raman Spectroscopy (SERS) for achieving significant signal enhancement. Gold (Au) and silver (Ag) are the most commonly used materials due to their strong plasmon resonances in the visible and near-infrared regions. The morphology of the nanostructured substrate also plays a significant role in the enhancement factor.

SubstrateAnalyteExcitation Wavelength (nm)Key Raman Peaks (cm⁻¹)Enhancement Factor (EF)Reference
Silver-coated SERS substrateBenzenethiol (B1682325) SAM785420, 691, 1000, 1023, 1072, 1574Not specified, but significantly enhanced compared to neat benzenethiol[1][2]
Silver film over nanosphere (AgFON)Benzenethiol (gas phase)7851076~10⁷[3]
Gold Nanoparticles (GNPs)4-Mercaptobenzoic acidNot specifiedNot specifiedVaries with nanoparticle shape (nanospheres vs. nanostars)[4]
Silver Nanoparticle ArraysBenzenethiol425-505, 610-800, 5321009, 1081, 1575Up to ~10⁸[5]
Monolayer-protected gold clustersThis compound1064~505 (S-S stretch)Not specified[6][7]
Polycrystalline gold electrodeThiophenol1064275 (Au-S stretch)Not specified[8]
Silver Nanorod (AgNR) array filmBenzenethiol SAMNot specifiedNot specifiedNot specified[9]

Key Observations:

  • Silver vs. Gold: Both silver and gold are effective SERS substrates for this compound SAMs. Silver often provides higher enhancement factors, particularly with longer wavelength excitation.[5]

  • Substrate Morphology: The shape and aggregation of nanoparticles significantly influence SERS enhancement. For instance, gold nanostars show different adsorption kinetics compared to nanospheres.[4] The presence of "hot spots" in nanoparticle aggregates or dimers is crucial for achieving high enhancement factors.[8]

  • Excitation Wavelength: The choice of excitation wavelength is critical and should be matched to the localized surface plasmon resonance (LSPR) of the substrate for maximum enhancement.[5] Studies have shown that different Raman bands can be enhanced at different excitation wavelengths.[10]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing results. Below are generalized procedures based on the reviewed literature.

Preparation of this compound SAMs on Silver Substrates

A common method for preparing this compound SAMs on a silver SERS substrate involves the following steps:

  • Substrate Preparation: A silver-coated SERS substrate is used. Alternatively, silver nanoparticle films can be prepared by methods like nanosphere lithography or oblique thermal evaporation.[5][9]

  • SAM Formation: The substrate is immersed in a dilute solution of benzenethiol (e.g., in ethanol) for a sufficient time to allow for the formation of a self-assembled monolayer. The thiol group (-SH) of benzenethiol has a strong affinity for the silver surface, leading to the formation of a silver-thiolate bond.[11]

  • Rinsing: After incubation, the substrate is thoroughly rinsed with the solvent (e.g., ethanol) to remove any non-chemisorbed molecules.

  • Drying: The substrate is gently dried, for example, with a stream of nitrogen gas, before Raman analysis.

Raman Spectroscopy Measurement
  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm diode laser), a microscope for focusing the laser and collecting the scattered light, and a sensitive detector (e.g., CCD) is used.[3]

  • Laser Power: The laser power should be optimized to obtain a good signal-to-noise ratio without causing damage to the SAM or the substrate. For SERS measurements, significantly lower laser power is required compared to conventional Raman spectroscopy. For example, 9.4 mW of a 785 nm laser was used for a benzenethiol SAM on a silver substrate, while 376 mW was used for neat benzenethiol.[1]

  • Integration Time: The signal acquisition time is set to achieve a satisfactory spectrum. A typical integration time can be around 60 seconds.[1]

  • Spectral Acquisition: Raman spectra are collected from the SAM-coated substrate. A reference spectrum of the neat benzenethiol liquid may also be recorded for comparison.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and SERS analysis of this compound SAMs.

G cluster_prep SAM Preparation cluster_analysis SERS Analysis Substrate SERS Substrate (e.g., AgFON) Immersion Immersion & Incubation Substrate->Immersion Solution Benzenethiol Solution Solution->Immersion Rinsing Rinsing with Solvent Immersion->Rinsing Drying Drying (e.g., N2 stream) Rinsing->Drying Laser Laser Excitation Drying->Laser Sample Transfer RamanSpec Raman Spectrometer RamanSpec->Laser Collection Signal Collection Laser->Collection Analysis Spectral Analysis Collection->Analysis

Caption: Experimental workflow for SERS analysis of this compound SAMs.

Raman Spectral Features

The Raman spectrum of a this compound SAM is distinct from that of neat benzenethiol, with shifts in peak positions and changes in relative intensities. These changes provide information about the molecule's interaction with the metal surface.

Neat Benzenethiol (cm⁻¹)This compound SAM on Ag (cm⁻¹)Vibrational Mode AssignmentReference
414420C-C-C out-of-plane bend[1][2]
700691C-S stretch[1][2]
10011000Ring breathing[1][2]
10261023C-H in-plane bend[1][2]
10931072C-C stretch[1][2]
15841574Ring stretching[1][2]

Interpretation of Spectral Changes:

  • Frequency Shifts: The observed frequency shifts upon adsorption are attributed to the formation of the silver-thiolate bond and the interaction of the phenyl ring with the metal surface.[1] Benzenethiol is believed to be chemisorbed dissociatively on the silver surface through the rupture of the S-H bond, forming a this compound species bound to the silver via the sulfur atom.[11]

  • Intensity Variations: The relative intensities of the Raman bands in the SERS spectrum are governed by the surface selection rules, which depend on the orientation of the molecule with respect to the surface. The enhancement of specific modes can provide insights into the molecular orientation.[11]

Logical Relationship of SERS Enhancement

The enhancement in SERS arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement.

G SERS SERS Enhancement EM Electromagnetic Enhancement SERS->EM Chem Chemical Enhancement SERS->Chem LSPR Localized Surface Plasmon Resonance EM->LSPR Hotspots Electromagnetic 'Hot Spots' EM->Hotspots ChargeTransfer Charge Transfer Chem->ChargeTransfer

Caption: Key mechanisms contributing to SERS enhancement.

Electromagnetic Enhancement: This is the dominant mechanism and arises from the amplification of the local electromagnetic field upon excitation of the localized surface plasmon resonance of the metallic nanostructure.[12]

Chemical Enhancement: This mechanism involves a charge-transfer process between the adsorbed molecule and the metal surface, leading to an increase in the Raman scattering cross-section of the analyte.[12]

This guide provides a foundational comparison for researchers working with Raman spectroscopy of this compound SAMs. For specific applications, further optimization of substrate selection, preparation methods, and instrumental parameters will be necessary.

References

A Comparative Kinetic Analysis of Benzenethiolate in Michael Addition and Nucleophilic Aromatic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of key nucleophiles is paramount for reaction design and optimization. This guide provides a comparative kinetic analysis of benzenethiolate in two fundamental reaction types: the Michael addition and nucleophilic aromatic substitution (SNAr). The data presented is compiled from peer-reviewed studies to offer an objective comparison of reaction rates and mechanistic pathways.

This analysis focuses on the reaction of this compound as a potent nucleophile, highlighting its reactivity towards an activated alkene in a Michael addition and an electron-deficient aromatic system in an SNAr reaction. The following sections present quantitative kinetic data, detailed experimental protocols for reproducing these studies, and visualizations of the reaction pathways and experimental workflows.

Comparative Kinetic Data

The reactivity of this compound is significantly influenced by the nature of the electrophile and the reaction conditions. The following table summarizes the second-order rate constants for the Michael addition of benzenethiol (B1682325) to 1-(2-nitrovinyl)benzene and the nucleophilic aromatic substitution of this compound with 1-(4-nitrophenoxy)-2,4-dinitrobenzene.

Reaction TypeElectrophileNucleophileCatalyst/BaseSolventTemperature (°C)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Michael Addition 1-(2-Nitrovinyl)benzeneBenzenethiolTriethylamine (B128534)Acetonitrile (B52724)251.53 x 10²
SNAr 1-(4-Nitrophenoxy)-2,4-dinitrobenzeneThis compound (C₆H₅S⁻)-80 mol% H₂O – 20 mol% DMSO251.17

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following are detailed methodologies for the kinetic analysis of the two compared reactions.

Michael Addition: Benzenethiol and 1-(2-Nitrovinyl)benzene

This protocol is adapted from a study on the triethylamine-catalyzed Michael addition of benzenethiol to 1-(2-nitrovinyl)benzene.

Materials:

  • Benzenethiol (PhSH)

  • 1-(2-Nitrovinyl)benzene (βNS)

  • Triethylamine (TEA)

  • Acetonitrile (spectrophotometric grade)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation: Prepare stock solutions of benzenethiol, 1-(2-nitrovinyl)benzene, and triethylamine in acetonitrile of known concentrations.

  • Kinetic Measurement: The reaction rate is monitored by following the disappearance of the UV absorption maximum of the substrate, 1-(2-nitrovinyl)benzene, at 310 nm.

  • Reaction Initiation: In a quartz cuvette, pipette the required volumes of the benzenethiol and triethylamine solutions in acetonitrile. Equilibrate the mixture to the desired temperature (e.g., 25 °C) in the thermostatted cell holder of the spectrophotometer.

  • Data Acquisition: Initiate the reaction by adding the required volume of the 1-(2-nitrovinyl)benzene stock solution to the cuvette, quickly mixing, and starting the data acquisition. Record the absorbance at 310 nm at regular time intervals.

  • Data Analysis: The reaction follows pseudo-first-order kinetics under conditions where the concentrations of benzenethiol and triethylamine are in large excess over 1-(2-nitrovinyl)benzene. The pseudo-first-order rate constant (kobs) is determined from the slope of the linear plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the excess reactant. The overall rate law is found to be first order with respect to benzenethiol, triethylamine, and 1-(2-nitrovinyl)benzene.

Nucleophilic Aromatic Substitution: this compound and an Activated Aryl Ether

The following protocol is a general method for studying the kinetics of SNAr reactions of thiolates with activated aromatic compounds, based on methodologies used for similar reactions.[1]

Materials:

  • 1-(4-Nitrophenoxy)-2,4-dinitrobenzene

  • Benzenethiol

  • A suitable base (e.g., sodium hydroxide) to generate the this compound

  • Solvent system (e.g., 80 mol% water – 20 mol% DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Solution Preparation: Prepare a stock solution of the electrophile, 1-(4-nitrophenoxy)-2,4-dinitrobenzene, in the chosen solvent system. Prepare a stock solution of benzenethiol in the same solvent. The this compound is generated in situ by adding a stoichiometric amount or a slight excess of a strong base.

  • Kinetic Measurement: The progress of the reaction can be monitored by following the appearance of the product, 2,4-dinitrophenyl phenyl sulfide, at a specific wavelength where it has a significant absorbance and the starting materials do not. This wavelength should be determined by recording the UV-Vis spectra of the reactants and the expected product.

  • Reaction Initiation: Place the cuvette containing the this compound solution in the thermostatted cell holder of the spectrophotometer and allow it to reach thermal equilibrium.

  • Data Acquisition: Initiate the reaction by injecting a small volume of the electrophile stock solution into the cuvette. The solution should be mixed rapidly, and the absorbance readings should be recorded at regular intervals.

  • Data Analysis: Under pseudo-first-order conditions (with a large excess of this compound), the observed rate constant (kobs) is obtained from the slope of the plot of ln(A∞ - At) versus time. The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the this compound.

Visualizing the Reaction Mechanisms and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathways of the two reactions and a typical experimental workflow for kinetic analysis.

Michael_Addition_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation Benzenethiol Benzenethiol IonPair This compound-TEA Ion Pair Benzenethiol->IonPair + TEA TEA Triethylamine Nitroalkene 1-(2-Nitrovinyl)benzene Adduct Michael Adduct IonPair->Adduct + Nitroalkene (Slow Step)

Michael Addition Reaction Pathway.

SNAr_Pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation This compound This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer + Aryl Halide (Nucleophilic Attack) ArylHalide Activated Aryl Halide SNAr_Product Substitution Product Meisenheimer->SNAr_Product - Leaving Group (Elimination)

SNAr Reaction Pathway.

Kinetic_Workflow Start Start Prep Prepare Stock Solutions (Reactants, Catalyst/Base) Start->Prep Equil Equilibrate Reactant Mixture in Spectrophotometer Prep->Equil Init Initiate Reaction by adding the final reactant Equil->Init Monitor Monitor Absorbance Change over Time Init->Monitor Plot Plot ln(Absorbance) vs. Time Monitor->Plot Calc Calculate Pseudo-First-Order Rate Constant (k_obs) Plot->Calc FinalCalc Calculate Second-Order Rate Constant (k₂) Calc->FinalCalc End End FinalCalc->End

General Experimental Workflow for Kinetic Studies.

Comparative Analysis and Conclusion

The kinetic data reveals that, under the specified conditions, the Michael addition of benzenethiol to 1-(2-nitrovinyl)benzene proceeds significantly faster than the nucleophilic aromatic substitution of this compound with 1-(4-nitrophenoxy)-2,4-dinitrobenzene. This difference in reactivity can be attributed to several factors, including the nature of the electrophilic center (a polarized double bond versus an aromatic carbon), the stability of the respective intermediates, and the specific reaction conditions.

The Michael addition proceeds via the formation of a resonance-stabilized enolate intermediate, which is facilitated by the presence of the nitro group. The reaction is base-catalyzed, with triethylamine promoting the formation of the more nucleophilic thiolate anion.

In contrast, the SNAr reaction involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this complex and the facility of the leaving group's departure are crucial for the overall reaction rate. The presence of multiple electron-withdrawing nitro groups on the aromatic ring is essential for activating the substrate towards nucleophilic attack.

This comparative guide provides a foundational understanding of the kinetic behavior of this compound in these two important reaction classes. For drug development professionals and researchers, this information is critical for selecting appropriate reaction conditions and predicting the outcome of synthetic transformations involving this versatile nucleophile. Further studies investigating the effect of substituents, solvents, and temperature would provide a more comprehensive picture of the reactivity of this compound.

References

A Researcher's Guide to Assessing the Purity of Synthesized Sodium Benzenethiolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of sodium benzenethiolate (also known as sodium thiophenoxide), a versatile nucleophile used in various synthetic applications. We present detailed experimental protocols, comparative data, and an evaluation of common alternatives.

Introduction to Sodium this compound and Its Purity

Sodium this compound (C₆H₅SNa) is a potent nucleophile widely employed in organic synthesis, particularly in nucleophilic aromatic substitution (SₙAr) and demethylation reactions.[1] Its efficacy is highly dependent on its purity, as common impurities such as unreacted thiophenol, diphenyl disulfide (an oxidation product), and residual solvents can interfere with reactions, lead to side products, and complicate product purification. Therefore, rigorous purity assessment of synthesized sodium this compound is a critical step in any synthetic workflow.

Analytical Methods for Purity Assessment

Several analytical techniques can be employed to determine the purity of sodium this compound. The choice of method often depends on the available instrumentation, the expected impurities, and the desired level of accuracy.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

Quantitative ¹H-NMR is a powerful, non-destructive technique for determining the absolute purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known concentration.[2][3]

Table 1: Comparison of Purity Assessment Methods for Sodium this compound

MethodPrincipleAdvantagesDisadvantagesTypical Purity Range Determined
¹H-qNMR Compares the integral of analyte signals to a certified internal standard.[2][4]High precision and accuracy; provides structural information about impurities; non-destructive.[3][5]Requires a high-field NMR spectrometer; careful selection of internal standard and experimental parameters is crucial.[4]95-100%
HPLC Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High sensitivity and resolution for separating a wide range of impurities.[6][7]Requires method development and validation; may not detect non-UV active impurities.90-100%
GC-MS Separates volatile components based on their boiling points and provides mass-to-charge ratio for identification.[8]Excellent for identifying and quantifying volatile impurities like residual solvents and thiophenol.Not suitable for non-volatile impurities; derivatization may be required for some analytes.Dependent on impurity type
Iodometric Titration Redox titration where the analyte reacts with iodine, and the endpoint is determined by the disappearance of the iodine color.[9][10]Simple, cost-effective, and does not require sophisticated instrumentation.[11]Less specific than chromatographic methods; susceptible to interference from other reducing or oxidizing agents.[9]85-100%

Detailed Experimental Protocols

Synthesis of Sodium this compound

A common laboratory-scale synthesis involves the reaction of thiophenol with a slight excess of sodium hydroxide (B78521) in a suitable solvent like methanol (B129727) or ethanol. The product is typically isolated by precipitation or evaporation of the solvent.

SynthesisWorkflow Thiophenol Thiophenol Reaction Reaction Mixture Thiophenol->Reaction NaOH Sodium Hydroxide NaOH->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Isolation Isolation (Precipitation/Evaporation) Reaction->Isolation Product Sodium this compound Isolation->Product

Caption: Synthesis workflow for sodium this compound.

Quantitative ¹H-NMR (qNMR) Protocol

This protocol provides a general framework for the purity assessment of sodium this compound using ¹H-qNMR with an internal standard.

Materials:

  • Synthesized sodium this compound

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10-20 mg of the synthesized sodium this compound into a clean, dry vial.

  • Accurately weigh a similar amount of the certified internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H-NMR spectrum using appropriate quantitative parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest.[4]

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved signal of sodium this compound (e.g., aromatic protons) and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR_Workflow start Start weigh Weigh Sample & Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H-NMR Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate end End calculate->end HPLC_Workflow start Start prepare_sample Prepare Sample Solution start->prepare_sample inject Inject into HPLC System prepare_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect analyze Analyze Chromatogram detect->analyze calculate Calculate Purity analyze->calculate end End calculate->end GCMS_Workflow start Start prepare_sample Prepare Sample Solution start->prepare_sample inject Inject into GC-MS System prepare_sample->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect analyze Analyze Data detect->analyze end End analyze->end Titration_Workflow start Start prepare_sample Prepare Sample Solution start->prepare_sample acidify Acidify Solution prepare_sample->acidify titrate_initial Titrate with Iodine (to yellow) acidify->titrate_initial add_indicator Add Starch Indicator titrate_initial->add_indicator titrate_final Titrate to Endpoint (colorless) add_indicator->titrate_final calculate Calculate Purity titrate_final->calculate end End calculate->end

References

A Comparative Analysis of Benzenethiolate Self-Assembled Monolayers on Gold, Silver, Copper, and Palladium Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Surface Science and Nanotechnology

The selection of a substrate for the formation of self-assembled monolayers (SAMs) is a critical parameter that dictates the structure, stability, and ultimately, the function of the tailored surface. Benzenethiolate SAMs, in particular, offer a versatile platform for applications ranging from molecular electronics to biosensing, owing to the tunable properties of the aromatic ring. This guide provides a comparative analysis of this compound SAMs on four commonly used substrates: gold (Au), silver (Ag), copper (Cu), and palladium (Pd). The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Comparative Performance Data

The following tables summarize key performance indicators for this compound SAMs on different substrates. It is important to note that direct comparative data for this compound on palladium is limited in the literature; therefore, data for alkanethiolate SAMs on palladium is included to provide general insights into thiol-palladium interactions.

SubstrateTilt Angle of Benzene (B151609) Ring from Surface NormalKey Findings
Gold (Au) ~30°[1]Forms a well-ordered monolayer. The phenyl ring is tilted from the surface normal.
Silver (Ag) Molecules lie flat on the surface1,4-Benzenedimethanethiol adsorbs flat on silver due to the loss of two thiol protons.
Copper (Cu) ~20°Forms an ordered this compound SAM with the benzene ring tilted from the surface normal.[2]
Palladium (Pd) ~14-18° (for alkanethiols)Alkanethiols form well-organized monolayers with a small tilt angle. A palladium-sulfide interphase is observed.[3][4]

Table 1: Molecular Orientation of this compound SAMs on Various Substrates.

SubstrateApproximate Desorption TemperatureKey Findings
Gold (Au) ~500 K (for benzenethiol)[5]Aromatic thiolate SAMs on gold are generally stable up to around 383–393 K.[6][7]
Silver (Ag) Thermally less stable than on goldDesorption occurs without significant structural changes before the event.[3]
Copper (Cu) Above 500 KHeating above room temperature leads to rapid degradation and thinning of the film.[8]
Palladium (Pd) Data for this compound not readily availableAlkanethiol SAMs on palladium are stable in air, with sulfur oxidation occurring over 2-5 days.[3][4]

Table 2: Thermal Stability of this compound SAMs on Various Substrates.

SubstrateWater Contact AngleKey Findings
Gold (Au) 30.9° to 88.3° (with various benzenethiol (B1682325) derivatives)The wettability can be widely tuned by using different functional groups on the benzene ring.
Silver (Ag) Similar to gold for the same benzenethiol derivativeThe water contact angle on a modified silver surface is close to that on a modified gold surface with the same benzenethiol.
Copper (Cu) Data not readily availableThe focus of existing literature is more on the structural and electronic properties.
Palladium (Pd) Data for this compound not readily availableAlkanethiol SAMs on palladium exhibit wetting properties indicative of organized, methyl-terminated monolayers.[3][4]

Table 3: Wettability of this compound SAMs on Various Substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline generalized protocols for key experiments in the study of this compound SAMs.

Substrate Preparation

A clean and smooth substrate surface is paramount for the formation of high-quality SAMs.

  • Solvent Cleaning: Substrates are typically sonicated sequentially in a series of solvents of decreasing polarity, such as acetone (B3395972) and ethanol, for 10-15 minutes each to remove organic contaminants.

  • Oxide Removal (for Cu and Ag): Copper and silver substrates often have a native oxide layer that needs to be removed. This can be achieved by dipping the substrate in an acid solution (e.g., HCl or H2SO4) for a short period, followed by thorough rinsing with deionized water and ethanol.

  • UV-Ozone Treatment: An alternative or additional cleaning step involves exposing the substrate to UV-ozone for 15-20 minutes to remove organic residues.

  • Drying: After cleaning, the substrates are dried under a stream of inert gas, such as nitrogen or argon.

Self-Assembled Monolayer Formation

The most common method for forming thiol SAMs is through solution-phase deposition.

  • Thiol Solution Preparation: A dilute solution of benzenethiol (typically 1-5 mM) is prepared in a high-purity solvent, most commonly ethanol.

  • Immersion: The clean substrate is immersed in the thiol solution. The immersion time can vary from a few minutes to 24-48 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.

  • Rinsing: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove non-chemisorbed (physisorbed) molecules.

  • Drying: The SAM-coated substrate is then dried with a gentle stream of inert gas.

Key Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

  • Sample Introduction: The SAM-coated substrate is introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • X-ray Source: A monochromatic X-ray source (e.g., Al Kα) irradiates the sample.

  • Electron Collection: The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed are measured.

  • Spectral Analysis: High-resolution spectra of the S 2p, C 1s, and the respective substrate peaks (e.g., Au 4f, Ag 3d, Cu 2p, Pd 3d) are acquired. The binding energy of the S 2p peak confirms the formation of a thiolate bond with the surface.

Thermal Desorption Spectroscopy (TDS)

TDS is used to determine the thermal stability of the SAM and the desorption kinetics of the molecules.

  • Sample Heating: The SAM-coated substrate is heated at a controlled linear rate in a UHV chamber.

  • Mass Spectrometry: A mass spectrometer is used to detect the molecules that desorb from the surface as a function of temperature.

  • Data Analysis: The desorption temperature is identified as the temperature at which the mass signal of the desorbing species reaches its maximum.

Contact Angle Goniometry

This technique is used to measure the wettability of the SAM-functionalized surface.

  • Droplet Deposition: A small droplet of a probe liquid (typically deionized water) is carefully deposited onto the SAM surface.

  • Image Capture: A high-resolution camera captures the profile of the droplet.

  • Angle Measurement: The contact angle, which is the angle between the solid-liquid interface and the liquid-vapor interface, is determined from the captured image.

Visualizing the Substrate-Property Relationship

The choice of substrate initiates a cascade of interactions that define the final properties of the this compound SAM. The following diagram illustrates this logical relationship.

SAM_Formation_Workflow sub Substrate Selection (Au, Ag, Cu, Pd) au This compound on Au sub->au Gold ag This compound on Ag sub->ag Silver cu This compound on Cu sub->cu Copper pd Thiolate on Pd sub->pd Palladium prop_au Ordered ~30° Tilt High Thermal Stability au->prop_au prop_ag Flat Adsorption Lower Thermal Stability ag->prop_ag prop_cu Ordered ~20° Tilt Reactive Surface cu->prop_cu prop_pd Well-ordered (Alkanethiols) ~14-18° Tilt Sulfide Interphase pd->prop_pd

Caption: Logical flow from substrate choice to SAM properties.

References

Safety Operating Guide

Proper Disposal Procedures for Benzenethiolate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of benzenethiolate and its derivatives, such as thiophenol. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance. Adherence to these step-by-step instructions is critical due to the hazardous nature of these compounds.

Immediate Safety and Handling Protocols

Benzenethiol (B1682325) (also known as thiophenol or phenyl mercaptan) is a flammable liquid and vapor that is fatal if swallowed, inhaled, or in contact with skin.[1] It is also corrosive and causes severe skin and eye irritation.[1][2] Due to its potent, unpleasant odor, all work with this compound should be conducted in a well-ventilated chemical fume hood.[3] Ensure that an eyewash station and a safety shower are readily accessible in the work area.[3]

Before handling, it is crucial to obtain and understand the specific Safety Data Sheet (SDS) for the particular this compound compound being used. Do not handle the substance until all safety precautions have been read and understood.[4] Keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[4]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound. This includes:

  • Eye and Face Protection: Wear safety glasses and chemical goggles if there is a possibility of splashing.[5]

  • Skin Protection: Appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing are necessary to prevent skin exposure.[5] Disposable aprons or lab coats are recommended.[6]

  • Respiratory Protection: All handling of this compound and its waste should be conducted in a chemical fume hood.[7] If workplace conditions warrant, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[5]

Quantitative Data Summary

Understanding the physicochemical properties of benzenethiol is essential for its safe handling and disposal.

PropertyValue
Chemical Formula C₆H₆S
Molecular Weight 110.18 g/mol
Appearance Colorless to almost colorless clear liquid with a strong stench[4]
Boiling Point 167 - 169 °C (332.6 - 336.2 °F) at 760 mmHg
Flash Point 50 °C (122 °F)[3]
Vapor Pressure 1.6 mmHg at 25 °C
pH 5 (saturated solution)
RCRA Waste Number P014[5][8]

Step-by-Step Disposal Plan

This compound waste is classified as hazardous.[5] Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and must consult federal, state, and local regulations to ensure complete and accurate classification.[3][5]

Waste Identification and Segregation
  • Hazardous Waste Determination : Benzenethiol and its salts are considered hazardous waste. Specifically, benzenethiol is listed as RCRA waste number P014.[5][8]

  • Segregation : Do not mix this compound waste with other waste streams.[7] It is crucial to keep it separate from acids, bases, and strong oxidizing agents to prevent violent reactions.[3][6]

Waste Collection and Storage
  • Container Selection : Use a dedicated, chemically compatible container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap is recommended.[7] Ensure the container is clean, dry, and properly labeled.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound Waste" or "Thiophenol Waste"), and a description of the contents.

  • Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7] This area should be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[7] Keep the container closed at all times, except when adding waste.

Final Disposal
  • Professional Disposal : Arrange for the collection of the hazardous waste by a licensed environmental services company. Do not attempt to dispose of this compound waste down the drain or in regular trash.

  • Documentation : Maintain accurate records of the amount of this compound waste generated and its disposal date.

Spill and Leak Procedures

In the event of a this compound spill, immediate and proper cleanup is critical to minimize exposure and environmental contamination.

Small Spill Cleanup Protocol
  • Alert Personnel : Immediately notify others in the vicinity of the spill.

  • Evacuate and Ventilate : If necessary, evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Remove Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[5] Use non-sparking tools for cleanup.[3]

  • Containment : Cover the spill with an inert, non-combustible absorbent material such as activated carbon, vermiculite, or chemical sorbent pads.[5][7] Do not use combustible materials like paper towels.

  • Collection : Carefully collect the absorbent material and contaminated debris using spark-proof tools and place it into a sealed, labeled hazardous waste container for disposal.[5][7]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Reporting : Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department.[7]

Decontamination of Glassware

Glassware that has come into contact with this compound requires specific decontamination procedures to remove the persistent odor and chemical residues.

Experimental Protocol for Glassware Decontamination
  • Initial Rinse : In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol (B145695) or acetone) to remove the bulk of the this compound. Collect this rinse as hazardous waste.

  • Bleach Bath : Prepare a bleach bath (sodium hypochlorite (B82951) solution). Place the rinsed glassware into the bleach bath and allow it to soak overnight (approximately 14 hours).[9] For larger items that cannot be submerged, fill them with the bleach solution and let them stand in the fume hood.[9]

  • Final Cleaning : After soaking, remove the glassware from the bleach bath, rinse it thoroughly with water, and then proceed with standard laboratory glassware cleaning methods.[9]

  • Bleach Bath Disposal : Used bleach baths can often be reused. When the solution becomes ineffective (indicated by a strong unpleasant smell or the formation of a white solid), it should be disposed of by pouring it down the sink with copious amounts of water, in accordance with local regulations.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

BenzenethiolateDisposal This compound Disposal Workflow start This compound Waste Generated ppe Wear Appropriate PPE: - Chemical Goggles - Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: - No mixing with other chemicals - Avoid acids, bases, oxidizers ppe->segregate container Select & Label Container: - HDPE or Glass - Secure Screw Cap - Label 'Hazardous Waste' segregate->container storage Store in Satellite Accumulation Area: - Cool, dry, well-ventilated - Away from ignition sources container->storage spill Spill Occurs? storage->spill spill_protocol Follow Spill Cleanup Protocol: 1. Alert & Ventilate 2. Use Absorbent (non-combustible) 3. Collect with non-sparking tools spill->spill_protocol Yes disposal Arrange for Professional Disposal: - Contact licensed waste vendor spill->disposal No spill_protocol->container end Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.